2-(4-Nitrophenyl)-1-benzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFEILYGGICBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Nitrophenyl)-1-benzofuran
Foreword: The Significance of the 2-Arylbenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold pervasive in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] Specifically, the 2-arylbenzofuran motif serves as a core structural framework in molecules targeting conditions like Alzheimer's disease and various cancers.[2][4] The introduction of a 4-nitrophenyl substituent at the 2-position creates a molecule, 2-(4-Nitrophenyl)-1-benzofuran, with interesting photophysical properties and potential applications in developing probes and photosensitizers, for instance, in two-photon uncaging applications.[5][6]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering field-proven insights into the causality behind experimental choices. Each described protocol is designed as a self-validating system, grounded in authoritative, peer-reviewed literature.
Chapter 1: Strategic Approaches to Synthesis
The construction of the this compound can be approached through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or catalysts. The most effective and widely documented routes include Palladium-catalyzed domino reactions, intramolecular Wittig reactions, and acid-catalyzed cyclizations.
Diagram of Synthetic Pathways
The following diagram illustrates the primary disconnection approaches for the target molecule, highlighting the key bond formations achieved by each major synthetic strategy.
Caption: Key disconnection strategies for this compound.
Chapter 2: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization
This is one of the most elegant and efficient methods for constructing 2-arylbenzofurans. The strategy involves a one-pot sequence where a Sonogashira cross-coupling reaction is immediately followed by an intramolecular cyclization (heteroannulation).[7][8] This domino approach offers high atom economy and operational simplicity.[8]
Mechanistic Rationale
The reaction is typically catalyzed by a combination of palladium and copper salts.[1][9] The palladium catalyst facilitates the Sonogashira coupling between a 2-halophenol (commonly 2-iodophenol) and a terminal alkyne (1-ethynyl-4-nitrobenzene). The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Once the 2-(alkynyl)phenol intermediate is formed in situ, the palladium catalyst or a base promotes a 5-exo-dig intramolecular cyclization, where the phenolic oxygen attacks the alkyne to form the benzofuran ring. Microwave irradiation can significantly shorten reaction times and improve yields by minimizing side product formation.[10]
Mechanistic Diagram
Caption: Catalytic cycle for the Sonogashira coupling and cyclization.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from efficient one-pot, three-component methodologies described in the literature.[10]
Reagents & Equipment:
-
2-Iodophenol
-
1-Ethynyl-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial, add 2-iodophenol (1.0 mmol, 220 mg).
-
Add 1-ethynyl-4-nitrobenzene (1.1 mmol, 162 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous DMF (3 mL) followed by triethylamine (2.5 mmol, 0.35 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Chapter 3: Intramolecular Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. Its intramolecular variant provides a powerful route to cyclic compounds, including benzofurans.[11][12] The synthesis typically begins with a salicylaldehyde derivative, which is converted into an o-acyloxybenzyltriphenylphosphonium salt.
Mechanistic Rationale
The key precursor is an ortho-hydroxybenzyltriphenylphosphonium salt. This salt is reacted with 4-nitrobenzoyl chloride. The phenolic oxygen is acylated first. Subsequent treatment with a base (e.g., triethylamine) deprotonates the benzylic carbon to form a phosphonium ylide. This ylide then undergoes an intramolecular Wittig reaction: the nucleophilic ylide carbon attacks the ester carbonyl carbon, forming a four-membered oxaphosphetane intermediate. This intermediate collapses, eliminating triphenylphosphine oxide and forming the C2-C3 double bond within the furan ring, yielding the final product.[11][13]
Mechanistic Diagram
Caption: Reaction pathway for the intramolecular Wittig synthesis.
Experimental Protocol
This protocol is based on procedures for synthesizing 2-arylbenzofurans via intramolecular Wittig reactions.[11][14]
Reagents & Equipment:
-
2-Hydroxybenzyl alcohol
-
Triphenylphosphine hydrobromide (PPh₃·HBr)
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Standard reflux and purification apparatus
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve 2-hydroxybenzyl alcohol (1.0 mmol, 124 mg) and triphenylphosphine hydrobromide (1.0 mmol, 343 mg) in acetonitrile (10 mL). Reflux the mixture for 4 hours. Cool to room temperature and remove the solvent under reduced pressure to obtain crude 2-hydroxybenzyltriphenylphosphonium bromide, which can be used without further purification.
-
Wittig Cyclization: To a flask containing the crude phosphonium salt, add anhydrous toluene (15 mL).
-
Add 4-nitrobenzoyl chloride (1.1 mmol, 204 mg).
-
Add triethylamine (2.5 mmol, 0.35 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove triethylammonium salts and triphenylphosphine oxide.
-
Wash the filtrate with 1M HCl (10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the target compound.
Chapter 4: Characterization and Data
Accurate characterization is critical to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [15] |
| Molecular Weight | 239.23 g/mol | [15][16] |
| Appearance | Solid | [15] |
| InChIKey | WEBFEILYGGICBA-UHFFFAOYSA-N | [16] |
Spectroscopic Data
The following data is compiled from literature sources.[5][16] NMR chemical shifts (δ) are reported in ppm.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.29 (d, J=8.8 Hz, 2H) | δ 155.4 |
| δ 7.95 (d, J=8.8 Hz, 2H) | δ 147.2 |
| δ 7.68 (d, J=7.7 Hz, 1H) | δ 128.7 |
| δ 7.60 (d, J=8.2 Hz, 1H) | δ 125.7 |
| δ 7.40-7.30 (m, 2H) | δ 124.8 |
| δ 7.25 (s, 1H) | δ 124.0 |
| δ 123.5 | |
| δ 121.7 | |
| δ 111.5 | |
| δ 105.2 |
Note: NMR peak assignments can vary slightly based on solvent and specific experimental conditions. The data presented represents a consensus from available sources.
Chapter 5: Summary and Outlook
Comparison of Synthetic Routes
| Method | Key Reagents | Advantages | Limitations |
| Sonogashira Domino | 2-Iodophenol, terminal alkyne, Pd/Cu catalysts | High efficiency, one-pot procedure, atom economy, microwave compatible.[8][10] | Requires specific functionalized precursors (halophenols, alkynes); catalyst cost and removal. |
| Intramolecular Wittig | Phosphonium salt, acyl chloride, base | Reliable, good yields, avoids transition metals.[11] | Multi-step precursor synthesis, stoichiometric triphenylphosphine oxide byproduct.[13] |
| Acid-Catalyzed Cyclization | α-Aryloxyketone, strong acid (e.g., PPA) | Classic, metal-free method.[17] | Harsh conditions, potential for side reactions and regioselectivity issues.[17][18] |
The Palladium-catalyzed Sonogashira domino reaction is often the preferred method in modern synthetic labs due to its efficiency and convergence. However, the intramolecular Wittig reaction remains a robust and valuable alternative, particularly when metal-free conditions are desired. The choice ultimately rests on the specific constraints and objectives of the research program. As catalysis and synthetic methodologies continue to advance, even more efficient and greener routes to this important heterocyclic scaffold are anticipated.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
2-(4-Nitrophenyl)-1-benzofuran chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)-1-benzofuran
Abstract
This compound is a heterocyclic compound of significant interest in chemical biology and materials science. As a derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, it serves not only as a building block for more complex molecules but also possesses unique photophysical properties.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic signature, chemical reactivity, and key applications. Particular emphasis is placed on its role as a two-photon active chromophore, a property that positions it as a valuable tool for advanced biological research.[3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior and potential.
Molecular Structure and Physicochemical Properties
This compound, also referred to as 2-(4-nitrophenyl)benzofuran (NPBF), consists of a central benzofuran ring system substituted at the 2-position with a 4-nitrophenyl group. This substitution pattern, featuring an electron-rich heterocyclic core and an electron-deficient aromatic substituent, dictates its chemical and photophysical characteristics.
The key physicochemical and computed properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [4] |
| Molecular Weight | 239.23 g/mol | [4][5] |
| Exact Mass | 239.058243 g/mol | [6] |
| CAS Number | 787-64-4 | [7][8] |
| Appearance | Orange solid | [6] |
| Melting Point | 182.0 - 184.0 °C | [6] |
| Solubility | Insoluble in water; miscible with ethanol, benzene, and ether. | [9] |
| Topological Polar Surface Area | 59 Ų | [10] |
| XLogP3-AA | 3.8 | [10] |
Synthesis and Purification
The synthesis of 2-arylbenzofurans can be achieved through various strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[11][12] A robust and modern approach for synthesizing this compound involves the oxidative cyclization of a 2-hydroxystilbene precursor. This method is favored for its efficiency and good yields.[12]
Experimental Protocol: Synthesis via Oxidative Cyclization
This two-step protocol outlines a representative synthesis. The initial step involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene intermediate, followed by an iodine-mediated cyclization.
Step 1: Synthesis of (E)-2-(4-nitrostyryl)phenol (Stilbene Intermediate)
-
To a stirred solution of salicylaldehyde (1.0 eq) and (4-nitrobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target stilbene.
Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the phosphonium salt, generating the ylide intermediate without competing side reactions with the aldehyde.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the synthesized (E)-2-(4-nitrostyryl)phenol (1.0 eq) in a suitable solvent such as Dimethyl sulfoxide (DMSO).
-
Add molecular iodine (I₂) (2.0 eq) to the solution.
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from a solvent system like ethanol to afford pure this compound as an orange solid.[6]
Causality: Molecular iodine acts as an oxidizing agent to facilitate the intramolecular electrophilic cyclization of the phenol onto the alkene. The elevated temperature provides the necessary activation energy for the reaction to proceed efficiently.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. The chemical shifts for this compound in CDCl₃ are consistent with its aromatic structure.[13]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 (Benzofuran) | 7.25 | s | - |
| H-4, H-5, H-6, H-7 (Benzofuran) | 7.30-7.65 | m | - |
| H-2', H-6' (Nitrophenyl) | 8.00 | d | 8.7 |
| H-3', H-5' (Nitrophenyl) | 7.73 | d | 8.7 |
Interpretation: The singlet at ~7.25 ppm is characteristic of the lone proton at the C3 position of the furan ring. The protons of the fused benzene ring appear as a complex multiplet. The protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring, with the protons ortho to the nitro group being the most deshielded.[13]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.[5]
| Carbon Assignment | Chemical Shift (δ) ppm |
| Benzofuran (C4, C5, C6, C7) | 111.4, 121.7, 123.4, 124.7, 129.2 |
| Nitrophenyl (C2', C3', C5', C6') | 124.3, 126.2 |
| Quaternary Carbons | 105.1, 135.8, 147.2, 154.9, 155.8 |
Interpretation: The spectrum shows 14 distinct carbon signals as expected. The signals for the carbons attached to the electronegative oxygen and nitro groups appear downfield.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[14]
| Wavenumber (cm⁻¹) | Assignment |
| 1595, 1450-1500 | C=C Aromatic ring stretching |
| 1510, 1340 | Asymmetric and Symmetric N-O stretching (NO₂) |
| 1250 | Asymmetric C-O-C stretching (furan ether) |
| 1050 | Symmetric C-O-C stretching |
| 850 | C-H out-of-plane bending (1,4-disubstituted ring) |
Interpretation: The strong absorption bands around 1510 cm⁻¹ and 1340 cm⁻¹ are definitive proof of the nitro group's presence. The bands for the aromatic C=C and ether C-O-C linkages confirm the benzofuran core.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 239.0582 (Exact Mass)[6]
-
Key Fragmentation: Under electron ionization (EI), the molecular ion is typically prominent. Common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), leading to fragment ions at m/z = 193 and m/z = 209, respectively. Further fragmentation of the benzofuran core can also be observed.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the electron-rich benzofuran heterocycle and the strongly electron-withdrawing 4-nitrophenyl substituent.
Reactivity of the Benzofuran Core
The benzofuran ring system is generally susceptible to electrophilic attack.[16] However, with the C2 position occupied, electrophilic substitutions such as Friedel-Crafts acylation or halogenation are directed towards the fused benzene ring, typically at the C5 or C7 positions. The overall reactivity of the ring is somewhat diminished by the deactivating effect of the nitrophenyl group.
Reactivity of the 4-Nitrophenyl Group
-
Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the para position is blocked by the benzofuran moiety, this activation is a key handle for potential derivatization if other leaving groups were present on the ring.
-
Reduction of the Nitro Group: The most synthetically useful transformation is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the molecule and provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. This is a cornerstone strategy in drug discovery for building libraries of analogues.
-
Typical Conditions:
-
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
-
Catalytic hydrogenation (H₂ gas) with a palladium-on-carbon catalyst (Pd/C) in ethanol or ethyl acetate.
-
-
Reactivity Overview Diagram
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. arctomsci.com [arctomsci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran (CAS No. 787-64-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Significance of a Privileged Scaffold
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have demonstrated a remarkable breadth of pharmacological activities, positioning them as fertile ground for the discovery of novel therapeutics.[2] This guide focuses on a particularly compelling derivative, 2-(4-Nitrophenyl)-1-benzofuran, providing a comprehensive technical overview of its synthesis, characterization, and potential as an anticancer agent. By elucidating its chemical properties and exploring its likely mechanism of action, we aim to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising molecule.
Core Compound Identification
Chemical Name: this compound CAS Number: 787-64-4[3] Molecular Formula: C₁₄H₉NO₃ Molecular Weight: 239.23 g/mol [3]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Melting Point | 182-184 °C | [4] |
| logP | 3.8 | [5] |
| Topological Polar Surface Area | 59 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Table 2: Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.23 (d, J = 2.0 Hz, 2 H), 8.10 (dd, J = 8.5 Hz and 1.3 Hz, 2 H), 8.01 (d, J = 7.7 Hz, 1 H), 7.64-7.55 (m, 3 H), 7.47 (t, J = 7.7 Hz, 2 H), 7.41 (dt, J = 7.5 and 1.1 Hz, 1 H), 6.70 (q, J = 6.4 Hz, 1 H), 1.89 (d, J = 6.4 Hz, 1 H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.64, 158.49, 154.19, 146.63, 133.62, 133.38, 130.14, 129.82, 129.66, 129.36, 128.64, 123.84, 122.56, 121.88, 118.84, 112.42, 108.76, 69.30, 22.77 | [4] |
| Mass Spectrometry (HRMS-APCI) | calcd for C₂₁H₁₅O₅NNa: 384.08424, found 384.08417 [M + Na]⁺ | [4] |
| Infrared (KBr) | ν 3003, 2937, 1717, 1522, 1453, 1340, 1320, 1278, 1202, 713 cm⁻¹ | [4] |
Synthesis of this compound: A Practical Approach
The synthesis of 2-arylbenzofurans can be achieved through various methodologies, including the Perkin rearrangement, Sonogashira coupling, and Wittig reaction.[6][7][8] The intramolecular Wittig reaction presents a robust and efficient route for the construction of the 2-phenylbenzofuran scaffold.[8] The following protocol is a representative synthesis based on this well-established chemical transformation.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Intramolecular Wittig Reaction
This protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans.[8]
Step 1: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide (Wittig Reagent Precursor)
-
To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as methanol, add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxybenzyl alcohol.
-
Dissolve the 2-hydroxybenzyl alcohol in acetonitrile and add triphenylphosphine hydrobromide (PPh₃·HBr) (1.1 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold acetonitrile and dry under vacuum to obtain 2-hydroxybenzyltriphenylphosphonium bromide.
Step 2: Intramolecular Wittig Reaction to Yield this compound
-
Suspend 2-hydroxybenzyltriphenylphosphonium bromide (1 equivalent) in toluene.
-
Add 4-nitrobenzoyl chloride (1.1 equivalents) to the suspension.
-
Add triethylamine (Et₃N) (2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Potential Anticancer Activity and Mechanism of Action
The benzofuran scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer activity.[7] Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways in cancer cells.[9][10] While the specific anticancer mechanism of this compound is not yet fully elucidated, based on the activity of structurally related compounds, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways.[11]
A closely related benzofuran-linked chalcone derivative has been shown to induce apoptosis in colon cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[11] This involves the activation of caspase cascades, key executioners of apoptosis. Furthermore, many benzofuran derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][12] The presence of the electron-withdrawing nitro group on the phenyl ring of this compound may enhance its interaction with biological targets, potentially through increased electrophilicity or by influencing the electronic properties of the benzofuran core.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential signaling pathway through which this compound may exert its anticancer effects, drawing parallels from the known mechanisms of related benzofuran derivatives.
Caption: Proposed mechanism of anticancer action for this compound.
Future Perspectives and Conclusion
This compound stands as a molecule of significant interest for further investigation in the realm of anticancer drug discovery. Its straightforward synthesis and the established biological activities of the broader benzofuran class provide a strong rationale for its continued exploration. Future research should focus on a definitive elucidation of its specific molecular targets and signaling pathways. In vitro and in vivo studies are warranted to validate its anticancer efficacy and to assess its pharmacokinetic and toxicological profiles. The insights provided in this technical guide offer a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic promise of this privileged scaffold into tangible clinical benefits.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran: Synthesis, Characterization, and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among its myriad derivatives, 2-arylbenzofurans have garnered significant attention for their diverse biological activities, including anticancer, anti-Alzheimer's, and anti-inflammatory properties.[4][5][6] This technical guide focuses on a specific, potent member of this class: 2-(4-Nitrophenyl)-1-benzofuran. We provide an in-depth examination of its chemical properties, established synthetic methodologies, and comprehensive characterization protocols. Furthermore, we explore the mechanistic basis for its therapeutic potential, particularly its role as an antiproliferative agent, offering valuable insights for researchers in medicinal chemistry and drug development.
Nomenclature and Physicochemical Properties
The formal nomenclature for the target compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound . The structure consists of a benzofuran ring system substituted at the 2-position with a 4-nitrophenyl group.
The core physicochemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings. These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₄H₉NO₃ | |
| Molecular Weight | 239.23 g/mol | |
| Appearance | Solid (Expected) | |
| InChI Key | WEBFEILYGGICBA-UHFFFAOYSA-N | |
| SMILES String | O=--INVALID-LINK--C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Topological Polar Surface Area | 59 Ų | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 1 | [7] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis and Characterization
The synthesis of 2-arylbenzofurans can be accomplished through various modern organic chemistry strategies.[8][9] A robust and frequently employed method involves the acid-catalyzed cyclization and dehydration of an α-aryloxyketone intermediate, which is itself formed from a substituted phenol and an α-bromoacetophenone.
Synthetic Pathway: Acid-Catalyzed Cyclization
This pathway is chosen for its reliability and the accessibility of starting materials. The key steps involve a nucleophilic substitution to form a ketone intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the aromatic benzofuran ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from salicylaldehyde and 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Materials:
-
Salicylaldehyde
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Synthesis of the α-Aryloxyketone Intermediate:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in acetone dropwise over 30 minutes.
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[4]
-
Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide which is a potent nucleophile. This nucleophile then displaces the bromide from the α-bromoacetophenone in a classic Williamson ether synthesis.
-
-
Work-up and Isolation of Intermediate:
-
After cooling, filter off the potassium salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate. This intermediate can be used directly or purified by column chromatography if necessary.
-
-
Cyclization and Dehydration:
-
Add the crude α-aryloxyketone intermediate to polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture vigorously for 1-2 hours. The reaction is typically accompanied by a color change.
-
Rationale: The strong acid protonates the carbonyl oxygen, making the adjacent carbonyl carbon highly electrophilic. This facilitates an intramolecular electrophilic attack on the electron-rich benzene ring. The subsequent loss of a water molecule (dehydration) aromatizes the furan ring, driving the reaction to completion.[10]
-
-
Final Work-up and Purification:
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound.[4]
-
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the benzofuran and nitrophenyl rings. The distinct chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the requisite number of carbon signals corresponding to the 14 carbons in the molecule, with characteristic shifts for the carbons of the heterocyclic ring and those influenced by the nitro group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight (239.23 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C-O-C ether linkage of the furan ring, aromatic C=C stretching, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.
Applications in Drug Discovery and Development
The 2-arylbenzofuran scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][3][12] The introduction of a 4-nitrophenyl group at the 2-position often enhances or confers specific biological properties, making this compound a compound of significant interest.
Antiproliferative and Anticancer Activity
Research has specifically identified 4-nitrophenyl functionalized benzofurans as promising antiproliferative agents.[13]
-
Mechanism of Action: A key study revealed that the anticancer properties of a closely related benzofuran derivative are linked to its ability to bind and stabilize telomeric DNA.[13] Telomeres, repetitive DNA sequences at the end of chromosomes, are maintained by the enzyme telomerase in cancer cells, enabling their immortality. Molecules that can bind to G-quadruplex structures within telomeres can inhibit telomerase activity, leading to telomere shortening and eventual cell death (apoptosis). The planar structure of the benzofuran core is ideal for stacking interactions with the G-quadruplex, and the nitrophenyl substituent can further modulate this binding and cellular uptake.[13]
Caption: Proposed mechanism of antiproliferative activity via telomeric DNA binding.
-
Structure-Activity Relationship (SAR): Studies have shown that antiproliferative activity in this class of compounds is directly correlated with lipophilicity.[13] The nitro group and overall apolar nature of this compound likely contribute to its ability to cross cell membranes and reach its intracellular target.
Potential as an Anti-Alzheimer's Disease Agent
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[4] Developing multi-target drugs is a promising strategy. 2-Arylbenzofuran derivatives have demonstrated potent dual inhibitory activity against two key enzymes implicated in AD:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
β-Secretase (BACE1): This enzyme is involved in the production of amyloid-beta plaques, a pathological hallmark of AD.
While the specific inhibitory constants for this compound are not detailed in the available literature, the general class of 2-arylbenzofurans shows IC₅₀ values in the nanomolar to low micromolar range against these targets, making this compound a strong candidate for further investigation in AD drug discovery programs.[4][5]
Other Pharmacological Activities
The broader class of benzofuran derivatives has been reported to possess a spectrum of other valuable biological properties, suggesting additional therapeutic avenues for this compound. These include:
Conclusion
This compound is a synthetically accessible heterocyclic compound with a compelling profile for drug discovery. Its straightforward synthesis allows for the generation of analogs for structure-activity relationship studies. The strong evidence for its antiproliferative activity, mediated through a modern anticancer mechanism involving telomeric DNA, marks it as a high-priority scaffold for oncology research. Furthermore, its potential as a multi-target inhibitor for Alzheimer's disease treatment warrants significant further investigation. This guide provides the foundational chemical and biological context necessary for researchers to confidently engage with and explore the full therapeutic potential of this promising molecule.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijsdr.org [ijsdr.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Nitrophenyl)-1-benzofuran: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)-1-benzofuran, a heterocyclic compound of significant interest to the scientific community. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies and the rationale behind them, outline a robust workflow for its analytical characterization, and discuss its current and potential applications in drug discovery and advanced materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this versatile molecular scaffold.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran is a vital heterocyclic scaffold comprising a furan ring fused to a benzene ring. This core structure is prevalent in a vast number of natural products and synthetically developed molecules that exhibit a wide array of biological activities.[1][2] Derivatives of benzofuran are known to possess anticancer, antibacterial, anti-inflammatory, and antiviral properties, making them a cornerstone in medicinal chemistry.[3][4][5]
The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring creates this compound. This functionalization is not trivial; the nitro group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the entire molecule. It can act as a key pharmacophore for biological interactions and serves as a versatile chemical handle for further derivatization, such as reduction to an amine group. This unique combination of a proven biological scaffold and a functionally rich substituent makes this compound a molecule of considerable interest for both fundamental research and therapeutic development.[6]
Physicochemical and Structural Properties
The foundational step in understanding and utilizing any chemical compound is to establish its core physicochemical properties. These data are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [7] |
| Molecular Weight | 239.23 g/mol | [7] |
| Exact Mass | 239.058243 g/mol | [7][8] |
| Appearance | Solid | |
| IUPAC Name | This compound | [8] |
| SMILES String | O=--INVALID-LINK--C(C=C1)=CC=C1C2=CC3=CC=CC=C3O2 | |
| InChI Key | WEBFEILYGGICBA-UHFFFAOYSA-N | [7] |
| MDL Number | MFCD00469549 |
Synthesis and Mechanistic Insights
The construction of the 2-arylbenzofuran skeleton can be achieved through various modern synthetic strategies. Palladium-catalyzed cross-coupling reactions are particularly prominent due to their efficiency and functional group tolerance.[1][9] A common and effective approach involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a representative synthesis of this compound.
Step 1: Sonogashira Coupling & Cyclization
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-iodophenol (1.0 eq), 1-ethynyl-4-nitrobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add degassed triethylamine (Et₃N) as the solvent and base.
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC). The palladium catalyst facilitates the coupling of the phenol and alkyne, while the copper(I) iodide acts as a co-catalyst. The basic conditions promote both the coupling and the subsequent intramolecular hydroalkoxylation (cyclization) to form the benzofuran ring.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Purification
-
Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Comprehensive Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals in the aromatic region (approx. 7.0-8.5 ppm), with distinct coupling patterns for the benzofuran and nitrophenyl protons. ¹³C NMR will confirm the presence of 14 unique carbon atoms, with chemical shifts indicative of the aromatic rings and the furan carbons.[7]
-
High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis is used to determine the exact mass of the molecule (239.058243 g/mol ), which confirms its elemental formula, C₁₄H₉NO₃.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the final compound, ideally showing a single major peak under various detection wavelengths.
Analytical Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of the title compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in several scientific domains.
-
Core Scaffold in Medicinal Chemistry : As a member of the benzofuran family, this compound and its derivatives are prime candidates for screening in anticancer, antibacterial, and anti-inflammatory assays.[4][10] The nitrophenyl moiety is a known feature in various biologically active molecules, and its presence here suggests potential for targeted therapeutic activity.[6]
-
Probe for Drug-Protein Interactions : Studies have utilized 4-nitrophenyl functionalized benzofurans to investigate binding interactions with proteins like Bovine Serum Albumin (BSA).[11] Techniques such as circular dichroism and fluorescence quenching can elucidate how these ligands bind to proteins, providing crucial insights for rational drug design.[11]
-
Advanced Photochemical Applications : This molecule has been specifically designed and synthesized for use as a two-photon uncaging chromophore.[12] This application is at the forefront of chemical biology, allowing for the precise release of bioactive molecules in biological systems using near-IR light, which offers deeper tissue penetration and lower phototoxicity.[12]
-
Synthetic Intermediate : The nitro group is readily reduced to an amine (NH₂). This transformation opens a gateway to a vast library of new analogues through amide coupling, sulfonamide formation, and other amine-based chemistries, enabling extensive structure-activity relationship (SAR) studies.
Safety and Handling
According to its Safety Data Sheet, this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.
Standard Laboratory Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple heterocyclic compound; it is a meticulously designed molecule with significant potential. Its foundational physicochemical properties are well-defined, and its synthesis is achievable through robust and scalable catalytic methods. A comprehensive analytical workflow ensures its structural integrity and purity. From its role as a foundational scaffold in medicinal chemistry to its sophisticated use in photochemistry, this compound stands out as a versatile and valuable tool for researchers and drug development professionals.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Nitrophenyl)-1-benzofuran
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of 2-(4-Nitrophenyl)-1-benzofuran. Designed for researchers and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated analytical strategy, explaining the causal logic behind experimental choices and demonstrating how data from multiple spectroscopic techniques are synthesized to build an unassailable structural proof. We will cover the strategic application of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section includes not only the interpretation of spectral data but also detailed, field-tested protocols to ensure data integrity and reproducibility. The guide culminates in a discussion of how these disparate data streams are woven together to confirm the molecular structure with the highest degree of confidence.
Introduction: The Importance of Unambiguous Characterization
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] The addition of a 4-nitrophenyl substituent at the C2-position, yielding this compound, creates a molecule with distinct electronic properties due to the potent electron-withdrawing nature of the nitro group.[3][4] These properties make it a valuable synthetic intermediate and a subject of interest for materials science and drug discovery.[3][5] Given the subtle isomeric possibilities and the stringent requirements of regulatory bodies, the unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a critical prerequisite for any further research or development. This guide presents a systematic and robust workflow for achieving that certainty.
Strategic Overview: An Integrated Spectroscopic Approach
The structure elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the complete picture. Our strategy for this compound relies on a three-pronged spectroscopic approach, where each technique provides unique and complementary information.
The logical workflow for this process is outlined below:
References
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-(4-Nitrophenyl)-1-benzofuran: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 2-(4-Nitrophenyl)-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide emphasizes the causal relationships behind the observed spectral characteristics, grounding the interpretation in fundamental principles and field-proven expertise. By elucidating the structural nuances through a multi-faceted spectroscopic lens, this guide serves as a foundational resource for the characterization of substituted benzofurans, a scaffold of significant interest in medicinal chemistry.
Introduction: The Significance of this compound
The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring system creates a molecule, this compound (Molecular Formula: C₁₄H₉NO₃, Molecular Weight: 239.23 g/mol ), with distinct electronic and structural features.[1]
The accurate elucidation of the structure and purity of such molecules is paramount in the drug discovery and development pipeline. Spectroscopic techniques provide the essential tools for this characterization, offering a detailed "blueprint" of the molecule's atomic connectivity and functional groups. This guide will provide an in-depth exploration of the NMR, IR, and Mass spectral data expected for this compound, offering insights into data acquisition, interpretation, and the underlying scientific principles.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous determination of the molecular structure.
Fundamental Principles of ¹H and ¹³C NMR
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts for carbon atoms are spread over a much wider range than for protons, making it easier to distinguish between different carbon environments.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with analyte resonances.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Perform shimming of the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
In-depth Analysis of the NMR Spectra of a 2-(Aryl)benzofuran Analogue
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.30 | d | ~9.0 | 2H | H-2', H-6' |
| ~7.90 | d | ~9.0 | 2H | H-3', H-5' |
| ~7.65 | d | ~7.8 | 1H | H-4 |
| ~7.55 | d | ~8.2 | 1H | H-7 |
| ~7.40 | s | - | 1H | H-3 |
| ~7.30 | t | ~7.5 | 1H | H-6 |
| ~7.20 | t | ~7.5 | 1H | H-5 |
Interpretation:
-
The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') will be shifted further downfield than the protons meta to it.
-
The protons of the benzofuran ring system will exhibit characteristic chemical shifts and coupling patterns. The proton at the 3-position (H-3) is expected to be a singlet.
-
The protons on the benzene ring of the benzofuran moiety (H-4, H-5, H-6, and H-7) will appear in the aromatic region, with their multiplicities and coupling constants reflecting their relative positions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~154.5 | C-2 |
| ~148.0 | C-4' |
| ~136.0 | C-1' |
| ~129.5 | C-3a |
| ~126.5 | C-2', C-6' |
| ~126.0 | C-5 |
| ~124.5 | C-6 |
| ~124.0 | C-3', C-5' |
| ~122.5 | C-4 |
| ~112.0 | C-7 |
| ~105.0 | C-3 |
Interpretation:
-
The carbon atoms of the aromatic rings will resonate in the typical range of 110-160 ppm.
-
The carbon atom attached to the nitro group (C-4') will be significantly deshielded.
-
The quaternary carbons of the benzofuran ring (C-2, C-3a, and C-7a) will also show distinct chemical shifts.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Core Principles of IR Spectroscopy
The absorption of IR radiation causes the bonds within a molecule to vibrate (stretch, bend, etc.). The frequency of this vibration depends on the masses of the atoms involved and the strength of the bond. A plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹) constitutes an IR spectrum. Specific functional groups give rise to characteristic absorption bands in the IR spectrum.
Experimental Protocol for IR Spectrum Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Detailed Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage of the benzofuran system. The IR data for the analogue 1-(5-(benzofuran-2-yl)-2-nitrophenyl)ethane-1-ol shows key absorbances that can be extrapolated to our target molecule.[3]
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1520 | Strong | Asymmetric NO₂ stretching |
| ~1340 | Strong | Symmetric NO₂ stretching |
| ~1250 | Strong | Aryl-O-C stretching (ether) |
| ~850 | Strong | C-N stretching |
| ~750 | Strong | Out-of-plane C-H bending |
Interpretation:
-
Nitro Group: The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Aromatic Rings: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the molecule.
-
Benzofuran Moiety: The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-O-C ether linkage within the benzofuran ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This process typically removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, more stable ions. The mass spectrometer separates these ions based on their m/z ratio and detects them, generating a mass spectrum which is a plot of ion abundance versus m/z.
Experimental Protocol for Mass Spectrum Acquisition
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
Data Acquisition:
-
The sample is vaporized in the GC injection port and carried through the GC column by an inert carrier gas.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of ions at each m/z value.
Analysis of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 239, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the benzofuran ring and the presence of the nitro group.
Predicted Fragmentation Pathway: The fragmentation of 2-arylbenzofurans can be complex, often involving cleavage of the furan ring.[4] For nitroaromatic compounds, characteristic losses of NO (30 u) and NO₂ (46 u) are common.[5]
References
- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 2. Study on 2-arylbenzo[ b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Nitrophenyl)-1-benzofuran
Introduction
2-(4-Nitrophenyl)-1-benzofuran is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The incorporation of a 4-nitrophenyl substituent at the 2-position introduces unique electronic and photophysical properties, making this molecule a valuable tool for researchers in drug development and chemical biology. Notably, it has been investigated as a chromophore for two-photon uncaging, a technique that allows for the precise spatial and temporal release of bioactive molecules in biological systems.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and computational parameters. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| CAS Number | 787-64-4 | Arctom Scientific |
| Physical State | Solid | [2] |
| Melting Point | 182-184 °C | SpectraBase |
| Solubility | Insoluble in water; Soluble in common organic solvents such as DMSO, DMF, chloroform, and ethyl acetate. | [4] |
| pKa | No experimental data available. The compound is not expected to have a significant pKa in the physiological pH range. | |
| LogP (predicted) | ~3.8 | [5] |
Note: The predicted LogP value is for the isomeric 2-(2-nitrophenyl)-1-benzofuran and is provided as an estimation.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. The following sections detail the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-nitrophenyl ring will likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons on the benzofuran ring system will also resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dependent on their position.[6]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbons of the 4-nitrophenyl ring will be influenced by the nitro group, with the carbon bearing the nitro group appearing significantly downfield. The carbons of the benzofuran moiety will have characteristic chemical shifts, with the oxygen-bearing carbons appearing at lower field strengths.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
~1595 and ~1340 cm⁻¹: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).[7]
-
~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C stretching vibrations within the aromatic rings.[8]
-
~1250-1000 cm⁻¹: Bands associated with the C-O-C stretching of the furan ring.[8]
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 239. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z = 193, and other characteristic cleavages of the benzofuran ring system.[9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound exhibits a strong UV-Vis absorption maximum at approximately 364 nm in DMSO.[10] This absorption is attributed to the extended π-conjugated system encompassing both the benzofuran and nitrophenyl rings. The position of the absorption maximum can be influenced by the polarity of the solvent.[11]
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its availability for research purposes. A common and effective method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the supplementary information provided by Komori et al.[6]
-
Reactant Preparation: In a round-bottom flask, combine 2-benzofuranboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura synthesis of this compound.
Computational Data and Drug Discovery Relevance
Computational tools provide valuable predictions of a molecule's properties, aiding in the early stages of drug discovery.
-
Topological Polar Surface Area (TPSA): The predicted TPSA for the isomeric 2-(2-nitrophenyl)-1-benzofuran is 59 Ų.[5] This value suggests moderate cell permeability.
-
LogP: The predicted octanol-water partition coefficient (LogP) for the ortho-isomer is approximately 3.8, indicating a relatively lipophilic character.[5] This property is crucial for membrane permeation but can also influence solubility and potential for non-specific binding.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies on benzofuran derivatives have highlighted the importance of various physicochemical and electronic descriptors in determining their biological activity.[12] The electronic properties imparted by the 4-nitrophenyl group are likely to be significant in its interactions with biological targets.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Classification: The compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed).[2]
-
Personal Protective Equipment (PPE): It is recommended to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a molecule with a rich profile of physicochemical properties that make it a valuable asset in chemical and biological research. Its well-defined spectral characteristics, accessible synthetic route, and intriguing electronic nature provide a solid foundation for its application in areas such as targeted drug delivery and the development of novel therapeutic agents. This guide serves as a comprehensive resource to facilitate the informed and effective use of this promising compound.
References
- 1. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using near-IR light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Arylbenzofuran Scaffold: A Journey from Natural Discovery to Synthetic Innovation and Pharmacological Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylbenzofuran motif, a privileged heterocyclic scaffold, stands as a testament to the elegant convergence of natural product chemistry, synthetic innovation, and medicinal science. Initially discovered in a variety of plant species, these compounds have garnered significant attention due to their broad and potent pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antiviral properties. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 2-arylbenzofurans. It delves into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights and detailed experimental protocols. Furthermore, this document highlights the therapeutic potential of this remarkable class of compounds, supported by a curated selection of biologically active natural and synthetic derivatives, to serve as an authoritative resource for professionals in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The benzofuran ring system, an isostere of indole, is a core component of numerous biologically active molecules.[1] When adorned with an aryl substituent at the 2-position, the resulting 2-arylbenzofuran scaffold gains a unique three-dimensional architecture that facilitates interactions with a multitude of biological targets. This structural feature is central to their diverse pharmacological profiles.
Natural products containing the 2-arylbenzofuran core, such as the Moracins isolated from Mulberry trees, have long been recognized for their biological effects.[1] These natural exemplars have inspired chemists to develop a rich and varied portfolio of synthetic methodologies to access this scaffold, enabling extensive structure-activity relationship (SAR) studies and the optimization of therapeutic properties. This guide will trace the historical arc of 2-arylbenzofuran chemistry, from its natural origins to the sophisticated synthetic tools used today, and explore its ever-expanding role in modern medicine.
A Historical Perspective: From Natural Isolates to Early Syntheses
The story of 2-arylbenzofurans begins in the realm of natural product chemistry. One of the notable early examples includes the isolation of Moracin A from Mulberry plants (Morus alba). These compounds, along with other stilbenoids, are often produced by plants in response to stress or fungal infection. Another important class of naturally occurring 2-arylbenzofurans are Egonol and Homoegonol , first isolated from Styrax species.[2][3][4] These natural products, with their interesting biological activities, spurred the initial interest in the synthesis of this heterocyclic system.
Early synthetic efforts were rooted in classical organic reactions. While the first synthesis of the parent benzofuran ring was achieved by Perkin, the specific construction of the 2-aryl substituted derivatives saw the development of several named reactions that remain relevant today.
The Perkin Rearrangement
Historically, one of the foundational methods for benzofuran synthesis is the Perkin rearrangement. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The reaction proceeds via the opening of the lactone ring, followed by an intramolecular nucleophilic attack to form the five-membered furan ring.
The Rap-Stoermer Reaction
A more direct approach to 2-acylbenzofurans is the Rap-Stoermer reaction.[5] This reaction involves the condensation of an α-haloketone with a salicylaldehyde in the presence of a base. The reaction is a cascade process involving nucleophilic substitution, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran core. The versatility of this reaction allows for the introduction of various substituents on both the benzofuran ring and the 2-aryl group.
The Synthetic Chemist's Toolkit: Modern Methodologies
The advent of transition-metal catalysis revolutionized the synthesis of 2-arylbenzofurans, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has been a cornerstone in the modern synthesis of 2-arylbenzofurans. Several cross-coupling strategies have been developed, each with its own set of advantages.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 2-arylbenzofuran synthesis, it typically involves the coupling of a 2-halobenzofuran with an arylboronic acid or the coupling of a 2-benzofuranylboronic acid with an aryl halide.[6][7] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylbenzofuran Synthesis [6]
-
To an oven-dried reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, a Pd(II) complex (e.g., 3 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add a degassed solvent system, such as a mixture of EtOH and H₂O (1:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add brine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another elegant route to 2-arylbenzofurans.[8] The typical strategy involves an initial Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This can often be performed in a one-pot fashion.
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization [8]
-
To a reaction flask, add the o-iodophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), a copper(I) catalyst (e.g., CuI, 5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
Add a suitable solvent, such as triethylamine, which also acts as the base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the coupling is complete (monitored by TLC).
-
For the cyclization step, the reaction mixture is typically heated at a higher temperature (e.g., 80-100 °C) to promote the intramolecular hydroalkoxylation.
-
After completion, the reaction is worked up by removing the solvent, and the residue is purified by column chromatography.
The Heck reaction provides a method for the arylation of alkenes. For 2-arylbenzofuran synthesis, an intramolecular Heck reaction of an o-haloaryl allyl ether is a common strategy. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the dihydrobenzofuran, which can then be oxidized to the benzofuran.
Oxidative Cyclization of 2-Hydroxystilbenes
A metal-free and environmentally friendly approach to 2-arylbenzofurans is the oxidative cyclization of 2-hydroxystilbenes.[9][10][11] This reaction can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), which activate the double bond of the stilbene towards intramolecular attack by the phenolic hydroxyl group.
Experimental Protocol: Oxidative Cyclization of 2-Hydroxystilbene [9]
-
Dissolve the 2-hydroxystilbene (1.0 equiv.) in a suitable solvent like acetonitrile.
-
Add the hypervalent iodine reagent, for example, (diacetoxyiodo)benzene (PIDA) (1.1 equiv.). For a catalytic process, use 10 mol% PIDA with a stoichiometric oxidant like m-CPBA.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-arylbenzofuran.
Pharmacological Significance and Therapeutic Applications
The 2-arylbenzofuran scaffold is a recurring motif in compounds with a wide array of biological activities. Their therapeutic potential spans several disease areas, making them a subject of intense research in drug discovery.
Anticancer Activity
Numerous 2-arylbenzofuran derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival. For example, certain synthetic derivatives have shown significant cytotoxicity against breast, colon, and lung cancer cell lines.[1][12]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-isatin hybrid | MCF-7 (Breast) | 2.6 | [1] |
| Oxindole-based benzofuran | MCF-7 (Breast) | 2.27 | [1] |
| 2-Arylbenzofuran derivative | HGC27 (Gastric) | 6.08 | [12] |
| Cathafuran B | Various | 6.17-9.60 µg/mL | [13] |
Neuroprotective Effects and Anti-Alzheimer's Disease Potential
The development of multi-target drugs is a promising strategy for complex neurodegenerative disorders like Alzheimer's disease. 2-Arylbenzofurans have emerged as promising candidates due to their ability to inhibit multiple key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[14][15][16][17]
| Compound | Target | IC₅₀ (µM) | Reference |
| Synthetic Derivative 20 | AChE | 0.086 | [14] |
| Synthetic Derivative 20 | BACE1 | 0.043 | [14] |
| Donepezil (Reference) | AChE | 0.085 | [14] |
Antiviral and Other Biological Activities
The biological activity of 2-arylbenzofurans extends beyond cancer and neurodegenerative diseases. Recent studies have highlighted their potential as broad-spectrum antiviral agents, with some derivatives showing activity against coronaviruses, including SARS-CoV-2, by acting as STING agonists.[18][19] Additionally, various natural and synthetic 2-arylbenzofurans have been reported to possess anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[14][20][21]
| Compound Class | Virus | EC₅₀ | Reference |
| Benzofuran derivatives | SARS-CoV-2 | Nanomolar range | [18][19] |
Conclusion and Future Outlook
The journey of 2-arylbenzofurans from their discovery in nature to their current status as a highly valued scaffold in medicinal chemistry is a compelling narrative of scientific progress. The continuous development of novel and efficient synthetic methods has been instrumental in unlocking the full therapeutic potential of this class of compounds. The diverse and potent biological activities of 2-arylbenzofurans, particularly in the areas of oncology and neurodegenerative diseases, ensure that they will remain a focal point of research for years to come. As our understanding of disease biology deepens, the versatility of the 2-arylbenzofuran scaffold will undoubtedly be leveraged to design next-generation therapeutics with enhanced efficacy and selectivity. The future of 2-arylbenzofuran chemistry promises exciting new discoveries and innovations in the quest for improved human health.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoegonol | C20H22O5 | CID 176929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Egonol | C19H18O5 | CID 485186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]
- 10. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]
- 11. Hypervalent iodine mediated oxidative cyclization of o-hydroxystilbenes into benzo- and naphthofurans -ORCA [orca.cardiff.ac.uk]
- 12. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Ubiquitous Benzofuran: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation for Drug Discovery
Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery
In an era dominated by high-throughput screening of synthetic compound libraries, the intricate molecular architectures found in nature continue to be a cornerstone of drug discovery. Natural products and their derivatives have historically provided a rich source of novel pharmacophores with unparalleled biological activity. Among these, the benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure. Its derivatives are ubiquitous in the plant and microbial kingdoms, exhibiting a remarkable spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and potent anticancer activities.[1][2][3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the natural sources of benzofuran derivatives, delve into their biosynthetic origins, and offer practical insights into their extraction, isolation, and structural elucidation. The narrative is grounded in scientific integrity, explaining not just the "how" but the critical "why" behind experimental choices, empowering researchers to navigate the path from natural source to purified bioactive compound with confidence and expertise.
I. A World of Benzofurans: Diverse Natural Sources
Benzofuran derivatives are secondary metabolites found across a vast range of biological taxa, from higher plants to fungi and marine organisms.[3] This widespread distribution underscores their evolutionary significance and diverse ecological roles.
Higher Plants: A Pharmacopoeia of Benzofurans
Higher plants are a prolific source of benzofuran derivatives, with certain families being particularly rich in these compounds. The structural diversity within plant-derived benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures like coumestans and pterocarpans.
-
Asteraceae (The Daisy Family): This is one of the most significant sources of benzofuran derivatives.[3] For instance, Eupatorium species have yielded a variety of euparin-type benzofurans. The rationale for the prevalence of these compounds in Asteraceae likely lies in their role as phytoalexins, providing a chemical defense against pathogens and herbivores.
-
Moraceae (The Mulberry Family): The root bark of mulberry trees (Morus species) is a well-documented source of complex benzofuran derivatives, such as mulberrofuran G, which exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[4]
-
Rutaceae (The Rue Family): Plants in this family, such as Ruta graveolens (common rue), produce a variety of furocoumarins (psoralens), which are linear benzofuran-coumarin hybrids.[5] These compounds are renowned for their photosensitizing properties and are utilized in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis.
-
Fabaceae (The Legume Family): This family is a source of isoflavonoids with a benzofuran core, such as coumestrol from alfalfa (Medicago sativa), which is a well-known phytoestrogen.
Fungi: Microbial Factories of Bioactive Benzofurans
Fungi, including terrestrial, endophytic, and marine-derived species, are increasingly recognized as a fertile ground for the discovery of novel benzofuran derivatives with potent biological activities.[6] Fungal benzofurans often possess unique structural features not observed in their plant counterparts.
-
Endophytic Fungi: These fungi reside within the tissues of living plants in a symbiotic or commensal relationship. Endophytic fungi from mangrove plants, for example, have been shown to produce benzofurans with significant antimicrobial and anti-inflammatory properties.[2] The unique and often stressful environment of mangroves may induce the production of these specialized secondary metabolites.
-
Marine-Derived Fungi: The marine environment, with its distinct biodiversity and ecological pressures, harbors fungi that produce a plethora of novel bioactive compounds. Marine-derived Penicillium and Aspergillus species have been a particularly rich source of new benzofuran derivatives.[2][7] For example, a novel isobenzofuranone derivative with potent antioxidant activity was isolated from the fungus Cephalosporium sp.[8]
-
Terrestrial Fungi: Soil-dwelling and wood-rotting fungi also contribute to the diversity of natural benzofurans. These compounds often play a role in fungal competition and decomposition processes.
| Natural Source Category | Family/Genus Example | Representative Benzofuran Derivative | Key Biological Activity | Reference(s) |
| Higher Plants | Asteraceae (Eupatorium sp.) | Euparin | Antimicrobial, Cytotoxic | [9] |
| Moraceae (Morus alba) | Mulberrofuran G | PTP1B Inhibitor | [4] | |
| Rutaceae (Ruta graveolens) | Psoralen | Photosensitizing, Anti-psoriasis | [5] | |
| Fabaceae (Psoralea corylifolia) | Bakuchiol | Anti-inflammatory, Antioxidant | [10] | |
| Fungi | Endophytic (Penicillium sp.) | (S)-2-(2-hydroxypropyl)-5,7-dimethoxy-benzofuran | Anti-inflammatory (IC50 = 16.5 µM) | [2] |
| Marine-Derived (Cephalosporium sp.) | 4,6-dihydroxy-5-methoxy-7-methylphthalide | Antioxidant (EC50 = 10 µM) | [1][8] | |
| Terrestrial (Xylaria sp.) | Xylaria-derived benzofurans | Cytotoxic | [11] |
II. Biosynthesis: Nature's Molecular Assembly Lines
Understanding the biosynthetic pathways of benzofuran derivatives is not only of academic interest but also provides a roadmap for bioengineering and synthetic biology approaches to produce these valuable compounds in higher yields. The biosynthesis of the benzofuran core generally proceeds through distinct pathways in plants and fungi.
Plant Biosynthesis: The Phenylpropanoid and Acetate-Malonate Pathways
In plants, the biosynthesis of many benzofuran derivatives originates from the phenylpropanoid pathway. The amino acid phenylalanine serves as the primary precursor, which is deaminated to cinnamic acid. A series of hydroxylations, methylations, and other modifications, followed by cyclization, leads to the formation of the benzofuran ring. For some more complex structures, a combination of the phenylpropanoid and the acetate-malonate pathways is involved.
References
- 1. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(4-Nitrophenyl)-1-benzofuran in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-(4-Nitrophenyl)-1-benzofuran, a compound of interest in medicinal chemistry and materials science.[1][2] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and similar molecular scaffolds. This document will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of solubility data in the context of solvent properties.
Introduction: The Significance of Solubility in Scientific Research
Solubility is a critical physicochemical parameter that governs the suitability of a compound for a wide range of applications, from drug delivery to materials science.[1] For a molecule like this compound, which possesses a rigid, aromatic structure, understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Benzofuran derivatives, in general, are known to be soluble in common organic solvents, a property that is influenced by the nature of their substituents.[3] This guide will provide the theoretical framework and practical methodology to systematically evaluate the solubility of this specific compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [4] |
| Molecular Weight | 239.23 g/mol | [4] |
| Appearance | Solid | [4] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in solubility. A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7][8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
The following diagram illustrates the logical relationship in predicting solubility using Hansen Solubility Parameters.
Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.
Experimental Determination of Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This section provides a detailed protocol for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method followed by UV-Vis analysis.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to obtain at least five standard solutions of different concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. An excess is ensured by observing undissolved solid at the end of the experiment.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for 24 to 48 hours to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax.
-
Calculate the concentration of the diluted sample using the calibration curve equation.
-
Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the respective solvent.
-
Data Presentation and Interpretation
While extensive experimental data for the solubility of this compound is not widely published, this section provides an illustrative dataset to demonstrate how results should be presented and interpreted. The hypothetical solubility values are based on the expected behavior of a moderately polar compound.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C and Hansen Solubility Parameters of the Solvents.
| Solvent | Solvent Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hypothetical Solubility (mg/mL) |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | 5.2 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 25.8 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 15.5 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 30.1 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 8.9 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 4.3 |
Note: Hansen Solubility Parameter data is sourced from publicly available databases.[5][6][7][8][9] The solubility data is illustrative.
Interpretation of Results:
The hypothetical data in Table 1 aligns with the theoretical predictions. The lowest solubility is observed in the nonpolar solvent, hexane. The solubility increases in aromatic and polar aprotic solvents like toluene, dichloromethane, ethyl acetate, and acetone. The higher solubility in acetone and dichloromethane can be attributed to a better match of their polarity with the solute. In polar protic solvents like ethanol and methanol, the solubility is moderate. While these solvents can engage in hydrogen bonding, the strong self-association of the alcohols might hinder the solvation of the relatively large and rigid this compound molecule.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles, such as Hansen Solubility Parameters, with a robust experimental methodology like the shake-flask method, researchers can systematically evaluate the solubility of this and other compounds of interest. A thorough understanding of solubility is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- 1. ijsdr.org [ijsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
theoretical studies on 2-(4-Nitrophenyl)-1-benzofuran
An In-Depth Technical Guide to the Theoretical Studies of 2-(4-Nitrophenyl)-1-benzofuran
Authored by: A Senior Application Scientist
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and intriguing photophysical properties.[1][2][3] The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring system creates a molecule, this compound, with a pronounced donor-π-acceptor character. This electronic arrangement is a harbinger of unique properties, making it a compelling subject for theoretical investigation. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this compound, offering insights for researchers in drug discovery and materials development.
The Rationale for Theoretical Investigation
Experimental characterization of a molecule provides invaluable data, but a purely empirical approach can be both time-consuming and resource-intensive. Theoretical studies, primarily leveraging Density Functional Theory (DFT), offer a synergistic approach.[4] They not only predict molecular properties with remarkable accuracy but also provide a granular understanding of the underlying quantum mechanical principles. For a molecule like this compound, theoretical studies are instrumental in:
-
Elucidating Structure-Property Relationships: Understanding how the spatial arrangement of atoms influences the molecule's electronic and optical behavior.
-
Interpreting Spectroscopic Data: Assigning vibrational modes in FT-IR and FT-Raman spectra and predicting electronic transitions observed in UV-Vis spectroscopy.
-
Predicting Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its interactions in a biological system or its potential for further chemical modification.
-
Screening for Biological Activity: Employing techniques like molecular docking to predict the binding affinity of the molecule to biological targets, thereby guiding experimental efforts in drug discovery.[5][6]
This guide will walk you through the key theoretical analyses applied to this compound, explaining the causality behind each computational choice.
Computational Methodology: The DFT Approach
Density Functional Theory has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. The choice of functional and basis set is paramount for obtaining reliable results.
Experimental Protocol: Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular builder.
-
Choice of Functional and Basis Set: For organic molecules of this nature, the B3LYP hybrid functional is a robust choice, offering a good description of electronic structures.[5][7] The 6-311+G(d,p) basis set is well-suited, providing a flexible description of the electron density, including polarization and diffuse functions, which are important for capturing the nuances of the π-conjugated system and the nitro group.[5][7]
-
Geometry Optimization: The initial structure is then subjected to geometry optimization using the chosen level of theory. This process finds the lowest energy conformation of the molecule in the gas phase.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5]
Logical Flow of a Typical Theoretical Investigation
References
- 1. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Advanced One-Pot Strategies for the Synthesis of Substituted Benzofurans
Introduction: The Strategic Importance of Benzofurans
The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] This heterocyclic scaffold is embedded in a vast array of molecules exhibiting potent biological activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] Compounds like Ailanthoidol, a natural neolignan, showcase antiviral and antifungal activities, underscoring the therapeutic potential of this structural class.[4]
Traditional multi-step syntheses of substituted benzofurans, while effective, are often plagued by drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates, leading to lower overall yields. One-pot syntheses have emerged as a powerful and elegant solution, enabling the construction of complex molecular architectures from simple precursors in a single reaction vessel. This approach enhances efficiency, improves atom economy, and reduces the environmental footprint by minimizing sequential workups and purifications.
This technical guide provides an in-depth exploration of several field-proven, one-pot methodologies for synthesizing diversely substituted benzofurans. We will dissect the mechanistic underpinnings of each strategy, provide detailed and robust protocols, and offer expert insights into experimental design and optimization for researchers in drug discovery and synthetic chemistry.
General Experimental Workflow
The following diagram illustrates a typical workflow for the one-pot synthesis and analysis of benzofuran derivatives.
Caption: General workflow for one-pot benzofuran synthesis.
Methodology 1: Palladium/Copper-Catalyzed Sonogashira Annulation
Principle and Rationale
This is one of the most robust and widely adopted methods for constructing 2- and 2,3-disubstituted benzofurans.[5] The strategy hinges on a tandem sequence: a palladium- and copper-cocatalyzed Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular hydroalkoxylation (annulation) of the phenolic hydroxyl group onto the newly installed alkyne.[6][7][8] The power of this method lies in its modularity; a wide variety of commercially available phenols and alkynes can be combined to rapidly generate diverse libraries of benzofurans.[9]
The choice of catalyst system is critical. Palladium(0) complexes, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, drive the cross-coupling, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, accelerating the reaction.[8]
Reaction Mechanism
The catalytic cycle involves two interconnected processes. The first is the Sonogashira coupling to form the key 2-alkynylphenol intermediate. The second is the 5-exo-dig cyclization to form the benzofuran ring.
Caption: Mechanism of Sonogashira coupling and annulation.
Detailed Protocol: Microwave-Assisted Three-Component Synthesis
This protocol is adapted from a microwave-assisted, three-component variation that further enhances efficiency by coupling the o-iodophenol, a terminal alkyne, and an aryl iodide in one pot to yield 2,3-disubstituted benzofurans.[9]
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Aryl Iodide (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (6 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-iodophenol (e.g., 0.22 g, 1.0 mmol), PdCl₂(PPh₃)₂ (0.021 g, 0.03 mmol), and CuI (0.011 g, 0.06 mmol).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Using syringes, add anhydrous toluene (3 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) followed by the aryl iodide (1.2 mmol).
-
Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted benzofuran.
Substrate Scope & Data
| o-Halophenol Substrate | Alkyne Substrate | Aryl Iodide (for 3-component) | Yield Range (%) | Reference |
| 2-Iodophenol | Phenylacetylene | Iodobenzene | 85-95 | [9] |
| 4-Methyl-2-iodophenol | 1-Hexyne | 4-Iodotoluene | 70-80 | [9] |
| 2-Bromophenol | 4-Methoxyphenylacetylene | N/A (2-substituted) | 60-90 | [7] |
| 2-Iodo-4-nitrophenol | Cyclopropylacetylene | 4-Fluoroiodobenzene | 65-75 | [9] |
Methodology 2: Palladium-Catalyzed Enolate Arylation
Principle and Rationale
This powerful method constructs 2,3-disubstituted benzofurans by coupling an o-bromophenol with an enolizable ketone.[11][12] The reaction proceeds via an initial palladium-catalyzed α-arylation of the ketone enolate, forming a 2-(2-hydroxyphenyl)ketone intermediate. This intermediate is then subjected to an acid-catalyzed intramolecular condensation/dehydration in the same pot to furnish the benzofuran ring.[13]
This strategy is particularly valuable for synthesizing benzofurans with specific alkyl or aryl groups at the C2 and C3 positions, as these are dictated by the choice of the starting ketone. The key to success is the selection of a suitable palladium catalyst, a bulky phosphine ligand that promotes the crucial C-C bond formation, and a strong, non-nucleophilic base to generate the ketone enolate without interfering with the catalyst.[11][13]
Reaction Mechanism
The process involves a Pd(0)/Pd(II) catalytic cycle for the α-arylation followed by a simple acid-catalyzed cyclodehydration.
Caption: Mechanism of Pd-catalyzed enolate arylation and cyclization.
Detailed Protocol
This protocol is based on the work of Eidamshaus and Burch.[11][12][13]
Materials:
-
o-Bromophenol (1.0 equiv)
-
Ketone (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
In a nitrogen-filled glovebox or Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.018 g, 0.02 mmol), P(t-Bu)₃ (0.016 g, 0.08 mmol), and K₃PO₄ (0.425 g, 2.0 mmol).
-
Add anhydrous toluene (4 mL), followed by the o-bromophenol (1.0 mmol) and the ketone (1.2 mmol).
-
Seal the vessel and heat the mixture at 100 °C for 22 hours, or until TLC/LC-MS indicates consumption of the starting phenol.
-
Optimization Note: This arylation step can often be accelerated using microwave irradiation (e.g., 150 °C for 30 minutes), significantly reducing reaction times without compromising yield.[13]
-
-
Cool the reaction mixture to room temperature.
-
Add a 1:1 mixture of DCM and TFA (4 mL total). Stir vigorously at room temperature for 1 hour.
-
Causality Note: TFA is a strong, non-nucleophilic acid that efficiently protonates the ketone carbonyl, activating it for intramolecular nucleophilic attack by the phenol hydroxyl group, driving the cyclization and subsequent dehydration.
-
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography if necessary to yield the pure 2,3-disubstituted benzofuran.
Substrate Scope & Data
| o-Bromophenol Substrate | Ketone Substrate | Product Substitution | Yield Range (%) | Reference |
| 2-Bromophenol | Acetophenone | 2-Phenyl-3-methylbenzofuran | 75-85 | [11][13] |
| 2-Bromo-4-chlorophenol | Propiophenone | 5-Chloro-2-phenyl-3-methylbenzofuran | 70-80 | [11][13] |
| 2-Bromophenol | 3-Pentanone | 2-Ethyl-3-methylbenzofuran | 80-90 | [13] |
| 2-Bromo-4,6-dimethylphenol | Acetone | 2,5,7-Trimethylbenzofuran | 65-75 | [11] |
Methodology 3: Copper-Catalyzed Aerobic Oxidative Cyclization
Principle and Rationale
This approach represents a more environmentally benign strategy, often utilizing copper catalysts which are cheaper and more abundant than palladium. The reaction couples phenols directly with alkynes to form benzofurans, using molecular oxygen (from air) as the terminal oxidant.[14] The transformation consists of a sequential nucleophilic addition of the phenol to the copper-activated alkyne, followed by an oxidative C-H activation/cyclization step to forge the benzofuran ring.[14][15] This method avoids the need for pre-functionalized starting materials like halophenols, making it highly atom-economical.
Detailed Protocol
This generalized protocol is based on copper-catalyzed methods for phenol and alkyne coupling.[14]
Materials:
-
Phenol (1.0 equiv)
-
Alkyne (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried vial, add CuI (0.019 g, 0.1 mmol), 1,10-phenanthroline (0.036 g, 0.2 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Add the phenol (1.0 mmol) and DMSO (3 mL).
-
Add the alkyne (1.5 mmol) to the mixture.
-
Seal the vial (do not make it airtight; a balloon of air or passing a gentle stream of air is often used) and place it in a preheated oil bath at 120 °C.
-
Causality Note: 1,10-Phenanthroline acts as a ligand, stabilizing the copper catalyst and modulating its reactivity. K₂CO₃ serves as the base to deprotonate the phenol, forming the active phenoxide nucleophile.
-
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the substituted benzofuran.
Conclusion
One-pot synthesis represents a paradigm shift in the efficient construction of complex molecules. The methodologies presented herein—Sonogashira annulation, enolate arylation, and aerobic oxidative cyclization—provide researchers with a versatile and powerful toolkit for the rapid synthesis of substituted benzofurans. By understanding the underlying mechanisms and the rationale behind the choice of reagents, scientists can strategically design synthetic routes to access novel benzofuran derivatives for applications in drug discovery, agrochemicals, and materials science. The continued development of such efficient catalytic systems is crucial for advancing modern organic synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Applications of 2-(4-Nitrophenyl)-1-benzofuran in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are prevalent in a variety of natural products and have been a focal point for synthetic chemists due to their broad spectrum of biological activities.[2][3] The benzofuran nucleus serves as a versatile scaffold for the design of novel therapeutic agents, with documented efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6] The introduction of a 4-nitrophenyl substituent at the 2-position of the benzofuran ring can significantly influence the molecule's electronic properties and biological activity, making 2-(4-nitrophenyl)-1-benzofuran and its analogues compelling candidates for further investigation in drug discovery programs. This guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights.
Anticancer Applications: Targeting Cell Proliferation and Inducing Apoptosis
The anticancer potential of benzofuran derivatives is well-documented, with various analogues demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][7][8] The introduction of a nitrophenyl group can enhance this activity. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential mechanisms of action and therapeutic utility.
Mechanism of Action
The anticancer activity of nitrophenyl-substituted benzofurans is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[9][10][11]
-
Induction of Apoptosis: A key mechanism is the activation of programmed cell death. For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis in colon cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9][10] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[9]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common observation is the arrest of the cell cycle in the G0/G1 or G2/M phase.[9][10]
-
DNA Interaction: Some 4-nitrophenyl-functionalized benzofuran derivatives have been found to interact with telomeric DNA.[11] Telomeres are protective caps at the ends of chromosomes, and their maintenance is crucial for cancer cell immortality. Compounds that can bind to and stabilize telomeric DNA structures, such as G-quadruplexes, can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, leading to cell death.[11]
Signaling Pathway: Induction of Apoptosis by Nitrophenyl-Substituted Benzofurans
Caption: Proposed apoptotic pathway initiated by this compound.
Quantitative Data: Anticancer Activity of Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of a benzofuran ring-linked 3-nitrophenyl chalcone derivative and 4-nitrophenyl-functionalized benzofuran derivatives against various human cancer cell lines.
| Compound Description | Cancer Cell Line | IC50 (µM) | Reference |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 | [9][10] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Colon) | 7.76 | [9][10] |
| 4-Nitrophenyl-functionalized benzofuran (BF1) | PC-3 (Prostate) | Higher than Benzodifuran derivatives | [11] |
Note: The antiproliferative activity of the 4-nitrophenyl-functionalized benzofuran derivative was found to be higher than that of the corresponding benzodifuran systems, and this activity was correlated with the compound's lipophilicity.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment using SRB Assay
This protocol is adapted from studies on structurally related nitrophenyl-substituted benzofurans and is suitable for determining the cytotoxic effects of this compound.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of anticancer activity.
Antimicrobial Applications: A Potential New Class of Antibacterial and Antifungal Agents
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][12] The nitro group, a well-known pharmacophore in antimicrobial agents, suggests that this compound could possess significant antimicrobial properties.[13]
Potential Mechanism of Action
The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino intermediates.[13] These reactive species can then damage microbial DNA, proteins, and other essential cellular components, leading to cell death. The benzofuran scaffold itself can also contribute to the antimicrobial effect, potentially by intercalating with microbial DNA or inhibiting key enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.[12]
Objective: To determine the MIC of this compound against selected microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Applications: Modulating Inflammatory Pathways
Certain benzofuran derivatives have shown promising anti-inflammatory activity, primarily by inhibiting the production of pro-inflammatory mediators.[14][15][16]
Potential Mechanism of Action
The anti-inflammatory effects of benzofurans are often attributed to their ability to suppress the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these pathways, benzofuran derivatives can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[15]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[14][17]
Objective: To evaluate the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (Part A and Part B mixed 1:1 immediately before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the concentration of nitrite in the supernatants using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed NO inhibition is not due to cytotoxicity.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general and widely applicable method for the synthesis of 2-arylbenzofurans is the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.[18]
General Synthetic Scheme
Caption: General synthetic route to this compound.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. The available data on structurally related compounds strongly suggests that this molecule is a worthwhile candidate for further investigation. Future research should focus on the specific synthesis and biological evaluation of this compound to establish its precise pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications of the benzofuran and nitrophenyl rings, could lead to the identification of derivatives with enhanced potency and selectivity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jopcr.com [jopcr.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. ijabbr.com [ijabbr.com]
- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Sonogashira Coupling: A Powerful Strategy for Benzofuran Synthesis
Application Note & Protocol Guide
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous natural products, pharmaceuticals, and organic functional materials.[1][2] Their significant biological activities, including antitumor, anti-inflammatory, and antiviral properties, drive a continuous demand for efficient and versatile synthetic methodologies. Among the arsenal of modern organic chemistry, the palladium-catalyzed Sonogashira cross-coupling reaction has emerged as a particularly powerful and elegant strategy for constructing the benzofuran framework.[1][3] This application note provides a detailed exploration of the Sonogashira coupling for benzofuran synthesis, delving into the underlying mechanisms, offering field-proven insights, and presenting detailed, step-by-step protocols for researchers.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] Its utility in benzofuran synthesis typically involves a tandem or domino sequence where an initial Sonogashira coupling is immediately followed by an intramolecular cyclization (heteroannulation) to construct the fused furan ring.[1][5] This one-pot approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from readily available starting materials.[1][6]
Mechanistic Underpinnings: The Catalytic Cycles at Play
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of benzofurans via this method typically involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. The process is most commonly achieved through a domino reaction sequence catalyzed by palladium and often co-catalyzed by copper.[1][2]
The Classic Palladium/Copper Co-Catalyzed Sonogashira Cycle
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]
-
Palladium Cycle :
-
Reductive Elimination & Catalyst Activation : The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a 2-iodophenol), forming a Pd(II) intermediate.[4][7] The reactivity order for the halide is I > Br > Cl.[8]
-
Transmetalation : The key step where the alkyne component is introduced. A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[4]
-
Reductive Elimination : The final step where the coupled product (the 2-alkynylphenol) is released, regenerating the active Pd(0) catalyst which re-enters the cycle.[1]
-
-
Copper Cycle :
Subsequent Intramolecular Cyclization
Once the 2-alkynylphenol intermediate is formed, it undergoes a 5-exo-dig cyclization to form the benzofuran ring. This step is often promoted by the reaction conditions (base, heat) and can be catalyzed by the same palladium or copper species present in the reaction mixture. The phenolic proton is removed by the base, and the resulting phenoxide attacks the internal carbon of the alkyne, leading to the formation of the benzofuran ring system.[1][10]
References
- 1. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
An in-depth guide to the antimicrobial evaluation of 2-(4-Nitrophenyl)-1-benzofuran, a promising heterocyclic compound for novel drug discovery. This document provides validated protocols, expert insights, and data interpretation guidelines for researchers in microbiology and drug development.
The benzofuran scaffold, a heterocyclic system composed of a fused benzene and furan ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core structure are pervasive in nature and have been shown to exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This versatility has made benzofurans a focal point for the synthesis of novel therapeutic agents.[3][4]
This compound is a synthetic derivative belonging to this promising class of compounds. While the broader family of 2-arylbenzofurans has demonstrated significant antibacterial activity,[5][6][7] detailed, standardized protocols for evaluating the specific antimicrobial potential of the 2-(4-nitrophenyl) substituted variant are essential for advancing its development.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, step-by-step protocols for determining the antimicrobial efficacy of this compound using internationally recognized methodologies. The focus is on explaining the causality behind experimental choices to ensure the generation of reliable, reproducible, and scientifically valid data.
Compound Characteristics and Handling
A thorough understanding of the test compound's physicochemical properties is the foundation of any successful screening assay.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 787-64-4 | [8][9] |
| Molecular Formula | C₁₄H₉NO₃ | [9] |
| Molecular Weight | 239.23 g/mol | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol. | [10] |
Protocol 1: Preparation of Stock Solution
Expertise & Experience: The poor aqueous solubility of many organic compounds, including benzofuran derivatives, is a critical experimental hurdle.[10] Using an appropriate solvent is paramount to ensure the compound is fully dissolved, preventing inaccurate concentration calculations and precipitation during the assay. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations (typically ≤1%).
Methodology:
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of 100% DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This creates a 10 mg/mL (10,000 µg/mL) stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the subsequent antimicrobial assays.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] This quantitative method is essential for comparing the potency of different compounds and is recommended by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Broth Microdilution Assay
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (A₆₂₅nm = 0.08-0.13).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For a starting test concentration of 128 µg/mL, this requires careful calculation to keep the final DMSO concentration below 1%.
-
Add 100 µL of the diluted compound (e.g., at 256 µg/mL) to well 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (growth control), containing only CAMHB (and later, inoculum).
-
Well 12 will serve as the negative control (sterility control), containing only CAMHB.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum (prepared in step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Do not add inoculum to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-20 hours in ambient air.[14]
-
-
Result Interpretation:
-
After incubation, check for turbidity. The negative control (well 12) should be clear, and the positive control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[11]
-
Data Presentation: MIC Values
| Organism | Compound | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 25922 | This compound | 16 | 0.5 |
| E. coli ATCC 25922 | This compound | 32 | 0.015 |
| P. aeruginosa ATCC 27853 | This compound | 64 | 0.25 |
| C. albicans ATCC 10231 | This compound | >128 | 1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Qualitative Antimicrobial Susceptibility Testing: Diffusion Assays
Diffusion assays, such as the disk diffusion and agar well diffusion methods, are valuable for initial screening of antimicrobial activity.[15] They rely on the principle that the test compound will diffuse from a point source into an inoculated agar medium, creating a concentration gradient. If the organism is susceptible, a zone of inhibition (an area of no growth) will form around the source.[15][16]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Protocol 3: Disk Diffusion Assay
Expertise & Experience: The disk diffusion method is highly standardized by organizations like EUCAST and CLSI to ensure inter-laboratory reproducibility.[17] Critical factors include the agar depth (4.0 ± 0.5 mm), the inoculum density, and the timing of disk application and incubation. The "15-15-15 minute rule" is a key guideline: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.[16]
Methodology:
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline as described in Protocol 2, step 1.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the this compound solution (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk). The solvent (DMSO) should be allowed to evaporate completely in a sterile environment.
-
Using sterile forceps, firmly press the impregnated disks onto the surface of the inoculated agar plate.
-
Also apply a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (impregnated with DMSO only).
-
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[14]
-
Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) using a ruler or calipers. The negative control should show no zone.
Protocol 4: Agar Well Diffusion Assay
Expertise & Experience: The agar well diffusion method is an alternative to the disk diffusion assay and is particularly useful for screening crude extracts or compounds that are difficult to impregnate onto paper disks.[18] The principle is identical, but the compound is added to a well cut into the agar.[16][18]
Methodology:
-
Plate Inoculation: Prepare and inoculate MHA plates as described in Protocol 3, steps 1 and 2.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), aseptically punch wells into the agar.[16] Carefully remove the agar plugs.
-
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.[16] Also include positive and negative controls in separate wells.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar before bacterial growth begins.
-
Incubation & Interpretation: Incubate and measure the zones of inhibition as described in Protocol 3, steps 4 and 5.
Data Presentation: Zone of Inhibition Diameters
| Organism | Compound (µ g/disk or well) | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin 5 µg) Zone (mm) |
| S. aureus ATCC 25922 | This compound (30 µg) | 18 | 25 |
| E. coli ATCC 25922 | This compound (30 µg) | 14 | 30 |
| P. aeruginosa ATCC 27853 | This compound (30 µg) | 11 | 27 |
Note: Data presented are hypothetical and for illustrative purposes only. Zone diameters include the 6 mm disk/well.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition zones for test compound | 1. Compound is inactive against the test strain. 2. Compound concentration is too low. 3. Compound precipitated out of solution. | 1. Test against a broader panel of organisms. 2. Increase the concentration or amount per disk/well. 3. Re-prepare stock solution; ensure complete dissolution. |
| Inconsistent or uneven zones | 1. Uneven inoculum lawn. 2. Agar depth is not uniform. 3. Delay between inoculation and disk/compound application. | 1. Refine swabbing technique for even coverage. 2. Ensure MHA plates have a uniform depth of 4.0 ± 0.5 mm. 3. Adhere to the "15-15-15 minute rule".[16] |
| Growth in the negative control well/plate | Contamination of media, saline, or inoculum. | Use aseptic techniques throughout; verify sterility of all reagents. |
| No growth on the plate, including positive control | 1. Inoculum was not viable. 2. Incorrect incubation conditions. | 1. Use a fresh (18-24 hour) culture for inoculum preparation. 2. Verify incubator temperature and atmosphere. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 787-64-4|2-(4-Nitrophenyl)benzofuran|BLD Pharm [bldpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 18. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for 2-(4-Nitrophenyl)-1-benzofuran Derivatives as Anticancer Agents
Introduction: Targeting Cancer with Novel Benzofuran Scaffolds
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3][4][5][6] In the relentless pursuit of more effective and selective cancer therapeutics, derivatives of the benzofuran core have emerged as a promising class of anticancer agents.[2][3][5][6][7] Among these, 2-(4-nitrophenyl)-1-benzofuran derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the evaluation of these compounds as potential anticancer drugs.
The rationale for focusing on this particular chemical scaffold lies in its demonstrated ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Structure-activity relationship (SAR) studies have begun to elucidate the structural requirements for potent anticancer activity, highlighting the importance of substitutions on both the benzofuran ring and the phenyl group at the C-2 position.[1][2] This guide will delve into the mechanistic underpinnings of their action, primarily focusing on their role as tubulin polymerization inhibitors and inducers of apoptosis, and provide the practical methodologies required to investigate these effects.
Mechanism of Action: A Dual Assault on Cancer Cells
The anticancer activity of this compound derivatives is often attributed to a multi-faceted mechanism of action, primarily centered around the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[8][9] Their dynamic instability is fundamental to the formation and function of the mitotic spindle, making tubulin a well-validated and highly attractive target for anticancer drug development.[9][10]
Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][10][11] This interaction disrupts the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase, ultimately culminating in apoptotic cell death.[7] The this compound scaffold, with its specific stereoelectronic properties, is hypothesized to fit within this binding pocket, thereby preventing the polymerization of tubulin dimers into microtubules.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer.[12] Many effective anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells.[13] this compound derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15][16]
Evidence for apoptosis induction includes the externalization of phosphatidylserine on the cell membrane, activation of caspases (key executioner enzymes of apoptosis), DNA fragmentation, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][17][14][15]
The following diagram illustrates the proposed dual mechanism of action:
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 17. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantification of 2-arylbenzofurans
An Application Guide to the Quantitative Analysis of 2-Arylbenzofurans
Abstract
2-Arylbenzofurans are a significant class of heterocyclic compounds found in various natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and precise quantification of these molecules is paramount for drug discovery, quality control in manufacturing, pharmacokinetic studies, and understanding their biological roles. This document provides a detailed guide to the primary analytical methodologies for the quantification of 2-arylbenzofurans, designed for researchers, scientists, and drug development professionals. We will delve into the principles, protocols, and validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering insights into method selection based on analytical requirements such as sensitivity, selectivity, and sample matrix complexity.
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical method for 2-arylbenzofurans is dictated by the specific goals of the analysis. The molecular structure, characterized by a fused aromatic ring system, lends itself well to several advanced analytical techniques. The primary considerations involve the required sensitivity (limit of detection), the complexity of the sample matrix (e.g., pure substance vs. biological fluid), and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the workhorse for routine analysis. It is robust, reliable, and suitable for quantifying 2-arylbenzofurans in bulk materials, reaction mixtures, and pharmaceutical formulations.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. However, due to the relatively low volatility of many 2-arylbenzofurans, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents the pinnacle of sensitivity and selectivity. This technique is indispensable for quantifying trace amounts of 2-arylbenzofurans and their metabolites in complex biological matrices like plasma or urine, which is critical for pharmacokinetic and metabolism studies.[5][6]
Method I: High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
Causality Behind the Method: HPLC is the most widely adopted technique for the analysis of 2-arylbenzofurans due to its versatility and the inherent UV-absorbing properties of the benzofuran scaffold. Reverse-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is perfectly suited for separating these moderately polar aromatic compounds. The choice of a C18 column is based on its hydrophobic interactions with the aryl groups, providing excellent retention and resolution. A mobile phase gradient of acetonitrile and water allows for the efficient elution of compounds with varying polarities.
Protocol: Quantitative Analysis by HPLC-UV
2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. A mass spectrometer with an electrospray ionization (ESI) source can be coupled for enhanced selectivity.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (for improved peak shape and ionization in MS).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Gradient Elution: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for column re-equilibration.[2]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength of maximum absorbance (λmax), determined by scanning a standard solution of the target 2-arylbenzofuran (typically in the 280-320 nm range).[4][8]
2.2. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of the 2-arylbenzofuran reference standard (1 mg/mL) in acetonitrile or methanol. Perform serial dilutions in the initial mobile phase composition to create a calibration curve with at least five concentration levels spanning the expected sample concentration range.
-
Sample Preparation (for Pharmaceutical Formulation):
-
Accurately weigh and transfer a quantity of powdered tablets or formulation equivalent to ~10 mg of the active 2-arylbenzofuran into a 100 mL volumetric flask.[2]
-
Add ~70 mL of acetonitrile, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume.[2]
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform a final dilution with the mobile phase to bring the concentration into the calibrated range.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the 2-arylbenzofuran in the samples by interpolating their peak areas from the calibration curve.
Projected Performance & Data Presentation
The following table summarizes the expected performance characteristics for a validated HPLC-UV method for a representative 2-arylbenzofuran.
| Validation Parameter | Projected Performance Metric | Rationale for Trustworthiness |
| Linearity Range | 0.5 - 100 µg/mL | Ensures a direct proportional relationship between detector response and concentration. |
| Correlation Coefficient (r²) | > 0.999 | A value close to 1.0 indicates a strong linear fit, validating the calibration model.[3] |
| Limit of Detection (LOD) | 0.05 - 1.5 µg/mL | The lowest concentration at which the analyte can be reliably detected.[2] |
| Limit of Quantitation (LOQ) | 0.15 - 4.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[2] |
| Accuracy (% Recovery) | 98 - 102% | Demonstrates the closeness of the measured value to the true value, ensuring minimal systematic error.[3] |
| Precision (% RSD) | < 2% | Low Relative Standard Deviation indicates high repeatability and reproducibility of the method. |
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantification of 2-arylbenzofurans by HPLC-UV.
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For 2-arylbenzofurans that are thermally stable, GC-MS provides high chromatographic resolution and definitive identification through mass spectral fragmentation patterns. The use of a non-polar capillary column like a DB-5ms is standard for separating aromatic compounds based on their boiling points.[4] For compounds with polar functional groups (e.g., hydroxyls), derivatization (e.g., silylation) is a critical step to increase volatility and prevent peak tailing, thereby ensuring a robust and reproducible analysis.[7]
Protocol: Quantitative Analysis by GC-MS
3.1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[4]
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target 2-arylbenzofuran for maximum sensitivity.
3.2. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution (1 mg/mL) in a volatile solvent like acetone or ethyl acetate. Create working standards via serial dilution.
-
Sample Preparation & Derivatization:
-
Extract the 2-arylbenzofuran from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
If derivatization is needed: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes.[7] Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS.
-
Quantification: Use the peak area of the primary characteristic ion in SIM mode to construct a calibration curve and quantify the analyte in the samples.
Visualization: GC-MS Workflow
Caption: Workflow for the quantification of 2-arylbenzofurans by GC-MS.
Method III: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
Causality Behind the Method: For bioanalytical applications, UPLC-MS/MS is the gold standard. The use of sub-2 µm particles in UPLC columns provides faster analysis times and superior resolution compared to traditional HPLC. The true power lies in the triple quadrupole mass spectrometer, which offers unparalleled selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the deprotonated or protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition minimizes matrix interference, allowing for the accurate quantification of analytes at very low concentrations (pg/mL) in complex biological fluids.[5][7]
Protocol: Bioanalytical Quantification by UPLC-MS/MS
4.1. Instrumentation and Conditions
-
LC System: A UPLC or high-performance HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source, typically operating in negative ion mode for phenolic 2-arylbenzofurans.[7]
-
Column: A short, high-efficiency column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase & Gradient: Similar to HPLC, but with faster gradients to accommodate the shorter column and faster run times.
-
MS/MS Detection: Operate in MRM mode. The precursor [M-H]⁻ → product ion transitions must be optimized by infusing a standard solution of the analyte.
4.2. Step-by-Step Methodology
-
Sample Pre-treatment (Plasma/Urine):
-
To 100 µL of the biological sample, add an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, then vortex and centrifuge.
-
Alternatively, for cleaner samples, use Solid-Phase Extraction (SPE). Load the sample onto a conditioned SPE cartridge, wash away interferences, and elute the analyte with an organic solvent.[7]
-
-
Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject onto the UPLC-MS/MS system.
-
Quantification: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Comparative Performance of Analytical Methods
This table provides a comparative overview to guide method selection. Values are representative and should be validated for each specific 2-arylbenzofuran.[3][4]
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | 0.001 - 10 µg/mL |
| LOD (Typical) | ~10 ng/mL | ~1 ng/mL | ~1-10 pg/mL |
| Selectivity | Moderate | High | Very High |
| Matrix Tolerance | Low | Moderate | High |
| Primary Application | Quality Control, Formulations | Trace Impurities, Pure Samples | Bioanalysis, Pharmacokinetics |
Visualization: UPLC-MS/MS Bioanalytical Workflow
Caption: Workflow for bioanalytical quantification using UPLC-MS/MS.
The Imperative of Method Validation
Every protocol described must be a self-validating system to ensure trustworthiness. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Confirming Identity: The Role of NMR Spectroscopy
While chromatographic methods are ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation and identity confirmation.[9][10] Before developing a quantitative method, it is essential to confirm the structure of the reference standard using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This ensures that the analytical method is quantifying the correct molecular entity, providing an authoritative grounding for all subsequent quantitative work.[1][11]
Conclusion
The quantification of 2-arylbenzofurans can be effectively achieved through a range of analytical techniques. The choice is a strategic decision based on the analytical objective. HPLC-UV is a robust and accessible method for routine quality control of bulk substances and formulations. GC-MS provides higher sensitivity for trace analysis in clean matrices, while UPLC-MS/MS offers the ultimate performance for challenging bioanalytical applications requiring ultra-trace level quantification. The protocols and principles outlined in this guide provide a comprehensive foundation for developing and validating reliable, accurate, and precise methods for the quantitative analysis of this important class of compounds.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 6. Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-(4-Nitrophenyl)-1-benzofuran
An Application Note for Drug Development Professionals
Abstract
This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Nitrophenyl)-1-benzofuran. Benzofuran scaffolds are prevalent in pharmacologically active compounds, making robust analytical methods crucial for drug development, quality control, and stability testing.[1][2][3] The presented isocratic method utilizes a C18 stationary phase with UV detection, providing a rapid and reliable system for the determination of the analyte. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[4][5]
Scientific Principles and Method Rationale
The analytical challenge is the precise quantification of this compound, a molecule possessing key structural features that guide the selection of an appropriate analytical technique.
-
Analyte Structure: The molecule consists of a fused benzofuran ring system linked to a nitrophenyl group.[6] This structure imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
Chromophore: The extensive conjugation across the bicyclic system and the presence of the nitro group (-NO₂) create a strong chromophore. This allows for sensitive detection using UV-Vis spectroscopy. Nitroaromatic compounds are known to absorb strongly in the UV region, often around 254 nm, a common wavelength used in HPLC analysis.[7][8][9] For optimal sensitivity, the wavelength maximum (λmax) should be empirically determined by scanning the analyte in the chosen mobile phase.[10]
-
Method Selection: RP-HPLC-UV: Reversed-phase HPLC is the technique of choice due to its versatility and suitability for non-polar to moderately polar organic molecules. A C18 column, which has long alkyl chains bonded to a silica support, provides a non-polar stationary phase that effectively retains the hydrophobic analyte through van der Waals forces. The mobile phase consists of a polar solvent system (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol) to elute the analyte. Acetonitrile is often preferred for its lower UV cutoff and favorable viscosity. The addition of a small amount of acid, such as formic acid, helps to ensure consistent ionization of any acidic or basic functional groups and often leads to improved peak shape and reproducibility.[9][11]
Methodology and Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
-
Solvent Preparation (Diluent): A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions to ensure compatibility with the mobile phase.
Chromatographic Conditions
The following conditions were optimized to achieve a sharp, symmetrical peak for this compound with a practical retention time.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Gradient HPLC System | Standard for robust method development and analysis. |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Industry-standard stationary phase for hydrophobic analytes like benzofuran derivatives.[1][8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid ensures a low pH to maintain analyte in a single form and improve peak shape.[9] |
| Elution Mode | Isocratic: 70% B | An isocratic elution provides simplicity and robustness for a single analyte assay. The 70% ACN composition was optimized for an ideal retention time (approx. 4-6 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | UV at 320 nm | The λmax for this compound was determined to be approximately 320 nm, providing maximum sensitivity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile:Water, 50:50). Sonicate for 10 minutes if necessary to ensure complete dissolution.[1]
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability checks and as a calibration standard.
-
Sample Preparation: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[1]
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[12][13] This is achieved by performing System Suitability Testing (SST). The holistic functionality of the equipment, electronics, and analytical operations are evaluated as an integral system.[12][14]
SST Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the system suitability parameters from these five injections. The system is deemed ready for analysis only if all criteria in Table 2 are met.
SST Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision and repeatability of the autosampler and pump.[15] |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition.[14] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 can indicate column degradation or undesirable secondary interactions.[14] |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency and performance.[14][15] |
Method Validation Protocol (ICH Q2(R2))
Validation of the analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R2) guideline.[4][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17]
-
Protocol:
-
Inject the diluent (blank) to demonstrate that no peaks are observed at the retention time of the analyte.
-
Inject a solution of the analyte.
-
If available, inject solutions containing known impurities or degradation products to demonstrate that they are resolved from the analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte. Analyze the stressed samples to ensure the separation of degradation products from the parent peak. Peak purity analysis using a PDA detector should be performed.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17]
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10][16] It is often determined by a recovery study.
-
Protocol:
-
Prepare a sample matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level (total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol (Repeatability - Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze the working standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Evaluate the effect on retention time and peak area. The system suitability parameters should still be met.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte retention time. Peak purity index > 0.999. |
| Linearity (R²) | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: %RSD ≤ 2.0%Intermediate Precision: %RSD ≤ 2.0% |
| LOQ | S/N Ratio ≥ 10; Precision (%RSD) ≤ 10% |
| Robustness | System suitability criteria pass for all varied conditions. |
Workflow Visualization
The following diagram illustrates the logical workflow for the development and validation of the HPLC-UV method.
Caption: Workflow for HPLC-UV Method Development and Validation.
Conclusion
The HPLC-UV method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocols for both the analytical procedure and its validation according to ICH guidelines demonstrate that the method is fit for purpose and suitable for routine use in a quality control environment within the pharmaceutical industry. The clear rationale provided for each methodological choice ensures that the protocol can be easily understood, implemented, and adapted by researchers and drug development professionals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. actascientific.com [actascientific.com]
- 11. Developing HPLC Methods [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. assayprism.com [assayprism.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: The Role of 2-Aryl-1-Benzofurans in Alzheimer's Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Neurodegenerative Disease Research
Alzheimer's disease (AD) presents a multifaceted pathological landscape, characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau-forming neurofibrillary tangles, and significant synaptic loss.[1][2] This complexity has driven the search for therapeutic agents capable of targeting multiple pathogenic pathways. The benzofuran moiety has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[3][4] In the context of AD, benzofuran derivatives have demonstrated a remarkable versatility, with various analogues exhibiting inhibitory activity against key enzymes such as β-secretase (BACE1) and cholinesterases (AChE and BChE), as well as the ability to hinder the aggregation of Aβ peptides.[1][3][5]
While specific research on 2-(4-Nitrophenyl)-1-benzofuran in Alzheimer's disease is not extensively documented in publicly available literature, its structural motifs—a 2-arylbenzofuran core—are representative of a class of compounds that have shown significant promise. This guide, therefore, will use a representative 2-aryl-1-benzofuran, hereafter referred to as BZA-NP (Benzofuran-Nitrophenyl) , to provide a comprehensive overview of its potential applications in AD research. We will delve into its plausible synthesis, proposed multi-target mechanisms of action, and detailed protocols for its evaluation, drawing upon established methodologies for analogous compounds.
Plausible Synthetic Route for BZA-NP
The synthesis of 2-arylbenzofurans can be achieved through various established methods, often involving the cyclization of phenolic precursors.[4][6][7] A common and effective approach is the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Protocol 1: Synthesis of this compound (BZA-NP)
This protocol outlines a two-step synthesis starting from 2-iodophenol and 1-ethynyl-4-nitrobenzene.
Materials:
-
2-Iodophenol
-
1-Ethynyl-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-ethynyl-4-nitrobenzene (1.2 eq) dissolved in a minimal amount of anhydrous toluene.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude coupled product.
-
-
Intramolecular Cyclization:
-
Dissolve the crude product from the previous step in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the mixture to 120°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into ice-water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude BZA-NP by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Proposed Multi-Target Mechanism of Action of BZA-NP
Drawing from the broader class of 2-arylbenzofuran derivatives, BZA-NP is hypothesized to exert its neuroprotective effects through multiple pathways relevant to Alzheimer's pathology.[1][3][5]
-
BACE1 Inhibition: The amyloidogenic pathway is initiated by the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[8][9] Inhibition of BACE1 is a primary therapeutic strategy to reduce the production of Aβ peptides.[8][9] Many small molecule inhibitors, including those with heterocyclic scaffolds, are designed to fit into the active site of this aspartyl protease.[9][10]
-
Cholinesterase Inhibition: Alzheimer's disease is associated with a decline in the neurotransmitter acetylcholine (ACh).[11][12] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the synaptic levels of ACh, providing symptomatic relief.[1][11] Benzofuran derivatives have been reported as potent inhibitors of both AChE and BChE.[11][12]
-
Anti-Aggregation of Amyloid-β: The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a key neurotoxic event in AD.[2][13] Certain benzofuran analogues have been shown to interfere with this aggregation process, potentially by binding to Aβ monomers or oligomers and stabilizing non-toxic conformations.[13]
-
Antioxidant and Neuroprotective Effects: Oxidative stress is a significant contributor to neuronal damage in AD. The benzofuran core is known for its antioxidant properties, which can help mitigate the effects of reactive oxygen species (ROS).[14][15][16] By reducing oxidative stress, BZA-NP could protect neurons from Aβ-induced toxicity and other insults.[15][16]
Visualizing the Multi-Target Hypothesis
Caption: Proposed multi-target mechanism of BZA-NP in Alzheimer's disease.
Detailed Application Notes and Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of BZA-NP's therapeutic potential.
Protocol 2: BACE1 Inhibition Assay (Fluorometric)
This assay measures the ability of BZA-NP to inhibit the enzymatic activity of BACE1 using a fluorogenic substrate.
Rationale: Direct measurement of BACE1 inhibition is a crucial first step in validating one of the primary hypothesized mechanisms of action. A fluorometric assay provides high sensitivity and throughput.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., derived from the Swedish mutation of APP)
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BZA-NP stock solution (in DMSO)
-
BACE1 inhibitor (positive control, e.g., Verubecestat)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~345 nm/500 nm)
Step-by-Step Procedure:
-
Preparation:
-
Prepare serial dilutions of BZA-NP and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a working solution of BACE1 enzyme in assay buffer.
-
Prepare a working solution of the BACE1 substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
20 µL of BZA-NP dilution, positive control, or buffer (for control wells).
-
60 µL of BACE1 enzyme solution.
-
-
Mix gently and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition for each concentration of BZA-NP using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the % inhibition against the logarithm of BZA-NP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay determines the inhibitory effect of BZA-NP on AChE and BChE activity.
Rationale: Assessing cholinesterase inhibition is vital for understanding the compound's potential for symptomatic treatment of cognitive decline in AD.
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
BZA-NP stock solution (in DMSO)
-
Donepezil or Galantamine (positive control)
-
96-well clear microplate
-
Spectrophotometric microplate reader (412 nm)
Step-by-Step Procedure:
-
Preparation:
-
Prepare serial dilutions of BZA-NP and the positive control in phosphate buffer.
-
Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well, add:
-
25 µL of BZA-NP dilution, positive control, or buffer.
-
50 µL of AChE or BChE solution.
-
125 µL of DTNB solution.
-
-
Mix and incubate for 10 minutes at 37°C.
-
Start the reaction by adding 25 µL of ATCI or BTCI substrate solution.
-
Measure the absorbance at 412 nm every 2 minutes for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the % inhibition and calculate the IC₅₀ value as described in Protocol 2.
-
Protocol 4: Amyloid-β (Aβ₄₂) Aggregation Assay (Thioflavin T)
This assay uses the fluorescent dye Thioflavin T (ThT) to monitor the formation of Aβ fibrils in the presence of BZA-NP.
Rationale: Directly observing the inhibition of Aβ aggregation provides evidence for a disease-modifying potential of the compound.
Materials:
-
Synthetic Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
BZA-NP stock solution (in DMSO)
-
Curcumin or another known aggregation inhibitor (positive control)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation/Emission ~450 nm/485 nm)
Step-by-Step Procedure:
-
Aβ₄₂ Preparation:
-
Dissolve Aβ₄₂ peptide in HFIP to monomerize it.
-
Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.
-
Resuspend the peptide film in PBS to the desired final concentration (e.g., 10 µM).
-
-
Aggregation Assay:
-
In each well, mix the Aβ₄₂ solution with BZA-NP, positive control, or vehicle (DMSO) at various concentrations.
-
Add ThT solution to each well.
-
Seal the plate and incubate at 37°C with gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the lag time and the final fluorescence plateau for BZA-NP-treated samples to the control.
-
Calculate the percentage of aggregation inhibition at the plateau phase.
-
Protocol 5: Neuroprotection Assay against Aβ₄₂-Induced Toxicity (MTT Assay)
This cell-based assay assesses the ability of BZA-NP to protect neuronal cells from the toxic effects of Aβ oligomers.
Rationale: This assay provides a more biologically relevant context by evaluating the compound's ability to preserve cell viability in the face of a key pathogenic insult in AD.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ₄₂ oligomers (prepared by incubating monomeric Aβ₄₂ at 4°C for 24 hours)
-
BZA-NP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Spectrophotometric microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of BZA-NP for 2 hours.
-
Add pre-formed Aβ₄₂ oligomers to the wells (except for the vehicle control wells).
-
Incubate the cells for another 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Plot cell viability against BZA-NP concentration to determine the protective effect.
-
Hypothetical In Vitro Data Summary
The following table presents plausible data that could be generated from the in vitro assays described above for BZA-NP.
| Assay | Target/Endpoint | BZA-NP IC₅₀ / EC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| BACE1 Inhibition | BACE1 Enzyme Activity | 2.5 | 0.1 (Verubecestat) |
| AChE Inhibition | AChE Enzyme Activity | 5.8 | 0.05 (Donepezil) |
| BChE Inhibition | BChE Enzyme Activity | 3.2 | 2.0 (Galantamine) |
| Aβ₄₂ Aggregation Inhibition | Fibril Formation | 8.1 | 4.5 (Curcumin) |
| Neuroprotection (MTT) | Cell Viability vs. Aβ₄₂ | 1.5 (EC₅₀) | N/A |
Workflow for In Vivo Evaluation in an AD Mouse Model
Following promising in vitro results, the next logical step is to evaluate the efficacy of BZA-NP in a relevant animal model of Alzheimer's disease, such as the 5xFAD transgenic mouse model.
Visualizing the In Vivo Experimental Workflow
Caption: A typical experimental workflow for in vivo evaluation of BZA-NP.
Conclusion and Future Directions
The 2-aryl-1-benzofuran scaffold represents a highly promising starting point for the development of multi-target agents for Alzheimer's disease. A representative compound, BZA-NP, is hypothesized to act through the inhibition of BACE1 and cholinesterases, prevention of Aβ aggregation, and general neuroprotective effects. The detailed protocols provided in this guide offer a robust framework for the comprehensive in vitro and in vivo evaluation of BZA-NP and other novel benzofuran derivatives. Successful validation of these compounds could pave the way for a new class of disease-modifying therapies for this devastating neurodegenerative condition.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story. | Semantic Scholar [semanticscholar.org]
- 11. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 2-Arylbenzofurans via Intramolecular Cyclization
Executive Summary: The Significance of the 2-Arylbenzofuran Scaffold
The benzofuran core, and particularly the 2-arylbenzofuran motif, represents a privileged scaffold in medicinal chemistry and materials science. These heterocyclic compounds are prevalent in numerous natural products and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] Their unique electronic and structural features also make them valuable components in the development of organic light-emitting diodes (OLEDs) and other functional materials.
The construction of this scaffold is a pivotal task in synthetic organic chemistry. Among the various synthetic routes, methods employing an intramolecular cyclization step have emerged as particularly robust and versatile. These strategies typically involve the formation of a key C-C or C-O bond to close the furan ring onto a phenolic precursor. This guide provides an in-depth exploration of the most effective intramolecular cyclization strategies, with a focus on transition-metal-catalyzed domino reactions that offer high efficiency and atom economy. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and discuss the rationale behind experimental design choices.
Core Synthetic Strategy: The Sonogashira Coupling-Cyclization Domino Reaction
One of the most powerful and widely adopted methods for synthesizing 2-arylbenzofurans is a one-pot domino sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[4][5][6] This approach elegantly combines C-C bond formation (coupling) and C-O bond formation (cyclization) in a single operation, starting from readily available o-halophenols and terminal arylacetylenes.
The general workflow involves the palladium- and copper-cocatalyzed coupling of an o-halophenol with a terminal alkyne. The resulting o-(alkynyl)phenol intermediate is not isolated but undergoes a subsequent intramolecular cyclization to furnish the 2-arylbenzofuran product.[7]
References
- 1. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Application Note: A Detailed Experimental Protocol for the Synthesis of Benzofurans via Intramolecular Wittig Reaction
An Application Note for Researchers and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, making them critical building blocks in drug discovery and development programs. Consequently, the development of efficient and versatile synthetic routes to functionalized benzofurans is of paramount importance.
The Wittig reaction, a cornerstone of organic synthesis for carbon-carbon double bond formation, provides a powerful and reliable strategy for constructing the benzofuran ring system.[2][3] This application note details a field-proven, intramolecular Wittig reaction protocol. The key transformation involves the in situ generation of a phosphorus ylide from an ortho-hydroxybenzyltriphenylphosphonium salt, which is subsequently acylated on the phenolic oxygen. The resulting intermediate undergoes a rapid intramolecular cyclization to furnish the desired 2-substituted benzofuran, with the concurrent formation of triphenylphosphine oxide.[4][5]
This guide is designed for researchers, medicinal chemists, and process development scientists, offering a step-by-step experimental procedure grounded in mechanistic understanding to ensure reproducibility and success.
Reaction Principle and Mechanism
The overall transformation hinges on a tandem O-acylation and intramolecular Wittig cyclization. The process begins with the preparation of a stable phosphonium salt precursor from an appropriate ortho-hydroxybenzyl alcohol. In the main reaction, this salt is treated with a base to generate a transient ylide. This ylide is then intercepted by an acyl chloride, leading to acylation at the phenolic hydroxyl group. A subsequent deprotonation of the benzylic carbon generates the key phosphorane intermediate. This ylide then attacks the proximal ester carbonyl in an intramolecular fashion, forming a transient oxaphosphetane ring. This four-membered ring collapses, extruding the highly stable triphenylphosphine oxide (TPPO) and forging the final C-C double bond of the benzofuran ring.[4][6]
The chemoselectivity of the intramolecular Wittig reaction, favoring attack on the newly formed ester over other potential carbonyls, makes this a highly effective one-pot procedure for creating diverse benzofuran libraries.[5][7]
References
- 1. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)-1-benzofuran
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-arylbenzofurans, with a specific focus on improving the yield of 2-(4-Nitrophenyl)-1-benzofuran. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthesis. The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is paramount.[1][2][3] The 2-(4-nitrophenyl)benzofuran (NPBF) derivative, in particular, has been designed as a chromophore for advanced applications like two-photon uncaging.[4]
This document moves beyond simple protocols to provide in-depth, field-proven insights into common experimental challenges. We will explore the causality behind procedural choices to empower you to make informed decisions in your own laboratory work.
Core Synthetic Strategies: An Overview
The construction of the 2-arylbenzofuran skeleton can be achieved through several robust synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The most prevalent and versatile strategies involve the coupling of a phenol derivative with a suitable acetylene partner, followed by cyclization.
Caption: Primary pathways for 2-arylbenzofuran synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Sonogashira Coupling/Cyclization
Question: I am attempting to synthesize this compound from an o-iodophenol and 1-ethynyl-4-nitrobenzene using a Sonogashira coupling followed by intramolecular cyclization, but my yield is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: This is a classic and powerful method for forming 2-arylbenzofurans, but its success hinges on several critical parameters.[2][5] Low yield is typically traced back to one of four areas: catalyst system, reaction conditions, reagent quality, or side reactions.
1. Catalyst System Inactivity or Degradation
The heart of the Sonogashira reaction is the palladium catalyst and, when used, the copper(I) co-catalyst.[6]
-
Cause: The Pd(0) active species can be oxidized by atmospheric oxygen, rendering it inactive. Similarly, the Cu(I) co-catalyst can be oxidized. Impure or improperly handled catalysts can have low initial activity.
-
Solution & Scientific Rationale:
-
Ensure Anaerobic Conditions: Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain an inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time.[5][6] Oxygen is a known poison for many palladium catalysts.
-
Select the Right Ligand: The choice of phosphine ligand is critical. For challenging couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can dramatically improve catalytic turnover and stability.[7] They promote the oxidative addition step and stabilize the active Pd(0) species.
-
Verify Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, insufficient loading can lead to an incomplete reaction. If you suspect catalyst degradation, a slightly higher loading might be beneficial, though this should be optimized to balance cost and yield.
-
2. Suboptimal Reaction Conditions
Temperature, solvent, and base are interdependent variables that must be carefully balanced.
-
Cause: An inappropriate solvent can fail to solubilize reagents, while an incorrect base may not be strong enough to deprotonate the terminal alkyne efficiently. Temperature affects reaction rates but can also accelerate catalyst decomposition.
-
Solution & Scientific Rationale:
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are often effective for these types of domino reactions, as they help solubilize all components.[8]
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used.[1][9] The base not only deprotonates the alkyne to form the reactive copper acetylide but also scavenges the HX generated during the catalytic cycle.
-
Temperature Optimization: Many Sonogashira reactions proceed well at temperatures from 60 °C to 100 °C.[5] Start on the lower end and incrementally increase the temperature. Excessively high temperatures (>120 °C) can lead to catalyst decomposition and side product formation.[5]
-
3. Poor Reagent Quality or Stoichiometry
-
Cause: The presence of moisture or impurities in starting materials can interfere with the reaction. Incorrect stoichiometry can lead to unreacted starting material.
-
Solution & Scientific Rationale:
-
Purify Starting Materials: Ensure the o-iodophenol and 1-ethynyl-4-nitrobenzene are pure. Recrystallize or run them through a silica plug if necessary.
-
Use Anhydrous Reagents: Use anhydrous solvents and ensure reagents are dry. Moisture can hydrolyze intermediates and interfere with the catalyst.
-
Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the alkyne is often used to ensure complete consumption of the more valuable o-iodophenol.[5]
-
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Significant Side Product Formation
Question: My reaction produces the desired product, but I'm getting a significant amount of a side product that appears to be the dimer of my alkyne. How can I suppress this?
Answer: The side product you are observing is likely the result of oxidative homocoupling of 1-ethynyl-4-nitrobenzene (a Glaser-type coupling), which is a well-known issue in Sonogashira reactions that use a copper(I) co-catalyst.
-
Cause: The copper acetylide intermediate, crucial for the cross-coupling, can undergo oxidative dimerization in the presence of an oxidant (like trace oxygen) to form a 1,3-diyne.
-
Solution & Scientific Rationale:
-
Copper-Free Sonogashira: The most effective solution is to switch to a copper-free Sonogashira protocol.[10] These methods rely solely on a palladium catalyst and a suitable base (often a stronger one like an inorganic base or an amine in a polar solvent). While sometimes slower, this approach completely eliminates the pathway for alkyne homocoupling.[10]
-
Strict Anaerobic Conditions: If you must use a copper-catalyzed system, rigorously excluding oxygen is paramount. As mentioned before, thorough degassing of solvents and maintaining a robust inert atmosphere will minimize this side reaction.
-
| Side Product | Probable Cause | Recommended Solution |
| Alkyne Dimer (1,3-Diyne) | Copper-catalyzed oxidative homocoupling (Glaser coupling) | Switch to a copper-free Sonogashira protocol.[10] |
| Uncyclized Intermediate | Incomplete intramolecular cyclization | Increase reaction temperature or time after coupling is complete; consider microwave irradiation.[11] |
| Starting Materials | Incomplete reaction | Re-evaluate catalyst activity, temperature, and reaction time.[5] |
Frequently Asked Questions (FAQs)
Q1: When should I consider using microwave-assisted synthesis?
Microwave-assisted synthesis is an excellent strategy when conventional heating methods result in long reaction times, incomplete reactions, or significant side product formation.[12][13] Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can dramatically accelerate reaction rates.[14] For benzofuran synthesis, this often leads to higher yields in minutes rather than hours, and can sometimes enable reactions that do not proceed under conventional heating.[11][15]
Q2: Is a copper-catalyzed system a viable alternative to palladium?
Yes, copper-catalyzed tandem Sonogashira coupling-cyclization reactions have been developed as a cost-effective alternative to palladium-based methods.[9][16] These protocols can offer a broad substrate scope and may be advantageous for large-scale synthesis where catalyst cost is a significant factor. However, optimization may be required to match the generally higher efficiency and functional group tolerance of modern palladium catalyst systems.[2][16]
Q3: What are the best practices for purifying this compound?
The final product is typically a solid.[17] Standard purification involves:
-
Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and highly polar impurities.[5]
-
Column Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient of hexane/ethyl acetate or dichloromethane/hexane is typically effective for separating the product from nonpolar impurities and more polar side products.[3][17]
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture like ethyl acetate/hexane) can yield highly pure crystalline material.
Optimized Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a robust starting point for the synthesis of this compound, incorporating best practices discussed above.
Materials:
-
2-Iodophenol (1.0 eq)
-
1-Ethynyl-4-nitrobenzene (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed DMF (or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol, 1-ethynyl-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed DMF (or Toluene) via syringe, followed by the triethylamine.
-
Stir the reaction mixture at 80-90 °C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5-20% EtOAc in hexane) to afford the pure this compound.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Arylbenzofurans
Introduction
Welcome to the Technical Support Center for the Synthesis of 2-Arylbenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. 2-Arylbenzofurans are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2]
Despite their utility, the synthesis of these molecules is often plagued by challenges, primarily the formation of undesired side products that can complicate purification and significantly reduce yields. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products encountered in 2-arylbenzofuran synthesis?
A1: Side product formation is highly dependent on the chosen synthetic route. However, several classes of impurities are common across various methodologies:
-
Regioisomers: Depending on the substitution pattern of the starting materials and the reaction mechanism, isomers such as 3-arylbenzofurans or other positional isomers on the benzofuran core can form, particularly in electrophilic substitution reactions.[3]
-
Homocoupling Products: In cross-coupling reactions like Sonogashira or Suzuki, dimerization of the starting alkyne (e.g., Glaser coupling) or the aryl halide/boronic acid is a frequent side reaction.
-
Uncyclized Intermediates: The final cyclization step may be incomplete, leading to the isolation of intermediates. For example, in a Sonogashira coupling followed by cyclization, the 2-alkynylphenol intermediate may persist.[4]
-
Over-arylation or Polysubstitution: Under harsh conditions or with highly activated substrates, multiple aryl groups can be added to the benzofuran core.[3]
-
Rearrangement Products: Certain methods, like the intramolecular Wittig reaction, have been shown to produce unexpected rearranged byproducts, such as 3-aroyl-2-arylbenzofurans.[5][6]
-
Degradation Products: Strong acidic or basic conditions, or high temperatures, can lead to the decomposition of either the starting materials or the desired product.
Q2: How does the choice of synthetic route influence the side reaction profile?
A2: The synthetic strategy is the single most critical factor determining the likely side products.
-
Palladium-Catalyzed Cross-Coupling/Cyclization (e.g., Sonogashira): This is one of the most powerful methods.[7][8] The primary side reactions involve homocoupling of the terminal alkyne and the aryl halide. The efficiency of the final intramolecular cyclization is also critical; incomplete cyclization can leave the 2-alkynylphenol intermediate. The choice of palladium catalyst, copper co-catalyst, ligand, and base are all crucial for minimizing these side reactions.[9][10]
-
Perkin Rearrangement: This classic method involves the ring contraction of a 2-halocoumarin.[11] The reaction proceeds in two stages: a rapid base-catalyzed ring opening followed by a slower cyclization.[12][13] Incomplete reaction can be an issue. The main challenge is often the synthesis of the substituted coumarin precursor itself.
-
Intramolecular C-H Arylation: Direct arylation of the benzofuran C-H bond is an atom-economical approach.[14] A key advantage can be the avoidance of organometallic reagents, which can prevent certain side products like biphenyls.[14] However, regioselectivity can be a major challenge, potentially leading to a mixture of C2- and C3-arylated products.
-
Acid-Catalyzed Cyclization of Phenoxy Ketones: This route involves the cyclization of intermediates like 2-phenacyl phenyl ethers.[15] Strong acids like polyphosphoric acid (PPA) are often used. Side reactions can include charring, sulfonation (if using H₂SO₄), or other acid-mediated degradation pathways.
Q3: What are some general strategies to minimize side product formation?
A3: Regardless of the specific methodology, several best practices can significantly improve the outcome of your reaction:
-
High Purity Reagents: Use freshly purified starting materials and anhydrous, de-gassed solvents, especially for metal-catalyzed reactions. Moisture can deactivate catalysts and lead to unwanted side reactions.[3][16]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][17] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Temperature Control: Many side reactions are more prevalent at higher temperatures. Run reactions at the lowest effective temperature. For exothermic reactions, ensure efficient cooling.
-
Stoichiometry Optimization: Carefully control the molar ratios of your reactants, catalysts, and reagents. For instance, using a large excess of an acylating agent can lead to polysubstitution.[16]
-
Inert Atmosphere: For oxygen-sensitive reactions, particularly palladium-catalyzed couplings, thoroughly de-gas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired 2-Arylbenzofuran
Low or poor yield is the most common issue. The key is to diagnose the root cause systematically.
Logical Flow for Troubleshooting Low Yield
[Image of 3-bromocoumarin reacting with NaOH in Ethanol under microwave irradiation to form benzofuran-2-carboxylic acid]
[Image of an o-iodophenol reacting with a terminal aryl alkyne in the presence of a CuI catalyst and a base to form a 2-arylbenzofuran]
Caption: General pathway for Sonogashira/cyclization and key side reactions.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Cyclization
Welcome to the technical support center for the synthesis and optimization of benzofurans. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges and to answer frequently asked questions encountered during benzofuran cyclization reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering a systematic approach to identifying causes and implementing effective solutions.
Q1: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low or non-existent yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed benzofuran synthesis are a common but solvable issue, often stemming from one of four key areas: catalyst activity, reagent quality, reaction conditions, or unintended side reactions.[1] A systematic approach is the most effective way to diagnose the problem.
1. Catalyst System Inactivity or Inefficiency:
-
The Cause: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure. This can be due to the age or improper storage of the catalyst, leading to oxidation, or the choice of an inappropriate palladium source or ligand for your specific substrates.[1][2] High temperatures can also lead to catalyst decomposition.[1]
-
The Solution:
-
Use a Fresh Catalyst: Always start with a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Screen Palladium Sources: If using a standard catalyst like (PPh₃)₂PdCl₂ fails, consider a more robust source such as Pd(PPh₃)₄.[2]
-
Ligand Selection is Critical: The ligand stabilizes the palladium complex and dictates its reactivity.[2] For Sonogashira-type couplings, triphenylphosphine (PPh₃) is common, but screening bidentate phosphine ligands like dppf or bulky, electron-rich ligands can dramatically improve outcomes, especially in challenging cases.[1][3]
-
2. Reagent & Solvent Quality:
-
The Cause: The presence of oxygen or moisture can be highly detrimental. Oxygen can poison the palladium catalyst, while water can interfere with the catalytic cycle, especially when using certain bases.[1][2] Impure or wet starting materials (e.g., o-halo-phenol, alkyne) are also common culprits.[1]
-
The Solution:
-
Degas Your Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.[1]
-
Ensure Anhydrous Conditions: Use dry reagents and solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Verify Stoichiometry: Incorrect stoichiometry can halt the reaction. Ensure accurate measurements and consider using a slight excess (1.1-1.5 equivalents) of the alkyne.[1]
-
3. Suboptimal Reaction Conditions:
-
The Cause: Every substrate pairing has an optimal set of conditions. The temperature, base, and solvent must be suitable for both the initial coupling and the final cyclization step.[2]
-
The Solution:
-
Temperature Screening: Some reactions proceed at room temperature, while others require heating. Test a gradual temperature increase (e.g., RT, 60 °C, 80 °C, 100 °C). Be aware that excessive heat can degrade the catalyst.[1]
-
Base Selection: The base is crucial. Avoid sodium bicarbonate (NaHCO₃) at high temperatures, as it can decompose to form water, deactivating the catalyst.[2][4] Switch to anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often more effective.[2]
-
Solvent Screening: Solvents like DMF, acetonitrile, and triethylamine are common.[2][5] The choice can affect solubility, reaction rate, and temperature limits. If your reaction stalls, screening solvents is a valuable step.
-
4. Competing Side Reactions:
-
The Cause: The most common side reaction, particularly when using a copper co-catalyst, is the homocoupling of the terminal alkyne (Glaser coupling).[1]
-
The Solution:
Troubleshooting Workflow for Low-Yield Benzofuran Synthesis
Caption: A systematic workflow for diagnosing and solving low-yield issues.
Q2: I am observing the uncyclized Sonogashira coupling product but not the final benzofuran. How can I promote the intramolecular cyclization step?
A: This is a classic issue where the C-C bond forms, but the final C-O bond formation (intramolecular cyclization) is hindered.[2] This indicates your initial coupling conditions are adequate, but the cyclization step requires different activation energy or a more suitable environment.
-
The Cause: The energy barrier for the 5-endo-dig cyclization is not being overcome. This can be due to insufficient temperature, an inappropriate solvent, or a base that is not strong or suitable enough to facilitate the final ring closure.[2]
-
The Solution:
-
Increase Temperature: After confirming the formation of the alkyne intermediate via TLC or GC-MS, try increasing the reaction temperature. A post-coupling heating phase (e.g., increasing from 60 °C to 100-120 °C) can provide the necessary energy for cyclization.[2]
-
Change the Base: The base used for the Sonogashira coupling (often an amine like triethylamine) may not be optimal for the cyclization. Stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective at promoting the C-O bond formation.[2] In some cases, base-promoted, metal-free cyclization of the isolated intermediate is a viable strategy.[6]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Switching to a more polar aprotic solvent like DMF or DMSO for the cyclization step might be beneficial.
-
Q3: My acid-catalyzed cyclization of an acetal is giving a mixture of regioisomers, with the undesired one being major. How can I improve regioselectivity?
A: Regioselectivity in acid-catalyzed cyclizations is governed by the electronic properties of the intermediate formed after the initial protonation and loss of an alcohol.[7] Predicting the outcome requires analyzing this key intermediate, not the starting material.
-
The Cause: The intramolecular nucleophilic attack from the phenyl ring can occur at two different positions. The preferred site of attack is the one with the higher electron density or the one that leads to a more stable transition state. Initial quantum mechanics (QM) analyses of the starting material may be misleading.[7]
-
The Solution:
-
Analyze the Correct Intermediate: The key intermediate is the oxonium ion formed after protonation and elimination of methanol. The regioselectivity of the cyclization is determined by the electronic properties (e.g., HOMO and LUMO) of this oxonium ion.[7] Computational analysis of this intermediate can provide a more accurate prediction of the product ratio.
-
Modify Electronic Properties: If possible, modifying substituents on the aromatic ring can steer the cyclization. An electron-donating group will activate the ortho and para positions, favoring cyclization at those sites. Conversely, an electron-withdrawing group will deactivate them.
-
Screen Lewis and Brønsted Acids: Different acids can influence the reaction pathway. While polyphosphoric acid (PPA) is common, screening other acids like TMSOTf or other Lewis acids may alter the product ratio by coordinating differently with the substrate.[7][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing benzofurans? A1: Benzofuran synthesis is versatile, with several robust catalytic strategies available.[5]
-
Palladium-Catalyzed Reactions: This is the most prevalent method, often involving a Sonogashira or Heck coupling followed by an intramolecular cyclization of precursors like o-iodophenols and alkynes.[2][5]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclizations, including domino reactions and couplings of o-halophenols.[5][9]
-
Gold and Rhodium Catalysis: These metals can catalyze unique transformations, such as the cyclization of alkynyl esters with quinols (Gold) or C-H activation/migration pathways (Rhodium).[9][10]
-
Metal-Free Reactions: Many benzofuran syntheses can proceed without a transition metal. These include base-promoted cyclizations of o-alkynylphenols, iodine-mediated oxidative cyclizations, and acid-catalyzed ring closures.[6][11][12]
Q2: How do electron-donating or -withdrawing groups on the starting materials affect the reaction? A2: Substituent electronic effects are critical. For palladium-catalyzed cross-coupling reactions, electron-withdrawing groups on the aryl halide can sometimes accelerate the oxidative addition step. Conversely, for the intramolecular cyclization step, electron-donating groups on the phenol ring increase its nucleophilicity, which can facilitate the final C-O bond formation.[1] Electron-withdrawing groups on the phenol can slow this step and may require more forcing conditions.
Q3: What is the role of the base in benzofuran synthesis? A3: The base plays multiple crucial roles depending on the specific reaction:
-
In Sonogashira couplings , a base (typically an amine like Et₃N or DIPA) is required to neutralize the HX generated during the catalytic cycle and to deprotonate the terminal alkyne, forming the reactive copper acetylide.[1][13]
-
In the subsequent cyclization , the base deprotonates the phenolic hydroxyl group, creating a more nucleophilic phenoxide to attack the alkyne and close the ring.[6]
-
In base-promoted, metal-free reactions , a strong base like potassium t-butoxide is the sole reagent needed to induce cyclization.[14]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol describes a standard Sonogashira coupling followed by intramolecular cyclization.[1][5]
-
Reaction Setup: To a flame-dried, sealable reaction tube, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., acetonitrile or triethylamine) via syringe.[1]
-
Add the base (if not the solvent, e.g., K₂CO₃, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Securely cap the tube and place it in a preheated oil bath at the desired temperature (start with a screen from room temperature to 100 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired benzofuran.
Table 1: Example Optimization Table for Benzofuran Synthesis
Reaction: o-iodophenol + phenylacetylene → 2-phenylbenzofuran
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | — | NaHCO₃ (2) | DMF | 110 | <5 |
| 2 | PdCl₂(PPh₃)₂ (2) | — | Et₃N (3) | MeCN | 80 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ (2) | MeCN | 120 | 87[3] |
| 4 | Pd(OAc)₂ (2) | — | Cs₂CO₃ (2) | DMF | 100 | 92 |
Part 4: Visual Guides
Simplified Catalytic Cycle for Benzofuran Synthesis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 13. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2-(4-Nitrophenyl)-1-benzofuran Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(4-nitrophenyl)-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The benzofuran scaffold is a vital component in many pharmaceutical agents, and understanding the nuances of its synthesis at a larger scale is critical for efficient and safe production.[1][2] This document synthesizes established synthetic protocols with practical, field-proven insights to help you navigate the challenges of moving from bench-scale experiments to pilot or manufacturing scale.
I. Overview of Synthetic Strategies and Inherent Scale-Up Considerations
The synthesis of this compound can be approached through several established routes. The choice of a particular method on a laboratory scale might be driven by reagent availability and simplicity. However, for scale-up, considerations such as atom economy, process safety, cost of goods, and robustness become paramount. The most common strategies involve intramolecular cyclization, often preceded by a carbon-carbon bond-forming reaction.
Key synthetic pathways include:
-
Palladium-Copper Catalyzed Sonogashira Coupling followed by Cyclization: This is a versatile and widely used method for constructing 2-substituted benzofurans.[2][3][4][5]
-
Wittig-type Reactions: Intramolecular Wittig reactions can be employed to form the benzofuran ring.[6][7]
-
Perkin and Perkin-like Reactions: These classical reactions can be adapted for benzofuran synthesis.[8][9][10][11][12]
-
Acid-catalyzed Cyclization of Precursors: Various precursors can undergo cyclization in the presence of an acid to yield the benzofuran core.[13]
Each of these methods presents a unique set of challenges during scale-up, which we will address in the following sections.
II. Troubleshooting Guide: A Q&A Approach to Common Scale-Up Issues
This section is structured to directly address specific problems you may encounter during the scale-up of this compound synthesis.
A. Low Yield and Incomplete Conversion
Question: We are scaling up the Sonogashira coupling of 2-iodophenol with 4-ethynylnitrobenzene, followed by intramolecular cyclization. On a larger scale, we are observing a significant drop in yield and stalling of the reaction. What are the likely causes and how can we mitigate this?
Answer:
This is a common issue when scaling up transition-metal-catalyzed reactions. The drop in yield can often be attributed to a combination of factors related to mass transfer, catalyst activity, and reaction kinetics.
1. Inefficient Mixing and Mass Transfer:
-
Causality: On a larger scale, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, which can deactivate the catalyst or lead to side reactions.
-
Troubleshooting Protocol:
-
Agitator and Baffle Design: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortexing and ensure thorough mixing.
-
Stirring Rate Optimization: The optimal stirring rate (RPM) will be different at a larger scale. Conduct a study to determine the minimum RPM required to achieve a well-suspended and mixed reaction mixture.
-
Subsurface Addition: For critical reagents like the catalyst or the alkyne, consider subsurface addition to ensure rapid dispersion into the bulk reaction mixture.
-
2. Catalyst Deactivation:
-
Causality: The palladium and copper catalysts used in Sonogashira couplings are sensitive to oxygen and impurities. On a larger scale, maintaining a strictly inert atmosphere is more difficult, and the larger surface area of the reactor can introduce more contaminants.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Implement a robust nitrogen or argon purging and blanketing system for your reactor. Ensure all solvents and reagents are thoroughly de-gassed before use.
-
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is often not a cost-effective solution and can complicate downstream purification. First, ensure the existing catalyst is not being prematurely deactivated. A slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) may be necessary to compensate for minor deactivation pathways at scale.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Consider more robust ligands that are less prone to oxidation.
-
3. Side Reactions:
-
Causality: At higher concentrations and longer reaction times typical of scale-up, side reactions such as the Glaser coupling of the terminal alkyne can become more prominent, consuming the starting material and reducing the yield of the desired product.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the 4-ethynylnitrobenzene slowly to the reaction mixture containing the 2-iodophenol and catalyst. This keeps the instantaneous concentration of the alkyne low, minimizing self-coupling.
-
Temperature Control: Ensure precise temperature control. Runaway exotherms can accelerate side reactions.
-
Workflow for Troubleshooting Low Yield in Sonogashira Coupling:
Caption: Troubleshooting workflow for low yield in Sonogashira scale-up.
B. Impurity Profile and Purification Challenges
Question: After scaling up our synthesis, we are struggling with the purification of this compound. Column chromatography, which worked well at the gram scale, is not practical for multi-kilogram quantities. We are seeing persistent impurities. What are our options?
Answer:
Purification is a major hurdle in scaling up. The goal should be to minimize impurities during the reaction itself, making the final purification simpler.
1. Identifying the Impurities:
-
Causality: You need to know what you are trying to remove. Common impurities in benzofuran synthesis include unreacted starting materials, homocoupled byproducts, and regioisomers.
-
Troubleshooting Protocol:
-
Characterize Impurities: Isolate and characterize the major impurities using techniques like LC-MS and NMR.
-
Trace Back to Origin: Once identified, determine at which step the impurity is formed. This will guide your efforts to prevent its formation.
-
2. Shifting from Chromatography to Crystallization:
-
Causality: Crystallization is a more scalable and cost-effective purification method than chromatography for large quantities of solid products.
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved. Common solvents for benzofuran derivatives include ethanol, methanol, acetone, and mixtures with hexane or dichloromethane.[14]
-
Controlled Cooling: Implement a controlled cooling profile. Crashing the product out of solution by rapid cooling will likely trap impurities. A slow, linear cooling ramp will promote the growth of purer crystals.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization at a specific temperature and promote the formation of the desired crystal habit.
-
3. Managing Residual Palladium:
-
Causality: If you are using a palladium-catalyzed reaction, residual palladium in the final product is a major concern, especially for pharmaceutical applications.
-
Troubleshooting Protocol:
-
Palladium Scavengers: After the reaction is complete, treat the crude product solution with a palladium scavenger (e.g., silica-based scavengers with thiol or amine functionalities).
-
Extraction and Washing: A well-designed aqueous workup can remove a significant portion of the metal catalyst. Acidic and basic washes can help remove different forms of the catalyst.
-
Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.
-
Table 1: Comparison of Purification Methods at Scale
| Method | Advantages at Scale | Disadvantages at Scale | Best For |
| Crystallization | High throughput, cost-effective, can yield very pure product. | Requires product to be a crystalline solid, requires solvent screening and optimization. | Final purification of solid products. |
| Distillation | Effective for volatile liquids. | Not suitable for high-boiling or thermally sensitive compounds like this compound. | Purification of solvents or volatile liquid starting materials. |
| Liquid-Liquid Extraction | Good for removing water-soluble or acid/base-labile impurities. | Can use large volumes of solvents, may not be effective for closely related impurities. | Initial workup and removal of bulk impurities. |
| Chromatography | High resolving power. | High cost, large solvent consumption, low throughput. | Small-scale purification or isolation of high-value, low-volume products. |
C. Safety Concerns with Nitro-Aromatic Compounds
Question: We are concerned about the safety implications of handling large quantities of 4-ethynylnitrobenzene and the final product, this compound. What are the key safety considerations for scale-up?
Answer:
Safety is the top priority in any scale-up. Nitro-aromatic compounds present specific hazards that must be managed.[15]
1. Thermal Stability and Exothermic Reactions:
-
Causality: Nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or under confinement. The nitration reaction itself is highly exothermic.
-
Safety Protocol:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your starting materials, intermediates, and final product to determine their thermal stability and decomposition temperatures. This will define the maximum safe operating temperature for your process.
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat of reaction and the rate of heat evolution for your key reaction steps. This data is critical for designing an adequate cooling system for your reactor to prevent thermal runaway.
-
Emergency Quench and Venting: Your reactor should be equipped with an emergency quenching system and properly sized rupture discs or relief valves.
-
2. Handling and Toxicity:
-
Causality: Nitro-aromatic compounds can be toxic and are often skin and respiratory irritants.
-
Safety Protocol:
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, lab coats, and safety glasses. For handling powders, respiratory protection should be used.
-
Containment: Use closed-system transfers for liquids and powders whenever possible to minimize exposure.
-
Waste Disposal: Have a clear and compliant procedure for the disposal of all waste streams containing nitro compounds.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally considered the most robust for scaling up the production of this compound?
A1: The Sonogashira coupling followed by intramolecular cyclization is often favored for its versatility and tolerance of a wide range of functional groups.[3][5] While the initial investment in palladium and copper catalysts can be a consideration, the high yields and relatively clean reactions often make it economically viable at scale. It is crucial to optimize catalyst loading and implement recovery/scavenging protocols.
Q2: Can we use a one-pot procedure for the Sonogashira coupling and cyclization to improve process efficiency?
A2: Yes, one-pot procedures for this transformation have been successfully developed and can significantly improve process efficiency by reducing unit operations.[2][3] However, careful optimization is required to ensure that the conditions for the initial coupling are compatible with the subsequent cyclization step. This often involves careful selection of the base and solvent.
Q3: Are there any metal-free alternatives for the synthesis of 2-arylbenzofurans that are suitable for scale-up?
A3: Metal-free methods are highly desirable to avoid issues with metal contamination in the final product. One promising approach is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes.[4][16] This avoids the use of palladium and can be an effective strategy if the 2-hydroxy-4'-nitrostilbene precursor is readily accessible.
Q4: What are the key analytical controls we should have in place during the scale-up process?
A4: Robust analytical controls are essential. You should have in-process controls (IPCs) to monitor reaction completion and the formation of impurities using techniques like HPLC or UPLC. For the final product, you will need methods to determine purity (e.g., HPLC, qNMR), identify and quantify residual solvents (GC-HS), and measure residual metals (ICP-MS).
IV. Experimental Protocols for Key Synthetic Routes
Protocol 1: Two-Step Sonogashira Coupling and Cyclization
This protocol is a generalized procedure and must be optimized for your specific equipment and scale.
Step 1: Sonogashira Coupling of 2-Iodophenol with 4-Ethynylnitrobenzene
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with 2-iodophenol (1.0 eq) and a de-gassed solvent such as THF or toluene.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (e.g., 0.5-2 mol%) and copper(I) iodide (e.g., 1-4 mol%) to the reactor.
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (3.0 eq).
-
Alkyne Addition: Slowly add a solution of 4-ethynylnitrobenzene (1.1 eq) in the reaction solvent to the reactor over 1-2 hours, maintaining the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 50-80 °C) and monitor by HPLC until the 2-iodophenol is consumed.
-
Workup: Cool the reaction mixture, filter off any solids, and proceed to the cyclization step.
Step 2: Intramolecular Cyclization
-
Solvent Exchange (if necessary): The crude product from the previous step is often taken into a higher boiling solvent like DMF or DMSO.
-
Base Addition: Add a base such as potassium carbonate or cesium carbonate.
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-140 °C) to effect the intramolecular cyclization. Monitor by HPLC for the formation of this compound.
-
Isolation and Purification: Cool the reaction mixture, perform an aqueous quench, and extract the product with a suitable organic solvent. The crude product can then be purified by crystallization.
Visualizing the General Workflow:
Caption: General experimental workflow for benzofuran synthesis.[4]
V. References
-
Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. --INVALID-LINK--
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. --INVALID-LINK--
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. --INVALID-LINK--
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans. --INVALID-LINK--
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. --INVALID-LINK--
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. --INVALID-LINK--
-
National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. --INVALID-LINK--
-
Benchchem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. --INVALID-LINK--
-
ResearchGate. (n.d.). A Novel Photochemical Wittig Reaction for the Synthesis of 2-Aryl/Alkylbenzofurans. --INVALID-LINK--
-
ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. --INVALID-LINK--
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Perkin Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of 2-Arylbenzofurans. --INVALID-LINK--
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. --INVALID-LINK--
-
Benchchem. (n.d.). comparative study of different synthetic routes to benzodifuran. --INVALID-LINK--
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. --INVALID-LINK--
-
ResearchGate. (n.d.). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. --INVALID-LINK--
-
PubMed. (2016). Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran, for two-photon uncaging using near-IR light. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for compounds 2a–2f. --INVALID-LINK--
-
PubMed. (2016). Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway. --INVALID-LINK--
-
Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. --INVALID-LINK--
-
ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. --INVALID-LINK--
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. --INVALID-LINK--
-
Wikipedia. (n.d.). Phenol. --INVALID-LINK--
-
European Patent Office. (n.d.). Process for preparing benzofurans - EP 2388256 B1. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. --INVALID-LINK--
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. --INVALID-LINK--
-
MDPI. (n.d.). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. --INVALID-LINK--
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. slideshare.net [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: Low to No Product Yield
Low or non-existent yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: My cross-coupling reaction has a very low yield. Where should I start troubleshooting?
A1: When faced with a low yield, a methodical investigation of your reaction components and conditions is essential. Begin by assessing the most common culprits: the catalyst system, reagent quality, and reaction environment.
Initial Diagnostic Steps:
-
Catalyst System Integrity: The heart of your reaction is the palladium catalyst and its associated ligand. Their activity is paramount.
-
Catalyst Activity: Palladium(0) species are the active catalysts in most cross-coupling cycles.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[1][2] Inefficient reduction will stall the catalytic cycle before it even begins. Consider the age and storage of your palladium source, as degradation can occur.[3]
-
Ligand Stability: Phosphine ligands, commonly used to stabilize the palladium catalyst, are susceptible to oxidation.[3] Ensure your ligand is fresh and has been stored under an inert atmosphere. The choice of ligand is also critical as it dictates the stability and reactivity of the catalytic complex.[4][5]
-
-
Reagent Purity and Stability: The quality of your starting materials and reagents cannot be overstated.
-
Substrates: Verify the purity of your electrophile (aryl/vinyl halide/triflate) and your organometallic reagent (e.g., boronic acid, organostannane). Impurities can act as catalyst poisons.[6]
-
Solvent and Base: Ensure your solvent is anhydrous and has been properly degassed. Oxygen and moisture can deactivate the catalyst and certain reagents.[1][7] The base should also be of high purity and handled under anhydrous conditions where necessary.[6]
-
-
Reaction Environment: Palladium-catalyzed reactions are notoriously sensitive to the atmosphere.
Q2: I've observed the formation of a black precipitate in my reaction. What is this and what should I do?
A2: The black precipitate is likely "palladium black," which is aggregated, inactive Pd(0) species.[6][9] Its formation is a clear indicator of catalyst decomposition and a common reason for low yields.
Causes and Solutions for Palladium Black Formation:
| Cause | Explanation | Recommended Solutions |
| High Temperature | Excessive heat can accelerate the decomposition of the catalytic complex, leading to the aggregation of Pd(0).[6] | Optimize the reaction temperature. Some reactions may proceed efficiently at lower temperatures with a more active catalyst system. |
| Inadequate Ligand Stabilization | The ligand's role is to stabilize the Pd(0) center and prevent aggregation.[9] An insufficient amount of ligand, or a ligand that is not robust enough for the reaction conditions, can lead to catalyst decomposition. | Increase the ligand-to-palladium ratio. Consider using a more sterically bulky or electron-rich ligand to enhance catalyst stability. |
| Presence of Oxygen or Impurities | Oxygen can oxidize the Pd(0) catalyst, leading to decomposition pathways.[6] Other impurities in the reagents or solvent can also poison the catalyst.[10] | Ensure rigorous degassing of all solvents and reagents. Use high-purity starting materials. |
Q3: My reaction is sluggish, and I suspect an issue with the catalyst activation. How can I address this?
A3: Inefficient formation of the active Pd(0) catalyst from a Pd(II) precatalyst is a common hurdle. The reduction process is influenced by several factors.[11]
Strategies for Efficient Catalyst Activation:
-
Choice of Precatalyst: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, which does not require an in situ reduction step.[7] However, be mindful of its air sensitivity.
-
Optimizing Reduction Conditions: If using a Pd(II) source, the reduction can be influenced by the base, solvent, temperature, and even the substrates themselves.[11] A screening of these parameters may be necessary.
-
Ligand Effects: The electronic and steric properties of the ligand can significantly impact the rate of Pd(II) reduction and the stability of the resulting Pd(0) species.[11]
Q4: Could the choice of solvent be the reason for my low yield?
A4: Absolutely. The solvent plays a multifaceted role in cross-coupling reactions, influencing reagent solubility, reaction rate, and even catalyst stability.[2][12]
Solvent Considerations:
| Solvent Property | Impact on Reaction | Common Solvents |
| Polarity | Affects the solubility of reagents and the stability of charged intermediates in the catalytic cycle. | Toluene, THF, DMF, Dioxane[7][13] |
| Coordinating Ability | Some solvents can coordinate to the palladium center, influencing its reactivity. | DMF has been noted to slow down certain Sonogashira reactions.[6] |
| Purity | Must be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[3] | Freshly distilled or commercially available anhydrous solvents are recommended. |
Frequently Asked Questions (FAQs)
Q5: What is the general reactivity order for aryl halides in cross-coupling reactions?
A5: The reactivity of the aryl halide is a critical factor. The general trend is I > Br > OTf >> Cl.[3][14] Consequently, aryl iodides are the most reactive, often allowing for milder reaction conditions. Aryl chlorides are the most challenging and typically require more specialized and highly active catalyst systems to achieve good yields.[8]
Q6: How does the choice of base affect the reaction?
A6: The base plays a crucial role, and its function can vary depending on the specific cross-coupling reaction. For instance, in Suzuki-Miyaura coupling, the base is essential for the formation of the active boronate species.[3] In Heck reactions, it is involved in the regeneration of the active catalyst.[9] The choice of base can significantly impact yield, and common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and solubility of the base should be considered in the context of the specific substrates and catalyst system.
Q7: What are common side reactions that can lead to low yields?
A7: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.
-
Homocoupling: This is the coupling of two molecules of the same starting material, for example, two molecules of the organometallic reagent.[3] This is often promoted by the presence of oxygen.[15]
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond. This is a major pathway for the degradation of the boronic acid partner, especially for electron-deficient systems.[3]
-
β-Hydride Elimination: This can be a competing pathway, particularly when using alkyl halides with β-hydrogens.[8]
Visual Troubleshooting Guides
The Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. theses.enscm.fr [theses.enscm.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. depts.washington.edu [depts.washington.edu]
preventing byproduct formation in benzofuran synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their wide-ranging biological activities and unique physicochemical properties.[1][2] However, the synthesis of these valuable compounds is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the common challenges in benzofuran synthesis and optimize your reactions for cleaner, more efficient outcomes.
General Strategies for Minimizing Byproduct Formation
Before diving into specific synthetic methods, several universal principles can be applied to suppress side reactions:
-
Inert Atmosphere: Many benzofuran syntheses involve intermediates that are sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a crucial first step to prevent oxidative side products and other undesired pathways.[2]
-
Reagent Purity: The purity of starting materials, catalysts, and solvents cannot be overstated. Trace impurities, such as water or amines in a Paal-Knorr synthesis, can lead to significant byproduct formation.[3]
-
Reaction Monitoring: Closely monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged exposure to harsh conditions.[2][3]
Troubleshooting Specific Benzofuran Synthesis Methods
This section addresses common issues encountered in widely used benzofuran synthesis protocols in a question-and-answer format.
Synthesis from Phenols and α-Haloketones
This classical approach involves the O-alkylation of a phenol with an α-haloketone, followed by intramolecular cyclization.[4][5]
Question: My reaction is producing a significant amount of C-alkylated byproduct instead of the desired O-alkylated intermediate. How can I improve selectivity?
Answer: The competition between O- and C-alkylation is a common challenge. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent.
-
Mechanism Insight: Hard bases, like sodium or potassium carbonate, in polar aprotic solvents (e.g., acetone, DMF) generally favor O-alkylation. The phenoxide ion is a hard nucleophile, and these conditions promote its reaction at the oxygen atom. Conversely, weaker bases and non-polar solvents can lead to more C-alkylation.
-
Troubleshooting Steps:
-
Choice of Base: Switch to a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid very strong bases like sodium hydride (NaH) if C-alkylation is a major issue.
-
Solvent Selection: Use a polar aprotic solvent such as acetone or acetonitrile. These solvents effectively solvate the cation of the base without strongly interacting with the phenoxide, leaving it free to react at the oxygen.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity for the thermodynamically favored O-alkylation product.
-
Question: The final cyclization/dehydration step is sluggish or incomplete. What can I do to drive the reaction to completion?
Answer: The intramolecular cyclization to form the furan ring often requires an acid or base catalyst and the removal of water.
-
Troubleshooting Steps:
-
Acid Catalysis: If your initial alkylation was base-mediated, the cyclization can often be promoted by the addition of a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., titanium tetrachloride, TiCl₄).[4][5]
-
Dehydrating Agents: The use of a dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[6]
-
Water Removal: For reactions run at higher temperatures, using a Dean-Stark apparatus to azeotropically remove the water byproduct can effectively drive the equilibrium towards the benzofuran product.[3]
-
The Perkin Rearrangement
The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[7][8] The reaction involves a base-catalyzed ring contraction.[7][8][9][10]
Question: My Perkin rearrangement is giving low yields, and I'm isolating unreacted starting material and a complex mixture of byproducts. What's going wrong?
Answer: Incomplete reaction and byproduct formation in the Perkin rearrangement often stem from issues with the base-catalyzed lactone opening or the subsequent cyclization. The reaction proceeds in two distinct stages: a rapid ring fission followed by a slower cyclization.[11]
-
Mechanism Insight: The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[11] This intermediate then undergoes an intramolecular nucleophilic attack by the phenoxide on the vinyl halide to form the benzofuran ring.[9][10]
-
Troubleshooting Steps:
-
Optimize Base Concentration: The initial ring-opening is first-order in both the coumarin and the hydroxide base.[11] Ensure you are using a sufficient concentration of a strong base like sodium hydroxide.
-
Solvent System: The reaction is commonly performed in ethanol or methanol.[9][10] Ensure your solvent is anhydrous if side reactions with water are suspected.
-
Temperature and Reaction Time: While traditional methods require reflux for several hours, microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 5 minutes and improve yields significantly.[9] If using conventional heating, ensure the reaction is heated sufficiently to overcome the activation energy of the slower cyclization step.[11]
-
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful method for forming furans from 1,4-dicarbonyl compounds, which can be adapted for benzofuran synthesis.[6][12][13]
Question: I'm observing a significant amount of a nitrogen-containing impurity in my Paal-Knorr synthesis. What is it and how do I prevent it?
Answer: You are likely forming a pyrrole byproduct. The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles when a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.[3][6]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that your solvents and starting materials are free from ammonia or amine contamination. Re-distill solvents if necessary.
-
Inert Atmosphere: While primarily for excluding oxygen, running the reaction under an inert atmosphere can also help prevent the introduction of atmospheric nitrogen in some reactive systems, although amine contamination in reagents is the more likely culprit.
-
Question: My Paal-Knorr cyclization is slow and gives poor yields. How can I improve it?
Answer: Incomplete cyclization is often due to an insufficient catalyst or the presence of water, which is a byproduct.[3]
-
Mechanism Insight: The reaction is an acid-catalyzed cyclization. The mechanism involves the protonation of one carbonyl, followed by an attack from the enol of the other carbonyl. Dehydration of the resulting hemiacetal yields the furan.[6]
-
Troubleshooting Steps:
-
Catalyst Choice: A variety of acid catalysts can be used, including protic acids like sulfuric acid or p-TsOH, and Lewis acids like zinc chloride.[6][13] Experiment with different catalysts to find the most effective one for your specific substrate.
-
Water Removal: As this is a dehydration reaction, removing water as it forms will drive the reaction to completion. Use of a Dean-Stark trap is highly recommended.[3]
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase temperature, use a stronger acid catalyst, or remove water with a Dean-Stark trap. |
| Polymerization | Excessively strong acid or high temperature | Use a milder acid (e.g., p-TsOH), lower the reaction temperature, and monitor the reaction closely to avoid prolonged reaction times.[3] |
| Pyrrole Byproduct | Amine contamination | Purify all solvents and reagents to remove traces of ammonia or amines.[3] |
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my benzofuran, but it's a mixture of regioisomers that are difficult to separate by column chromatography. What can I do?
A1: Separating regioisomers is a common purification challenge.[14] Here are some advanced strategies:
-
Optimize Chromatography: Systematically vary the polarity of your eluent. Small changes, like increasing ethyl acetate in hexane from 1% to 2%, can have a large impact.[15] Consider introducing a solvent with different selectivity, such as dichloromethane or toluene, into your mobile phase.[15]
-
Alternative Chromatography: If silica gel is not providing adequate separation, try other stationary phases like alumina or reverse-phase C18 silica.
-
Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system. This can be a highly effective method for obtaining very pure material.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The derivative can then be converted back to the desired benzofuran in a subsequent step.
Q2: Are there "greener" or more environmentally friendly methods for benzofuran synthesis?
A2: Yes, modern synthetic chemistry is increasingly focused on sustainability. Some emerging strategies include:
-
Catalyst-Free Synthesis: Certain cascade reactions, for example between nitroepoxides and salicylaldehydes, can proceed without a catalyst, reducing waste.[16]
-
Deep Eutectic Solvents (DES): These are mixtures of compounds that form a liquid at a lower temperature than either individual component. They can be biodegradable and are excellent alternatives to volatile organic compounds. For instance, a mixture of choline chloride and ethylene glycol has been used as a green solvent for copper-catalyzed benzofuran synthesis.[2][16]
Q3: My synthesis involves a palladium-catalyzed cross-coupling reaction. What are the common pitfalls that lead to byproducts?
A3: Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, are powerful but can have side reactions.[2]
-
Homocoupling: A common byproduct is the homocoupling of your alkyne or aryl halide starting materials. This can often be minimized by carefully controlling the stoichiometry, catalyst loading, and reaction temperature.
-
Ligand Selection: The choice of ligand for the palladium catalyst is critical. The ligand stabilizes the palladium complex and influences its reactivity and selectivity. If you are seeing byproducts, screening different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Oxidant Choice: In some palladium-catalyzed reactions, an oxidant is required. The choice and amount of oxidant can significantly impact the reaction outcome.[16]
Visualizing Reaction Pathways and Troubleshooting
Perkin Rearrangement: Main vs. Side Reactions
This diagram illustrates the main pathway of the Perkin rearrangement and highlights the critical cyclization step. Incomplete reaction at this stage is a primary source of impurities.
References
- 1. scienceopen.com [scienceopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(4-Nitrophenyl)-1-benzofuran in solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenyl)-1-benzofuran. It addresses common stability issues encountered in solution and offers field-proven troubleshooting strategies and best practices to ensure experimental integrity and reproducibility.
Section 1: Understanding the Molecular Stability of this compound
The stability of this compound in solution is governed by the interplay of its two core structural motifs: the benzofuran ring system and the 4-nitrophenyl substituent . An understanding of their individual chemistries is critical for predicting and mitigating degradation.
-
The Benzofuran Core : This fused heterocyclic system, while more stable than furan due to benzene aromatization, retains some reactivity. The furan moiety is electron-rich and can be susceptible to electrophilic attack. Under strongly acidic conditions, the furan ring is prone to protonation and subsequent ring-opening or polymerization, a common degradation pathway for furan derivatives[1][2].
-
The 4-Nitrophenyl Substituent : This group significantly influences the molecule's properties. The nitro group is a strong electron-withdrawing group, which can make the compound susceptible to nucleophilic aromatic substitution under specific conditions. More importantly, nitroaromatic compounds are well-documented to be photosensitive. Exposure to light, particularly UV, can induce photochemical reactions, leading to degradation products such as nitrophenols or even the cleavage of the nitro group[3][4][5].
Below is a diagram illustrating the key structural features relevant to the compound's stability.
Caption: Key structural moieties of this compound influencing its solution stability.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems observed during the handling and use of this compound in solution.
Q1: My pale-yellow solution of this compound has turned yellow-brown upon storage. What is causing this discoloration?
A1: This is a classic indicator of chemical degradation. The two most likely causes are:
-
Photodegradation: The nitrophenyl group is highly susceptible to light. Exposure to ambient lab lighting or sunlight, even for short periods, can initiate photochemical reactions that produce colored byproducts[4][5]. This is the most common cause of discoloration.
-
Acid-Catalyzed Degradation: If the solution was prepared in an acidic solvent or if acidic contaminants are present, the benzofuran ring may be undergoing slow polymerization or ring-opening, which often yields colored, polymeric materials[2].
Troubleshooting Steps:
-
Immediately protect your solution from light using an amber vial or by wrapping the container in aluminum foil.
-
Prepare a fresh solution using a high-purity, neutral, polar aprotic solvent (see Section 3, Protocol A).
-
Analyze the discolored solution by HPLC-UV or LC-MS to confirm the presence of degradation products (new peaks) compared to a freshly prepared standard.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could my compound be degrading in the mobile phase?
A2: Yes, this is possible, particularly with certain solvent systems. Studies on other nitroaromatic compounds have shown that stability can be poor in acetonitrile/water mixtures, leading to decomposition during analysis[6]. The choice of mobile phase additives is also critical.
Troubleshooting Steps:
-
Switch Solvents: Try a mobile phase consisting of methanol/water, which has been shown to be more amenable for some sensitive nitroaromatic compounds[6].
-
Buffer the Mobile Phase: Ensure the mobile phase is buffered to a neutral or near-neutral pH (e.g., using a phosphate or formate buffer) to avoid any on-column acid- or base-catalyzed degradation.
-
Minimize Run Time: Keep samples in the autosampler for the shortest time possible, and use refrigerated autosamplers if available. Analyze samples immediately after preparation.
-
Control for Light: Use UV-protected autosampler vials if your system is exposed to ambient light.
Q3: My stock solution in DMSO is showing signs of precipitation after a freeze-thaw cycle. Is the compound unstable?
A3: This is more likely a solubility issue than a stability issue. While DMSO is an excellent solvent for initial dissolution, the solubility of many organic compounds decreases dramatically as the solvent begins to freeze. If the concentration is high, the compound can crash out of solution.
Preventative Measures:
-
Store at Appropriate Concentrations: Prepare stock solutions at a concentration known to remain soluble upon freezing (e.g., 10 mM). Perform a small-scale freeze-thaw test to confirm.
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Proper Thawing: When thawing, warm the vial to room temperature and vortex thoroughly to ensure the compound has completely redissolved before use.
Q4: I am conducting an experiment in an aqueous buffer at pH 5. Are there any stability concerns?
A4: Caution is advised. While pH 5 is only mildly acidic, the furan ring system is known to be sensitive to acidic conditions[1]. Prolonged incubation at acidic pH could lead to slow hydrolysis or ring-opening of the benzofuran moiety. For other nitroaromatics, acidification has been used as a preservation technique, but this is typically for preventing microbial degradation in environmental samples[7]. Given the known acid sensitivity of the benzofuran ring, this approach is not recommended here.
Recommendations:
-
Limit Incubation Time: Perform experiments over the shortest duration possible.
-
Run a Control: Incubate the compound in the buffer for the full duration of the experiment and analyze its purity by HPLC at the end to quantify any degradation.
-
Consider Alternative Buffers: If the experimental design allows, use a buffer system closer to neutral pH (pH 6.8-7.4).
Caption: Troubleshooting workflow for stability issues with this compound.
Section 3: Recommended Protocols for Handling & Stability Assessment
Adherence to proper handling and storage protocols is the most effective way to prevent degradation.
Protocol A: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous, polar aprotic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are known to stabilize furan derivatives[1].
-
Use with Caution: Acetonitrile. While aprotic, it has been implicated in the degradation of some nitroaromatics in aqueous mixtures[6].
-
Avoid for Long-Term Storage: Protic solvents such as methanol, ethanol, and water. These can participate in degradation pathways, especially if pH is not strictly controlled[1].
-
-
Weighing and Dissolution: Weigh the compound rapidly and avoid prolonged exposure to ambient light. Dissolve in the chosen solvent to the desired concentration (e.g., 10-20 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) can be used but is often unnecessary with DMSO or DMF.
-
Light Protection: Immediately transfer the solution to an amber glass vial or a clear vial wrapped securely in aluminum foil.
-
Aliquoting: Dispense the stock solution into single-use aliquots in properly labeled cryovials. This minimizes contamination and avoids detrimental freeze-thaw cycles.
-
Storage: Store aliquots at ≤ -20°C. For long-term storage (> 6 months), storing at -80°C is recommended.
Protocol B: General HPLC-UV Method for Purity Assessment
This method provides a baseline for assessing the purity of your compound and detecting potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Alternative: Methanol can be substituted for Acetonitrile if on-column degradation is suspected.
-
-
Gradient:
-
Start at 40% B, hold for 1 minute.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B over 1 minute.
-
Re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection: Monitor at 254 nm and a wavelength of maximum absorbance (around 350-370 nm, verify with a UV-Vis scan of a fresh sample).
-
Expected Result: A fresh, pure sample should show a single major peak. Degradation is indicated by the appearance of new peaks, typically at earlier retention times due to increased polarity.
| Parameter | Recommendation | Rationale & References |
| Solvent | Primary: DMSO, DMF (anhydrous) | Polar aprotic solvents provide the best stability for the furan ring system.[1] |
| Avoid (Storage): Methanol, Water | Protic solvents can promote acid-catalyzed degradation pathways.[1] | |
| pH | Neutral (pH 6.5 - 7.5) | The benzofuran ring is susceptible to acid-catalyzed polymerization and/or ring-opening.[2] |
| Light | Protect from all UV/Visible light | The nitrophenyl moiety is known to be photosensitive and can photodegrade.[3][4] |
| Temperature | ≤ -20°C for stock solutions | Low temperatures slow the rate of any potential degradation reactions.[8] |
| Atmosphere | Inert gas (Argon/Nitrogen) overlay | While not strictly required for short-term use, it can prevent long-term oxidative degradation. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 6. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-Arylbenzofuran Synthesis
Welcome to the technical support guide for the synthesis of 2-arylbenzofurans, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges related to catalyst optimization. Our focus is on palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, which are powerful and widely used methods for constructing this heterocyclic motif.[4][5][6]
Optimizing catalyst loading is a critical exercise in balancing reaction efficiency with process economy and sustainability. While higher catalyst loads may drive a reaction to completion quickly, they can increase costs, complicate product purification by elevating residual palladium levels, and generate more waste.[7] Conversely, excessively low loadings can lead to sluggish or incomplete reactions. This guide provides a framework for rationally approaching catalyst optimization to achieve efficient, reproducible, and scalable syntheses.
Core Concepts: The "Why" Behind Catalyst Performance
Before diving into specific troubleshooting scenarios, understanding the fundamental principles governing the catalytic process is essential. Most palladium-catalyzed syntheses of 2-arylbenzofurans operate via a Pd(0)/Pd(II) catalytic cycle.
The Palladium Cross-Coupling Cycle
The catalytic cycle is the engine of your reaction. Each step has specific requirements, and failure at any stage will halt the entire process. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., an o-iodophenol derivative), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. Electron-rich ligands and a coordinatively unsaturated palladium center facilitate this step.[8]
-
Transmetalation: The aryl group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about catalyst loading.
Q1: What is a typical starting catalyst loading for 2-arylbenzofuran synthesis?
A1: For initial screening and methods development, a palladium catalyst loading of 1-5 mol% is a robust and conventional starting point.[7] Many literature procedures for Suzuki or Sonogashira couplings report good to excellent yields in this range.[2][5] Starting here provides a high probability of success, establishing a baseline from which you can optimize downward. For particularly challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, starting at the higher end (3-5 mol%) may be necessary.[11]
| Parameter | Typical Starting Range | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ require in situ reduction to active Pd(0). Pre-formed Pd(0) catalysts or modern precatalysts can offer more consistent activation.[12][13] |
| Catalyst Loading | 1–5 mol % | Balances high chance of success for initial trials against cost. Industrial processes aim for much lower ppm levels.[7][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Ligands stabilize the Pd center, prevent aggregation, and promote key steps like oxidative addition and reductive elimination.[14][15][16] The Pd:Ligand ratio is typically 1:1 to 1:2. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step (e.g., activating the boronic acid in Suzuki coupling) and as a scavenger for acid generated in the reaction.[5][15] |
| Solvent | Toluene, Dioxane, DMF, often with H₂O (for Suzuki) | Must dissolve reagents and maintain catalyst stability at the reaction temperature. Anhydrous solvents are critical for many cross-coupling reactions.[12] |
Q2: My reaction is slow or stalled. Should I just add more catalyst?
A2: While tempting, adding more catalyst mid-reaction is often a temporary fix and may not address the root cause. A stalled reaction is frequently a symptom of catalyst deactivation or inhibition, not insufficient catalyst quantity.[17] Before adding more palladium, consider these factors:
-
Ligand Degradation: Are your ligands (especially phosphines) stable under the reaction conditions? They can be sensitive to oxygen or high temperatures.[8] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[13]
-
Reagent Purity: Are your solvents and reagents truly anhydrous and oxygen-free? Water and oxygen can deactivate the Pd(0) catalyst.[12]
-
Base or Salt Effects: The choice of base and the buildup of salt byproducts can inhibit the catalyst. In some cases, certain salts can cause the catalyst to aggregate or fall out of solution.[17][18]
-
Temperature: Is the temperature high enough for efficient catalyst turnover but not so high that it causes catalyst or substrate decomposition?
First, re-evaluate the reaction parameters. A small-scale experiment to test a different ligand, a stronger base, or more rigorously dried solvent is often more informative than simply increasing the catalyst load.
Q3: How do I know if my catalyst is the problem?
A3: A key indicator of catalyst deactivation is a reaction that begins at a reasonable rate but then slows down and stalls before reaching full conversion.[17] Visual cues can also be telling; the formation of a black precipitate ("palladium black") is a classic sign that the catalyst has aggregated and fallen out of the solution, rendering it inactive. This typically happens when the ligand fails to adequately stabilize the Pd(0) nanoparticles. Inconsistent results between batches, despite identical procedures, can also point to issues with catalyst activation or stability, often linked to subtle variations in reagent quality or inert atmosphere technique.[12]
Q4: How can I reduce my catalyst loading for a greener, more cost-effective process?
A4: Once you have a reliable reaction that provides a high yield (>95%), you can begin to systematically reduce the catalyst loading. The standard approach is to perform a series of reactions where the loading is incrementally lowered (e.g., from 2 mol% to 1 mol%, then 0.5 mol%, 0.1 mol%, and so on) while keeping all other parameters constant. Monitor the reaction for both yield and reaction time. You may find that a lower loading requires a longer reaction time or slightly higher temperature to achieve the same conversion. This process helps identify the "sweet spot" where catalyst loading is minimized without significantly compromising efficiency.[19]
Troubleshooting Guide: A Problem-Solving Approach
This section provides direct answers to specific experimental failures.
Problem: Low to No Product Yield
Q: My cross-coupling reaction shows zero conversion to the desired 2-arylbenzofuran. What are the first steps to troubleshoot?
A: When faced with a complete lack of product, a systematic check of the foundational elements of the reaction is required.[12]
-
Verify the Inert Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen. Ensure your reaction vessel was properly dried and that your inert gas (Argon or Nitrogen) is of high purity and was used to thoroughly degas all solvents and the reaction vessel itself. A poorly sealed vessel can be a silent reaction killer.
-
Confirm Catalyst Activity & Activation: The most common failure point is the catalyst itself. Is your palladium source active? If using a Pd(II) precatalyst (like Pd(OAc)₂), the reaction conditions must support its reduction to the active Pd(0) species.[12] If you suspect the catalyst, try a different batch or a more robust, pre-activated precatalyst system (e.g., a Buchwald palladacycle or a PEPPSI catalyst).[4][13]
-
Assess Reagent Quality: Ensure all reagents are pure and dry. Solvents should be freshly purified or from a reliable commercial source (e.g., a Sure/Seal™ bottle). Starting materials, especially boronic acids, can degrade upon storage. The base is also critical; use a freshly opened bottle or dry it before use.
Problem: Reaction Stalls Before Completion
Q: My reaction proceeds to about 50% conversion and then stops, even with extended heating. What's happening?
A: This is a classic symptom of catalyst deactivation during the reaction.[17] The initial conversion shows that the catalytic cycle is viable, but something is killing the catalyst over time.
-
Look for Palladium Precipitation: As mentioned, the formation of palladium black is a clear sign of catalyst death via aggregation. This often points to an issue with the ligand. The ligand may be dissociating at high temperatures or there may be an insufficient ligand-to-palladium ratio to maintain a stable mononuclear complex. Try increasing the ligand-to-metal ratio (e.g., from 1:1 to 1:2.2) or switching to a more robust, bulky ligand designed for catalyst stability.[8][15]
-
Consider Temperature Effects: While heat increases reaction rates, excessively high temperatures can accelerate the degradation of both the catalyst and the ligands. Try running the reaction at a slightly lower temperature for a longer period.
-
Evaluate Substrate Stability: It's possible that one of your starting materials or even the product itself is not fully stable under the reaction conditions, leading to the formation of byproducts that may act as catalyst poisons.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling/Cyclization to Synthesize 2-Arylbenzofurans
This protocol describes a domino reaction where a Sonogashira coupling is immediately followed by an intramolecular cyclization to form the benzofuran ring.[4][20]
-
Glassware and Atmosphere Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%), and CuI (0.04 eq., 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., triethylamine or a mixture of DMF and an amine base) via syringe.
-
Add the terminal alkyne (1.1 eq.) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-arylbenzofuran.
-
Protocol 2: Systematic Optimization of Catalyst Loading
This workflow is designed to rationally lower the catalyst loading from an established, high-yielding procedure.
-
Establish Baseline: Begin with a set of reaction conditions that reliably provides >95% yield at a known catalyst loading (e.g., 2.0 mol%). This is your benchmark.
-
First Reduction: Halve the catalyst and ligand loading (e.g., to 1.0 mol%). Keep all other parameters (temperature, concentration, time) identical to the baseline experiment.
-
Analyze Outcome: If the yield remains >95% within the same timeframe, the reduction was successful. If the yield drops or the reaction is incomplete, the previous loading is likely near the optimum for those conditions.
-
Iterate: If successful, continue to halve the loading in subsequent experiments (0.5 mol%, 0.25 mol%, etc.), analyzing the yield at each step.
-
Consider Time/Temperature: If the yield drops at a lower loading, you can investigate if a longer reaction time or a modest increase in temperature can restore the high yield, which may still be an acceptable trade-off for the lower catalyst cost.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. theses.enscm.fr [theses.enscm.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Benzofuran Derivatives
Welcome to the technical support center for the analysis of benzofuran derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges and common pitfalls researchers, scientists, and drug development professionals encounter. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues that can arise during the characterization of newly synthesized or isolated benzofuran derivatives.
Q1: My freshly synthesized benzofuran derivative appears pure by TLC, but NMR and MS data suggest a mixture. What could be happening?
A1: This is a frequent issue often related to the inherent stability of your specific derivative. Several factors could be at play:
-
Degradation on Silica: Benzofurans, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel used for chromatography or TLC. This can lead to the formation of artifacts during purification that are not present in the initial reaction mixture.[1]
-
Air/Light Sensitivity: Some derivatives are prone to oxidation or photodecomposition. What appears as a single spot on a quickly-run TLC plate may degrade over the time it takes to prepare NMR/MS samples or during storage.
-
Residual Solvent Complexity: Highly efficient drying might not remove stubborn solvents like DMSO or DMF, which can present as complex "impurities" in ¹H NMR. Furthermore, these solvents can coordinate with your molecule and affect its ionization in ESI-MS.[2]
Q2: I'm struggling to differentiate between two positional isomers of my substituted benzofuran. How can I definitively assign the structure?
A2: Differentiating positional isomers (e.g., a substituent at C5 vs. C6) is a classic challenge. A multi-technique approach is the most robust:
-
2D NMR Spectroscopy: This is the most powerful tool. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For example, the proton at C7 will show a correlation to C5 but not to C6, allowing for unambiguous assignment. A Nuclear Overhauser Effect (NOE) experiment can also be decisive by showing through-space correlations between nearby protons.
-
High-Resolution Mass Spectrometry (HRMS) with MS/MS: While isomers have the same exact mass, their fragmentation patterns can differ.[2] Subtle differences in bond strengths based on substituent position can lead to unique daughter ions in a tandem mass spectrometry (MS/MS) experiment. Comparing the experimental fragmentation patterns of your isomers can provide crucial evidence.
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the absolute, undeniable structure.
Q3: Why does the UV-Vis absorption spectrum of my benzofuran derivative change depending on the solvent I use?
A3: This phenomenon, known as solvatochromism, is common for aromatic compounds like benzofurans. The position of the absorption maximum (λ_max) is sensitive to the polarity of the solvent. The nature and position of substituents on the benzofuran ring heavily influence this effect.[3] A change in solvent polarity can alter the energy gap between the ground and excited states of the molecule, resulting in a shift in the observed λ_max. This is a key reason why it is critical to report the solvent used when recording UV-Vis data.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, but benzofurans can present unique challenges.
Issue 1: Broad or Unresolved Peaks in ¹H NMR Spectrum
-
Question: My proton signals, especially for the aromatic region, are broad and poorly resolved. What is the cause and how can I fix it?
-
Answer & Protocol: Peak broadening can obscure important coupling information. Here are the common causes and solutions:[2]
-
Poor Magnetic Field Homogeneity (Shimming):
-
Why it happens: The magnetic field across the sample is not uniform, causing molecules in different regions to experience slightly different fields and resonate at slightly different frequencies, smearing the signal.
-
Protocol:
-
Lock the spectrometer on the deuterium signal of your solvent.
-
Initiate the automated shimming routine provided by the spectrometer software.
-
For challenging samples, perform manual shimming on the most sensitive shim gradients (typically Z1, Z2) to maximize the lock signal level and minimize the peak width of a reference signal.
-
-
-
Sample Concentration Issues:
-
Why it happens: At high concentrations, molecules can aggregate or stack (especially planar systems like benzofurans), which restricts molecular tumbling and shortens relaxation times, leading to broader peaks.
-
Protocol:
-
Prepare a new, more dilute sample (e.g., 1-5 mg in 0.6 mL of solvent).
-
If solubility is an issue, use a more suitable solvent or acquire the spectrum at an elevated temperature to disrupt aggregation and improve solubility.
-
-
-
Presence of Paramagnetic Impurities:
-
Why it happens: Trace amounts of paramagnetic metals (like iron or copper from catalysts) or dissolved oxygen can dramatically shorten relaxation times and cause severe peak broadening.
-
Protocol:
-
Filter your sample through a small plug of Celite or silica in a Pasteur pipette to remove particulate metal catalysts.
-
To remove dissolved oxygen, bubble an inert gas (N₂ or Ar) through the NMR tube solvent for several minutes before adding your compound and capping the tube.
-
-
-
Data Reference Table: Benzofuran Core NMR Shifts
The electronic environment of the benzofuran core leads to characteristic chemical shifts. Substituents can significantly alter these values, but this table provides a general reference for unsubstituted benzofuran in CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical ¹H-¹H Coupling (J, Hz) |
| C2 | ~7.65 | ~145.0 | J₂,₃ = 2.2 Hz |
| C3 | ~6.75 | ~106.8 | J₃,₂ = 2.2 Hz |
| C4 | ~7.55 | ~121.5 | J₄,₅ = 8.0 Hz |
| C5 | ~7.25 | ~122.9 | J₅,₄ = 8.0 Hz, J₅,₆ = 7.5 Hz |
| C6 | ~7.30 | ~124.3 | J₆,₅ = 7.5 Hz, J₆,₇ = 8.2 Hz |
| C7 | ~7.50 | ~111.5 | J₇,₆ = 8.2 Hz |
| C3a | - | ~127.6 | - |
| C7a | - | ~155.0 | - |
Troubleshooting Guide: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and providing structural clues through fragmentation. Misinterpretation of fragmentation patterns is a major pitfall.
Issue 2: Unexpected or Uninterpretable Fragmentation Patterns
-
Question: My ESI-MS/MS spectrum shows fragments I can't rationalize. How can I systematically determine the fragmentation pathway?
-
Answer & Workflow: The fragmentation of benzofurans is highly dependent on the nature and position of substituents.[2] For example, 2-aroylbenzofurans often undergo characteristic hydrogen rearrangements and eliminations of CO or CO₂.[4][5] Dihydrobenzofuran neolignans show diagnostic losses of methanol (MeOH) and subsequent CO eliminations.[6][7]
Logical Workflow for MS/MS Interpretation
Caption: Workflow for elucidating MS/MS fragmentation.
Common Fragmentation Pathways
The table below summarizes common neutral losses and fragment ions observed for different classes of benzofuran derivatives, which can serve as diagnostic markers.
| Derivative Class | Common Neutral Loss / Fragment | Structural Implication | Reference |
| Dihydrobenzofuran Neolignans | Loss of MeOH (32 Da) | Presence of a methoxy group, often on the side chain. | [6][7] |
| Dihydrobenzofuran Neolignans | Loss of CO (28 Da) after initial losses | Stepwise degradation of the core structure. | [6][7] |
| 2-Aroylbenzofurans | Loss of C₆H₆ (78 Da) | Hydrogen rearrangement involving the aroyl group. | [4][5] |
| Halogenated Benzofurans | Loss of •Br or •Cl radical | Diagnostic for halogen atoms on the benzene ring. | [4] |
| Hydroxylated Benzofurans | Loss of H₂O (18 Da) | Presence of a hydroxyl group. | [6][7] |
Example Fragmentation Diagram: 2-Aroylbenzofuran
Caption: Competing fragmentation pathways for 2-aroylbenzofurans.[4][5]
Troubleshooting Guide: Chromatography (HPLC/UPLC)
Chromatography is essential for both purification and purity analysis, but achieving good separation of closely related benzofuran isomers can be difficult.
Issue 3: Co-elution or Poor Resolution of Isomers
-
Question: My HPLC method can't separate my desired product from a regioisomeric impurity. How can I improve the resolution?
-
Answer & Protocol: Achieving separation between isomers requires optimizing the selectivity of your chromatographic system. This means adjusting conditions to maximize the differential interactions between the isomers and the stationary/mobile phases.[8][9]
Experimental Protocol: Method Optimization for Isomer Separation
-
Change Stationary Phase Chemistry:
-
Why it works: Isomers have different charge distributions and shapes. Switching from a standard C18 column to one with a different chemistry can exploit these differences.
-
Steps: a. If using a C18 column, try a Phenyl-Hexyl column. The phenyl groups offer π-π interactions that can differentiate aromatic isomers. b. Alternatively, a PFP (Pentafluorophenyl) column provides dipole-dipole and charge-transfer interactions, which are highly effective for separating positional isomers.
-
-
Modify Mobile Phase Composition:
-
Why it works: Changing the organic modifier or adding additives alters the polarity and interaction profile of the mobile phase.
-
Steps: a. Switch the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole, offering different selectivities. b. Adjust the aqueous phase pH if your molecules have acidic or basic sites. A small change in pH can alter the ionization state and dramatically change retention. c. Lower the column temperature. Running at a lower temperature (e.g., 10-20 °C) can sometimes enhance selectivity, although it will increase backpressure and peak width.[10]
-
-
Optimize the Gradient:
-
Why it works: A shallower gradient gives the molecules more time to interact with the stationary phase, allowing subtle differences to manifest as separate peaks.
-
Steps: a. Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). b. If the isomers elute closely, insert an isocratic hold in the middle of the gradient around the elution point to maximize separation in that specific window.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Benzofurans
For researchers and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitrophenyl moiety to this scaffold unlocks a fascinating area of medicinal chemistry, yielding derivatives with potent antimicrobial and anticancer properties.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl benzofurans, offering a comparative look at how the positioning of the nitro group and other substituents influences their biological efficacy. We will delve into the mechanistic underpinnings of their activity and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Critical Role of the Nitro Group and its Positional Isomerism
The biological activity of nitroaromatic compounds, including nitrophenyl benzofurans, is intrinsically linked to the enzymatic reduction of the nitro group.[3] This reduction, occurring within the target cell (be it bacterial or cancerous), generates reactive nitroso, nitro radical anion, and hydroxylamine intermediates that can indiscriminately damage cellular macromolecules like DNA, RNA, and proteins, leading to cell death.[6] The efficiency of this bioactivation is highly dependent on the electronic environment of the nitro group, which is directly influenced by its position on the phenyl ring (ortho, meta, or para).
Antimicrobial Activity: A Tale of Three Isomers
The antimicrobial potential of nitrophenyl benzofurans has been a subject of significant investigation. A key determinant of their antibacterial efficacy is the substitution pattern on the benzaldehyde moiety used in their synthesis.[7] A comparative study of benzofuran derivatives synthesized from 2-nitro-, 3-nitro-, and 4-nitrobenzaldehydes reveals distinct activity profiles.
A series of (7-chlorobenzofuran-3-yl)hydrazine and (5-nitrobenzofuran-3-yl)hydrazine derivatives condensed with various substituted benzaldehydes were tested for their antibacterial activity using the agar well diffusion method.[7] The results for the nitrophenyl derivatives are particularly illuminating for understanding the SAR.
Table 1: Comparative Antibacterial Activity of Nitrophenyl Benzofuran Derivatives [7]
| Compound ID | Benzaldehyde Substituent | Test Organism | Activity at 50 µg/ml | Activity at 25 µg/ml |
| M5g | 2-Nitrobenzaldehyde | Enterococcus faecalis | Potent | - |
| M5k | 3-Nitrobenzaldehyde | Candida albicans | - | Significant |
| M5l | 4-Nitrobenzaldehyde | Candida albicans | - | Significant |
From this data, we can infer several key SAR insights:
-
Positional Influence: The position of the nitro group on the phenyl ring dictates the spectrum of activity. The ortho-nitro derivative (M5g ) displayed potent activity against the Gram-positive bacterium Enterococcus faecalis, while the meta-(M5k ) and para-(M5l ) nitro derivatives were more effective against the fungus Candida albicans.[7] This suggests that the steric and electronic effects of the nitro group's position influence the molecule's interaction with specific microbial targets or its susceptibility to enzymatic activation by different microbial species.
-
Mechanism of Action: The antimicrobial action is predicated on the reduction of the nitro group to toxic intermediates.[3] The difference in activity between the isomers could be attributed to variations in their redox potentials, making them more or less amenable to reduction by the nitroreductases present in different microorganisms.
Anticancer Activity: Targeting Cellular Proliferation
Nitrophenyl benzofurans have also emerged as a promising class of anticancer agents.[4][5] Their mechanism of action in cancer cells is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]
A notable example is the benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one].[5] This compound has demonstrated significant and selective cytotoxicity against colon cancer cell lines.
Table 2: Cytotoxicity of a 3-Nitrophenyl Benzofuran Chalcone Derivative [5]
| Cell Line | Cancer Type | IC₅₀ (48h) |
| HCT-116 | Colon Carcinoma | 1.71 µM |
| HT-29 | Colon Adenocarcinoma | 7.76 µM |
| CCD-18Co | Healthy Colon Cells | > 10 µM |
The data clearly indicates a selective cytotoxic effect on cancer cells, a crucial attribute for any potential anticancer therapeutic.[5] Mechanistic studies revealed that this 3-nitrophenyl derivative induces apoptosis through both extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) pathways and arrests the cell cycle in the G0/G1 phase.[5]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like the nitro group on the phenyl ring is often associated with enhanced cytotoxic activity. This is likely due to the increased reactivity of the molecule and its ability to participate in redox cycling, leading to oxidative stress within the cancer cell.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a significant role in its ability to cross cell membranes and reach its intracellular targets.[8]
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial and anticancer activities of nitrophenyl benzofuran derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound. The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Method.
-
Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) plates. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of the MHA plates is uniformly swabbed with the microbial inoculum.
-
Well Preparation: Sterile cork borers are used to create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at various concentrations, typically in DMSO) is added to each well. A positive control (a known antibiotic like ciprofloxacin) and a negative control (the solvent, e.g., DMSO) are also included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.
Causality and Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. The positive control ensures that the assay is sensitive to known antimicrobial agents, while the negative control confirms that the solvent used to dissolve the test compounds does not have any intrinsic antimicrobial activity. The standardized inoculum and media ensure consistency and reproducibility between experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl benzofuran derivatives. Wells containing untreated cells and cells treated with the vehicle (e.g., DMSO) serve as controls.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of nitrophenyl benzofurans is a rich and promising area of research for the development of novel antimicrobial and anticancer agents. The position of the nitro group on the phenyl ring has a profound impact on the biological activity and spectrum of these compounds. While the ortho-nitro derivatives show promise against Gram-positive bacteria, the meta- and para-isomers appear more effective against fungi. In the realm of anticancer research, the 3-nitrophenyl moiety, particularly in a chalcone scaffold, has demonstrated potent and selective cytotoxicity.
Future research should focus on a systematic comparative analysis of the 2-, 3-, and 4-nitrophenyl benzofuran isomers against a broad panel of cancer cell lines to elucidate a more comprehensive SAR for anticancer activity. Furthermore, exploring modifications to the benzofuran core in conjunction with the nitrophenyl substituent could lead to the discovery of next-generation therapeutics with enhanced potency and selectivity. The detailed protocols provided herein offer a robust framework for the continued exploration of this fascinating class of molecules.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Nitrophenyl)-1-benzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological properties. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a nitrophenyl substituent to the benzofuran core can modulate its biological activity, making the study of its isomers a compelling area of research for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of 2-(4-Nitrophenyl)-1-benzofuran and its positional isomers, drawing upon available experimental data and established structure-activity relationships (SAR) to offer insights for drug discovery and development.
Anticancer Activity: A Tale of Isomeric Specificity
Benzofuran derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key cellular processes in cancer cells.[1][3] While direct comparative studies on the cytotoxicity of 2-(2-nitrophenyl)-, 2-(3-nitrophenyl)-, and this compound are limited, existing research on related structures provides valuable insights into how the position of the nitro group on the phenyl ring can influence anticancer potency.
A study on a benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], demonstrated significant cytotoxic effects against colon cancer cell lines. The IC₅₀ values were determined to be 1.71 µM for HCT-116 and 7.76 µM for HT-29 cells after 48 hours of treatment. These findings highlight the potential of the 3-nitrophenyl substitution in conferring potent anticancer activity.
While specific data for the 2-nitro and 4-nitro isomers of this particular chalcone are not available, SAR studies on benzofuran derivatives suggest that the position of electron-withdrawing groups like the nitro group can significantly impact biological activity.[2][4] The electronic and steric effects of the nitro group's placement can alter the molecule's interaction with biological targets.
Table 1: Comparative Anticancer Activity of a 3-Nitrophenyl Benzofuran Derivative
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 |
| HT-29 (Colon) | 7.76 |
It is hypothesized that the 4-nitro isomer could exhibit different activity due to the para-positioning of the electron-withdrawing group, which can influence the overall electronic distribution of the molecule and its ability to participate in key interactions with cellular targets. Further comparative studies are essential to fully elucidate the cytotoxic profiles of these isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(nitrophenyl)-1-benzofuran isomers in culture medium. After the initial incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Exploring Isomeric Differences
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[5][6] The antimicrobial efficacy of these compounds is often influenced by the nature and position of the substituents on the benzofuran and any attached aromatic rings.
General SAR principles for antimicrobial benzofurans suggest that lipophilicity and electronic effects play crucial roles in their activity. The position of the nitro group would alter both of these properties, likely leading to differences in antimicrobial potency and spectrum among the isomers. For instance, the para-substitution in the 4-nitro isomer may lead to a more linear and potentially more membrane-permeable molecule compared to the ortho-substituted 2-nitro isomer, which could influence its ability to reach intracellular targets in microbes.
Table 2: Anticipated Factors Influencing Antimicrobial Activity of Nitrophenylbenzofuran Isomers
| Isomer | Potential Influencing Factors |
| 2-Nitrophenyl | Steric hindrance from the ortho-nitro group could affect binding to microbial targets. |
| 3-Nitrophenyl | The meta-position of the nitro group may have a different electronic influence on the benzofuran ring system compared to ortho and para positions. |
| 4-Nitrophenyl | The para-nitro group can exert a strong electron-withdrawing effect through resonance, potentially enhancing interactions with biological targets. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of the 2-(nitrophenyl)-1-benzofuran isomers in a suitable solvent like DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader to measure absorbance.
Anti-inflammatory Activity: Positional Effects on a Key Biological Target
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of pharmaceutical research. Benzofuran derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[7][8][9][10][11][12]
Direct comparative studies on the anti-inflammatory effects of 2-(nitrophenyl)-1-benzofuran isomers are scarce. However, research on other substituted benzofurans provides a basis for understanding how the position of the nitro group might influence anti-inflammatory activity. The electronic properties of the substituent on the phenyl ring can affect the molecule's ability to interact with enzymes such as cyclooxygenases (COX-1 and COX-2) or to modulate inflammatory signaling pathways like NF-κB.[12]
A study on benzofuran derivatives with antimicrobial and anti-inflammatory activities showed that the substitution pattern significantly influences the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][9] It is plausible that the different electronic environments created by the ortho, meta, and para positioning of the nitro group in 2-(nitrophenyl)-1-benzofuran isomers would lead to variations in their anti-inflammatory potency. For example, a para-nitro substitution might facilitate interactions within the active site of an inflammatory enzyme more effectively than an ortho- or meta-substitution due to steric and electronic reasons.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for NO Production Assay
Caption: A flowchart illustrating the key steps in the in vitro nitric oxide production assay.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells, such as RAW 264.7, in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(nitrophenyl)-1-benzofuran isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect the cell culture supernatants. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Reading: Measure the absorbance of the resulting solution at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Conclusion and Future Directions
The 2-(nitrophenyl)-1-benzofuran scaffold holds considerable promise for the development of new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While direct comparative data for the positional isomers is limited, existing research and structure-activity relationship principles suggest that the location of the nitro group on the phenyl ring is a critical determinant of biological activity.
Future research should focus on the systematic synthesis and parallel biological evaluation of 2-(2-nitrophenyl)-, 2-(3-nitrophenyl)-, and this compound. Such studies will provide a clearer understanding of the SAR for this class of compounds and will be instrumental in identifying the most potent and selective isomers for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for conducting these essential comparative investigations.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jopcr.com [jopcr.com]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Anticancer Mechanism of 2-(4-Nitrophenyl)-1-benzofuran
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed anticancer mechanism of 2-(4-Nitrophenyl)-1-benzofuran. We will delve into the scientific rationale behind experimental choices, compare its potential activity with established alternatives, and provide detailed, self-validating protocols to rigorously test its mechanism of action.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2][3] Many such compounds exert their effects through diverse mechanisms, making precise validation of a novel derivative like this compound a critical step in its development as a potential therapeutic agent.[4][5][6]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Based on structure-activity relationship studies of similar benzofuran derivatives that have demonstrated potent anticancer activity, a primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization.[1][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[7] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
Comparative Analysis with Alternative Agents
To contextualize the potential efficacy of this compound, it is essential to compare its activity against well-characterized tubulin inhibitors. Colchicine, which binds to the tubulin dimer and prevents polymerization, and Paclitaxel, which stabilizes microtubules and prevents depolymerization, serve as excellent benchmarks.
| Compound | Class | Mechanism of Action | Typical IC50 Range (Cancer Cell Lines) | Reference |
| This compound | Benzofuran Derivative | Hypothesized: Tubulin Polymerization Inhibitor | To Be Determined | - |
| Colchicine | Natural Product | Inhibits microtubule polymerization by binding to tubulin. | 10 - 100 nM | [7] |
| Paclitaxel (Taxol) | Taxane | Stabilizes microtubules, preventing depolymerization. | 2 - 10 nM | [8] |
| Combretastatin A-4 | Stilbenoid | Binds to the colchicine site on tubulin, inhibiting polymerization. | 1 - 10 nM | [1] |
Experimental Validation Workflow
A multi-step, hierarchical approach is necessary to rigorously validate the proposed mechanism of action. This workflow begins with broad cytotoxicity screening and progressively narrows down to specific target engagement and cellular consequence assays.
Caption: A stepwise workflow for validating the mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT/XTT Assay
Causality: The initial step is to confirm that this compound exhibits cytotoxic effects against cancer cells and to determine its potency (IC50). The MTT and XTT assays are reliable colorimetric methods that measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[9][10] The choice between MTT and XTT depends on throughput needs; XTT is generally faster as it does not require a solubilization step.[11][12]
Protocol: XTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Colchicine). Incubate for 48 or 72 hours.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert the XTT reagent into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Direct Target Engagement: In Vitro Tubulin Polymerization Assay
Causality: This biochemical assay is crucial to determine if the compound directly interacts with tubulin and affects its polymerization into microtubules.[8] By using purified tubulin, this assay isolates the target from other cellular components, providing direct evidence of engagement. A fluorescence-based assay is highly sensitive and allows for real-time monitoring of polymerization.[13]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Prepare a GTP solution (10 mM) and a fluorescent reporter (e.g., DAPI) in the same buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO), a polymerization inhibitor (e.g., Colchicine), and a polymerization promoter (e.g., Paclitaxel).
-
Initiate Polymerization: Add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve or the maximum polymerization rate for each concentration. Determine the IC50 value for the inhibition of tubulin polymerization.[13]
Cellular Mechanism Confirmation: Cell Cycle Analysis
Causality: If this compound inhibits tubulin polymerization in cells, it should disrupt mitotic spindle formation and cause cells to arrest in the G2/M phase of the cell cycle.[14] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in the G2/M phase provides strong cellular evidence for the proposed mechanism.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a period of 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. It is crucial to collect floating cells as they may represent the apoptotic population.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Conclusion
This guide outlines a logical and robust strategy for validating the proposed mechanism of action of this compound as a tubulin polymerization inhibitor. By systematically progressing from broad cytotoxic screening to direct target engagement and finally to the confirmation of the downstream cellular consequences, researchers can build a compelling, evidence-based case for its mechanism. Each experimental step is designed to be self-validating, with clear positive and negative controls, ensuring the integrity and reproducibility of the findings. This rigorous approach is fundamental for the continued development of this and other promising benzofuran derivatives in the field of oncology.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Arylbenzofurans: From Classical Rearrangements to Modern C-H Activation
The 2-arylbenzofuran scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional organic materials. The efficient construction of this heterocyclic core is, therefore, a topic of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of several prominent synthetic routes to 2-arylbenzofurans, offering insights into their mechanisms, practical considerations, and relative merits. We will delve into the intricacies of classical methods like the Perkin rearrangement and explore the efficiency and elegance of modern palladium-catalyzed cross-coupling and C-H activation strategies.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and the synthesis of 2-arylbenzofurans has greatly benefited from these powerful tools. Two of the most widely employed methods are the Suzuki-Miyaura coupling and the Sonogashira coupling followed by intramolecular cyclization.
The Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2] This makes it a highly attractive and frequently utilized method for the synthesis of 2-arylbenzofurans.[3] The general strategy involves the coupling of a 2-benzofuranylboronic acid or its ester with an aryl halide, or vice-versa.
Mechanism of Action:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 2-Arylbenzofuran Derivative via Suzuki-Miyaura Coupling [2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-(4-bromophenyl)benzofuran (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., ethanol/water 1:1), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add brine and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Sonogashira Coupling and Intramolecular Cyclization: A Convergent One-Pot Strategy
The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, provides a powerful and convergent route to 2-arylbenzofurans.[4] This is typically achieved in a one-pot fashion where an initial Sonogashira coupling of an o-halophenol with a terminal arylacetylene is followed by an intramolecular cyclization to construct the benzofuran ring.[5] A significant advantage of this method is the potential for copper-catalyzed or even catalyst-free cyclization in some cases, offering a more cost-effective and environmentally friendly alternative to palladium-only systems.[4]
Mechanism of Action:
The process involves two key stages: the Sonogashira cross-coupling followed by a 5-endo-dig cyclization.
General workflow for the Sonogashira coupling and cyclization route.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling-Cyclization [5][6]
-
Reaction Setup: In a reaction vial, combine the o-iodophenol (1.0 equiv.), the terminal arylacetylene (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst and Solvent: Add a palladium catalyst (e.g., a PEPPSI complex, 2 mol%) and a solvent such as DMSO.
-
Reaction: Heat the mixture at 90-110 °C for 10-12 hours in an open-air atmosphere.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 2-arylbenzofuran.
The Perkin Rearrangement: A Classic Route with a Modern Twist
The Perkin rearrangement is a classic named reaction that provides access to benzofuran-2-carboxylic acids from 3-halocoumarins.[7] While the initial product is a carboxylic acid, this can often be decarboxylated to afford the corresponding 2-arylbenzofuran. The reaction proceeds via a base-catalyzed ring contraction.[8]
Mechanism of Action:
The mechanism involves the initial opening of the lactone ring by hydroxide, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the benzofuran ring.[8]
Simplified mechanism of the Perkin rearrangement.
A significant advancement in this methodology is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes while maintaining high yields.[8][9]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [8]
-
Reaction Setup: In a microwave reaction vessel, place the 3-bromocoumarin (1.0 equiv.), sodium hydroxide (3.0 equiv.), and ethanol.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of approximately 80 °C.
-
Work-up: After the reaction, concentrate the mixture to remove the ethanol. Dissolve the residue in a minimum amount of water and then acidify with concentrated HCl to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, avoiding the need for pre-functionalized starting materials.[10] In the context of 2-arylbenzofurans, this typically involves the direct coupling of a benzofuran with an aryl halide. This approach is highly regioselective for the C-2 position of the benzofuran ring.[11] Recent advancements have even enabled this transformation to be carried out at room temperature.[10]
Mechanism of Action:
The mechanism of palladium-catalyzed C-H arylation can be complex and dependent on the specific reaction conditions. A commonly proposed pathway involves a Heck-type mechanism.[10]
Proposed Heck-type mechanism for C-H arylation of benzofuran.
Experimental Protocol: Room-Temperature C-H Arylation of Benzofuran [10]
-
Reaction Setup: In a vial, combine benzofuran (2.0 equiv.), the aryl iodide (1.0 equiv.), a silver-based oxidant (e.g., Ag₂O, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an additive such as 2-nitrobenzoic acid (1.5 equiv.).
-
Solvent Addition: Add a fluorinated alcohol solvent such as hexafluoro-2-propanol (HFIP).
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Work-up and Purification: The reaction mixture can be directly purified by column chromatography on silica gel to isolate the 2-arylbenzofuran product.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key features of the discussed synthetic routes.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling/Cyclization | Perkin Rearrangement | C-H Arylation |
| Starting Materials | 2-Halobenzofuran/Arylboronic acid or Benzofuran-2-boronic acid/Aryl halide | o-Halophenol, Terminal arylacetylene | 3-Halocoumarin | Benzofuran, Aryl halide |
| Key Reagents | Palladium catalyst, Base, Boronic acid/ester | Palladium/Copper catalyst, Base | Strong base (e.g., NaOH) | Palladium catalyst, Oxidant |
| Typical Yields | Good to excellent (often >80%)[3] | Good to excellent (70-95%)[5] | High to quantitative (>90%)[8] | Moderate to high (60-90%)[10][12] |
| Reaction Temperature | 80-110 °C[3] | 90-110 °C[5] | Reflux or 80 °C (microwave)[8] | Room temperature to 80 °C[10][12] |
| Catalyst Loading | 1-5 mol%[3] | 2-5 mol%[5] | N/A (stoichiometric base) | 5 mol%[10][12] |
| Advantages | Broad substrate scope, high functional group tolerance, commercially available reagents. | Convergent, one-pot procedure, can be cost-effective (Cu-catalyzed). | Often high yielding, can be very fast with microwave assistance. | Atom-economical, avoids pre-functionalization of benzofuran. |
| Disadvantages | Requires pre-functionalized starting materials (boronic acids). | Can be sensitive to steric hindrance, potential for homocoupling of alkynes. | Limited to the synthesis of benzofuran-2-carboxylic acids (decarboxylation may be needed). | May require specific directing groups for other heterocycles, oxidant is required. |
| Substrate Scope | Very broad for both coupling partners.[3] | Tolerates a variety of functional groups on both partners.[5] | Dependent on the availability of substituted coumarins. | Tolerates a range of functional groups on the aryl halide.[10][13] |
Conclusion
The synthesis of 2-arylbenzofurans can be accomplished through a variety of effective methods, each with its own set of advantages and limitations. For general-purpose synthesis with broad substrate availability, the Suzuki-Miyaura coupling remains a gold standard due to its robustness and predictability. The Sonogashira coupling followed by cyclization offers an elegant and convergent one-pot solution, which can be particularly advantageous in terms of step economy. The Perkin rearrangement , especially with microwave assistance, provides a rapid and high-yielding route to benzofuran-2-carboxylic acids, which can be valuable intermediates. Finally, direct C-H arylation represents the cutting edge of efficiency and atom economy, and with the development of milder reaction conditions, it is poised to become an increasingly important tool in the synthetic chemist's arsenal. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. A Simple and Efficient One‐Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling–5‐endo‐dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand‐ and Copper‐Free Aerobic Conditions | Semantic Scholar [semanticscholar.org]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Room Temperature C-H Arylation of Benzofurans by Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Nitrophenyl)-1-benzofuran and Other Cholinesterase Inhibitors for Neurodegenerative Disease Research
For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine—remains a cornerstone of symptomatic treatment for conditions like Alzheimer's disease.[1][2] While established drugs such as Donepezil, Rivastigmine, and Galantamine have been the mainstay of treatment, the quest for novel inhibitors with improved efficacy and selectivity continues.[3] In this context, the benzofuran scaffold has emerged as a promising pharmacophore for the design of new cholinesterase inhibitors.[4][5] This guide provides a comparative analysis of 2-(4-nitrophenyl)-1-benzofuran, as a representative of the 2-arylbenzofuran class, against established cholinesterase inhibitors, supported by experimental data from the scientific literature.
The Central Role of Cholinesterase Inhibition
Acetylcholine (ACh) is a vital neurotransmitter for cognitive functions, including memory and learning.[4] Its signaling is terminated by the action of two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] In Alzheimer's disease, the cholinergic system is significantly compromised, leading to a decline in ACh levels.[4] Cholinesterase inhibitors (ChEIs) work by blocking the action of AChE and/or BChE, thereby increasing the concentration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2]
The relative importance of inhibiting AChE versus BChE is a subject of ongoing research. While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, BChE activity increases in the brains of Alzheimer's patients and is also capable of hydrolyzing ACh.[6][7] Therefore, dual inhibitors or selective BChE inhibitors are of significant interest.
Mechanism of Cholinesterase Inhibition
The general mechanism of action for most cholinesterase inhibitors involves binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This interaction can be reversible, pseudo-irreversible, or irreversible, depending on the chemical nature of the inhibitor.
Caption: Mechanism of action of a cholinesterase inhibitor at a cholinergic synapse.
2-Arylbenzofurans: A Promising Class of Cholinesterase Inhibitors
The 2-arylbenzofuran scaffold has attracted considerable attention in medicinal chemistry due to its diverse biological activities.[4] Recent studies have highlighted its potential as a source of potent cholinesterase inhibitors.[1][4][8] The structural rigidity of the benzofuran core and the ability to introduce various substituents on the aryl ring allow for the fine-tuning of inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Potency
The efficacy of a cholinesterase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is often expressed as the ratio of its IC50 for BChE to its IC50 for AChE (Selectivity Index = IC50 BChE / IC50 AChE). A higher selectivity index indicates greater selectivity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference(s) |
| Donepezil | 6.7 | 3300 | ~492 | [2][9] |
| Rivastigmine | 4.3 | 31 | ~7.2 | [2][6] |
| Galantamine | 350 | >10,000 | >28 | [10] |
| 2-Arylbenzofuran (Compound 20) | 86 | Data not available | Data not available | [4] |
| 2-Phenylbenzofuran (Compound 16) | >100,000 | 30,300 | BChE Selective | [8] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
From the table, it is evident that:
-
Donepezil is a highly potent and selective inhibitor of AChE.[2][9]
-
Rivastigmine is a potent dual inhibitor of both AChE and BChE, with a slight preference for AChE.[2][6]
-
Galantamine is a moderately potent and selective AChE inhibitor.[10]
-
The 2-arylbenzofuran class of compounds has demonstrated the potential for high AChE potency, comparable to Donepezil, as seen with compound 20.[4]
-
Some 2-phenylbenzofuran derivatives show marked selectivity for BChE, which could be advantageous in later stages of Alzheimer's disease.[7][8]
The nitro group in the 4-position of the phenyl ring in this compound is an electron-withdrawing group, which, based on general SAR principles for this class, could influence its binding affinity to the active site of cholinesterases. Further experimental validation is required to determine its precise inhibitory profile.
Experimental Protocols
The determination of cholinesterase inhibitory activity is a critical step in the evaluation of new compounds. The following are standardized protocols for in vitro and in vivo assessment.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.
Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Caption: A simplified workflow for the in vitro cholinesterase inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of AChE (from electric eel) or BChE (from equine serum) in the phosphate buffer.
-
Prepare a solution of DTNB in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the DTNB and substrate solutions to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Evaluation of Cholinesterase Inhibitors
In vivo studies are essential to assess the efficacy and pharmacokinetic properties of a potential drug candidate in a living organism. Animal models of cognitive impairment are commonly used for this purpose.
Commonly Used Animal Models:
-
Scopolamine-induced amnesia: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease.
-
Transgenic models: Mice or rats genetically engineered to express human genes associated with Alzheimer's disease, such as those for amyloid precursor protein (APP) and presenilin (PSEN).
Behavioral Tests for Cognitive Function:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-maze: Evaluates short-term spatial memory.
-
Passive Avoidance Test: Measures learning and memory based on an aversive stimulus.
General In Vivo Protocol:
-
Animal Acclimatization: House the animals under standard laboratory conditions for a week before the experiment.
-
Drug Administration: Administer the test compound (e.g., a 2-arylbenzofuran derivative) and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Cognitive Deficit (if applicable): In non-transgenic models, induce amnesia using an agent like scopolamine.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function at specific time points after drug administration.
-
Biochemical Analysis: After the behavioral tests, collect brain tissue to measure the level of cholinesterase inhibition and other relevant biomarkers.
Conclusion
The 2-arylbenzofuran scaffold represents a promising avenue for the development of novel cholinesterase inhibitors. While direct experimental data for this compound is pending, the broader class of 2-arylbenzofurans has demonstrated the potential for high potency against AChE, sometimes comparable to the established drug Donepezil, as well as the ability to selectively target BChE. This dual-targeting capability and the potential for high potency make this class of compounds an exciting area for further research and development in the pursuit of more effective treatments for Alzheimer's disease and other neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel compounds.
References
- 1. Synthesis, molecular docking and cholinesterase inhibitory activity of hydroxylated 2-phenylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives on Cancer Cell Lines
Introduction: The Benzofuran Scaffold in Oncology
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This core structure is prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[4][5] In recent years, derivatives of benzofuran have garnered significant attention in oncology research due to their potent cytotoxic effects against various cancer cell lines.[6][7] The versatility of the benzofuran ring allows for extensive chemical modification, enabling the synthesis of novel compounds with enhanced efficacy and selectivity, making them promising candidates for the development of next-generation anticancer therapeutics.[1][3]
This guide provides an in-depth comparative analysis of the cytotoxic profiles of various benzofuran derivatives. We will delve into quantitative experimental data, explore structure-activity relationships (SAR), elucidate common mechanisms of action, and provide detailed protocols for key experimental assays. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive and objective resource to navigate the landscape of benzofuran-based anticancer agents.
Comparative Cytotoxicity Analysis of Benzofuran Derivatives
The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value signifies higher potency. The following table summarizes the cytotoxic activity of a selection of recently developed benzofuran derivatives against a panel of human cancer cell lines, with common chemotherapeutic agents provided as a reference.
| Compound / Derivative | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Derivative 12 | Combretastatin (CA-4) analogue | SiHa (Cervical) | 1.10 | Combretastatin | 1.76 | [6] |
| HeLa (Cervical) | 1.06 | Combretastatin | 1.86 | [6] | ||
| Derivative 11e | 2-Benzoylbenzofuran | MCF-7 (Breast) | Excellent Potency | Tamoxifen | Active | [6][8] |
| Derivative 13g | Benzofuran hybrid | MCF-7 (Breast) | 1.287 | Cisplatin | 2.184 | [8] |
| Bromo Derivative 14c | Bromo-substituted oxadiazole | HCT116 (Colon) | 3.27 | - | - | [8][9] |
| Derivative 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | - | - | [8] |
| HCT-116 (Colon) | 5.20 | - | - | [8] | ||
| Derivative 30a | Benzofuran-chalcone hybrid | HepG2 (Liver) | Potent | Doxorubicin | Active | [8] |
| MCF-7 (Breast) | Potent | Doxorubicin | Active | [8] | ||
| Compound 4e | 2-Benzoyl-3-methyl-6-morpholinoethoxy | MCF-7 (Breast) | Excellent Activity | - | - | [10] |
| Ailanthoidol (7) | Natural benzofuran | Huh7 (Liver) | 22 (48h) | - | >80 (HepG2) | [8] |
| Halogenated Derivative 8 | Brominated acetyl group | HepG2 (Liver) | 3.8 | - | - | [11] |
| A549 (Lung) | 3.5 | - | - | [11] | ||
| Halogenated Derivative 1 | Bromine on methyl at C-3 | HL60 (Leukemia) | 0.1 | - | - | [9][12] |
| K562 (Leukemia) | 5.0 | - | - | [9][12] |
Note: The term "Excellent Potency/Activity" is used where specific IC50 values were not provided in the source but were described as significantly better than the reference.
Structure-Activity Relationship (SAR): Decoding Cytotoxicity
The cytotoxic efficacy of benzofuran derivatives is intrinsically linked to their chemical structure. Strategic modifications to the benzofuran core can dramatically influence their anticancer activity.
The Impact of Halogenation
The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) into the benzofuran scaffold is a well-established strategy to enhance cytotoxic potency.[1] Halogens can increase the compound's ability to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets.[1] For instance, a derivative with a bromine atom on the methyl group at the C-3 position showed remarkable activity against leukemia cells (HL60 IC50 = 0.1 µM).[12] Similarly, brominated derivative 8 was significantly more potent against liver (HepG2) and lung (A549) cancer cells than its chlorinated counterpart 7 .[11] This highlights that the type and position of the halogen are critical determinants of activity.
Hybrid Molecules for Synergistic Effects
Hybridizing the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and piperazines has emerged as a promising approach.[1][12] This strategy aims to leverage the synergistic cytotoxic effects of both components to develop highly potent anticancer agents.[1] For example, piperazine-based benzofurans have demonstrated highly selective and potent activity against five different human cancer cell lines, with IC50 values often below 10 µM.[8] Likewise, certain benzofuran-chalcone hybrids showed potent inhibition of tubulin polymerization, a key mechanism for disrupting cell division.[8]
Positional Isomerism and Substituent Effects
The position of substituents on the benzofuran ring is crucial. Earlier SAR studies noted that substitutions at the C-2 position, often with ester or heterocyclic rings, were critical for cytotoxic activity.[12] More recent work has explored a wider range of substitutions. For example, 3-amidobenzofuran derivatives have shown significant antiproliferative efficacy, with compound 28g being particularly active against breast and colon cancer cell lines.[8] These findings underscore the importance of systematic chemical exploration around the benzofuran core to optimize anticancer properties.
Mechanisms of Action and Targeted Signaling Pathways
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation.[13]
-
Induction of Apoptosis: A primary mechanism for many benzofuran derivatives is the induction of programmed cell death, or apoptosis.[8][11] This is often confirmed by Annexin V/PI staining assays, which detect key markers of apoptotic cells.[11][13][14] Some derivatives achieve this by increasing the activity of caspases, key enzymes in the apoptotic cascade, or by generating reactive oxygen species (ROS) that lead to cellular damage and subsequent cell death.[11]
-
Cell Cycle Arrest: Many potent benzofuran compounds disrupt the normal progression of the cell cycle, forcing cancer cells to halt at specific phases, most commonly the G2/M (Gap 2/Mitosis) phase.[6][8] This arrest prevents the cells from dividing and proliferating. The mechanism often involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle required for cell division.[8]
-
Inhibition of Key Oncogenic Pathways: Benzofuran derivatives have been developed to target specific proteins and signaling pathways that are dysregulated in cancer.
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and is often hyperactivated in cancer.[15] Several benzofuran derivatives have been synthesized as potent inhibitors of mTOR, with some showing the ability to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors like rapamycin.[15][16]
-
Other Kinase Inhibition: Various derivatives have been shown to inhibit other crucial targets, including Pin1 (implicated in hepatocellular carcinoma), VEGFR-2 (involved in angiogenesis), and glycogen synthase kinase-3β (GSK3β).[6][8]
-
Below is a diagram illustrating a simplified pathway for apoptosis induction, a common mechanism of action for cytotoxic benzofuran derivatives.
Caption: Simplified Apoptosis Induction Pathway.
Core Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran derivatives relies on a suite of standardized in vitro and in vivo experimental protocols.[13]
Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the anticancer properties of a new compound in vitro.
Caption: General Experimental Workflow.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in a complete culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated (negative control) and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.[13]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the benzofuran derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI can only enter late apoptotic or necrotic cells with compromised membranes.[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Perspectives
The benzofuran scaffold is unequivocally a highly promising platform for the discovery of novel anticancer agents.[2][3][6] The extensive body of research highlights that strategic chemical modifications, such as halogenation and the creation of hybrid molecules, can yield derivatives with exceptional cytotoxic potency against a broad range of human cancer cell lines, often surpassing the activity of established chemotherapeutic drugs.[6][8] The ability of these compounds to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic pathways underscores their therapeutic potential.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce potential toxicity to normal cells. The exploration of novel molecular targets and the development of derivatives capable of overcoming drug resistance mechanisms will be crucial. With continued innovation in medicinal chemistry and a deeper understanding of cancer biology, benzofuran derivatives are well-positioned to contribute significantly to the future of oncology drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Navigating the Structural Nuances of 2-(4-Nitrophenyl)-1-benzofuran and Its Analogs
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and functional materials. The introduction of a 2-aryl substituent dramatically influences the electronic and, consequently, the spectroscopic properties of the benzofuran system. This guide provides an in-depth spectroscopic comparison of 2-(4-Nitrophenyl)-1-benzofuran and its analogs, offering a valuable resource for the unambiguous identification and structural elucidation of this important class of molecules. By understanding the subtle yet significant shifts in their spectral data, researchers can gain profound insights into structure-property relationships, crucial for rational drug design and the development of novel materials.
This guide will navigate the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS)—providing not only comparative data but also the underlying principles that govern the observed spectral characteristics.
The Influence of Substitution: A Spectroscopic Overview
The electronic nature of substituents on the 2-phenyl ring and the benzofuran core dictates the distribution of electron density within the molecule. This, in turn, profoundly impacts how the molecule interacts with electromagnetic radiation. The potent electron-withdrawing nature of the nitro group (-NO₂) in this compound serves as an excellent reference point for understanding these effects. By comparing its spectroscopic signature with analogs bearing electron-donating groups (e.g., methoxy, -OCH₃) or halogens, a clear picture of structure-spectra correlation emerges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the protons on the nitrophenyl ring exhibit a characteristic downfield shift due to the deshielding effect of the nitro group. The protons ortho to the nitro group typically appear as a doublet around 8.3 ppm, while the meta protons are found slightly upfield, around 8.0 ppm. The benzofuran protons also provide valuable structural information. The H3 proton, a singlet, is particularly diagnostic and its chemical shift is influenced by the substituent at the 2-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, the carbon atoms of the nitrophenyl ring are significantly affected by the -NO₂ group. The carbon atom bearing the nitro group (C4') is deshielded and appears at a characteristic downfield chemical shift. The carbon atoms of the benzofuran core also show predictable shifts. The C2 and C3 carbons are particularly sensitive to the nature of the 2-aryl substituent.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | C2: ~155, C3: ~103, C4': ~147, C1': ~135, C2'/C6': ~126, C3'/C5': ~124 |
| Analog with Electron-Donating Group (e.g., 2-(4-Methoxyphenyl)-1-benzofuran) | C4' will be shifted upfield compared to the nitro analog. |
| Analog with Halogen (e.g., 2-(4-Chlorophenyl)-1-benzofuran) | The chemical shifts of the phenyl ring carbons will be influenced by the electronegativity and inductive/resonance effects of the halogen. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The provided data for this compound is based on available spectral databases.[1]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-20 mg of the benzofuran analog for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, filter the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[2][5]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp peaks.[2]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay.
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected.
UV-Visible and Fluorescence Spectroscopy: Unveiling Electronic Transitions
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure of conjugated systems like 2-arylbenzofurans. The position (λmax) and intensity of absorption and emission bands are highly sensitive to the nature of the substituents.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The presence of the electron-withdrawing nitro group in conjugation with the benzofuran system leads to a bathochromic (red) shift of the longest wavelength absorption band compared to the unsubstituted 2-phenylbenzofuran.[6] Conversely, analogs with electron-donating groups will typically exhibit a hypsochromic (blue) shift.
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~350-370 | High |
| Analog with Electron-Donating Group | Shorter λmax | Varies |
| Unsubstituted 2-Phenylbenzofuran | Shorter λmax | Varies |
Note: The exact λmax and ε values are solvent-dependent.[7]
Fluorescence Spectroscopy
Many benzofuran derivatives are highly fluorescent, making them suitable for applications in bio-imaging and as fluorescent probes.[8][9][10] The fluorescence properties, including the emission wavelength (λem) and quantum yield (Φf), are strongly influenced by the substituents. The nitro group in this compound often quenches fluorescence due to efficient intersystem crossing. In contrast, analogs with electron-donating groups can enhance fluorescence.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Sample Preparation:
-
Solvent Selection: Use a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest.
-
Concentration: Prepare a dilute solution of the analyte. For UV-Vis, concentrations are typically in the micromolar (µM) range. For fluorescence, even lower concentrations may be required to avoid inner filter effects.
-
Cuvette: Use a clean quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Blank Measurement: Record a baseline spectrum of the solvent-filled cuvette.[11]
-
Sample Measurement: Record the absorption or emission spectrum of the sample solution.
-
Parameter Setting: Set the appropriate wavelength range, scan speed, and slit width.[11] For fluorescence, the excitation wavelength must be selected, which is typically the λmax from the absorption spectrum.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. organomation.com [organomation.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-Nitrophenyl)-1-benzofuran and Its Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, 2-arylbenzofurans have emerged as a promising class of compounds. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 2-(4-nitrophenyl)-1-benzofuran and its structural analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 4-nitrophenyl group at the 2-position. This structural motif has garnered significant interest due to its potential as an anticancer agent, particularly in prostate cancer. The presence of the nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and its interactions with biological targets.
In Vitro Efficacy: Unraveling Anticancer Potential at the Cellular Level
In vitro studies are the foundational step in assessing the anticancer activity of a novel compound. These assays provide crucial data on cytotoxicity, mechanism of action, and selectivity against cancer cell lines.
Antiproliferative Activity against Prostate Cancer Cells
A study on 4-nitrophenyl-functionalized benzofuran derivatives demonstrated their antiproliferative activity against human prostate cancer (PC-3) cells.[3] One of the tested compounds, a 2-aminobenzofuran derivative (compound 39 ), exhibited a half-maximal inhibitory concentration (IC50) of 33 µM.[4][5] This indicates that at a concentration of 33 µM, the compound can inhibit the proliferation of PC-3 cells by 50%. Such studies are critical for initial screening and identifying promising candidates for further development.
Table 1: In Vitro Antiproliferative Activity of a 2-Aminobenzofuran Derivative against PC-3 Prostate Cancer Cells
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzofuran derivative (39) | PC-3 (Prostate) | 33 | [4][5] |
Mechanistic Insights: Targeting Telomeric DNA
The anticancer mechanism of some 2-arylbenzofurans is believed to involve their interaction with nucleic acids.[6] Specifically, studies on 4-nitrophenyl-functionalized benzofurans suggest that they can bind to telomeric DNA. Telomeres are repetitive DNA sequences at the end of chromosomes that play a crucial role in cellular aging and cancer. Targeting telomeric DNA can lead to cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[7]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, an MTT solution is added to each well.
-
Formazan Formation: Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Diagram: Experimental Workflow for In Vitro Anticancer Assays
Caption: Workflow for in vitro evaluation of anticancer compounds.
In Vivo Efficacy: Translating Cellular Effects to a Whole Organism
In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate in a living organism. Xenograft tumor models in immunocompromised mice are a standard preclinical model for cancer research.[7]
Table 2: Example of In Vivo Antitumor Activity of a Benzofuran Derivative
| Compound | Cancer Model | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| Piperazine-based benzofuran (36b) | H460 Lung Cancer Xenograft | Intraperitoneal | 20 mg/kg/day | 68% | [1][8] |
This example demonstrates the potential for benzofuran derivatives to exhibit significant antitumor activity in vivo. The transition from in vitro to in vivo is a critical step where factors such as drug metabolism, distribution, and potential toxicity come into play.
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the general methodology for evaluating the in vivo anticancer efficacy of a benzofuran derivative using a human tumor xenograft model in mice.[7]
Step-by-Step Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., PC-3) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Once the tumors reach a palpable size, the mice are randomly assigned to a treatment group and a control (vehicle) group.
-
Drug Administration: The benzofuran derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis, such as histopathology or biomarker assessment. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.
Diagram: In Vivo Efficacy Evaluation Workflow
Caption: Workflow for in vivo evaluation of anticancer compounds.
Comparison and Correlation: Bridging the Gap Between In Vitro and In Vivo Data
The correlation between in vitro potency and in vivo efficacy is not always direct. A compound that shows high cytotoxicity in a cell culture dish may not be effective in a complex biological system due to several factors:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound can significantly impact its concentration at the tumor site.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation can be a limiting factor.
-
Toxicity: The compound may exhibit toxicity to normal tissues at concentrations required for antitumor activity.
-
Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature can influence drug response.
Therefore, while in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are indispensable for validating the therapeutic potential of a compound and predicting its clinical performance.
Alternative Therapeutic Strategies for Prostate Cancer
The landscape of prostate cancer treatment is continuously evolving. Besides traditional chemotherapy and hormone therapy, several alternative and complementary approaches are being explored. These include natural compounds and targeted therapies. Some notable examples include:
-
Natural Products: Compounds like those found in green tea, pomegranate, and turmeric have been investigated for their potential anticancer properties.[9]
-
Targeted Therapies: The development of drugs that target specific molecular pathways involved in prostate cancer progression, such as VEGFR-2 inhibitors, represents a significant advancement in personalized medicine.[10]
The development of novel benzofuran derivatives like this compound offers a promising avenue for new targeted therapies, potentially with improved efficacy and reduced side effects compared to existing treatments.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of compounds with demonstrated in vitro anticancer activity, particularly against prostate cancer. Mechanistic studies suggest that their mode of action may involve targeting fundamental cellular processes like telomere maintenance. While direct in vivo efficacy data for the title compound in prostate cancer models remains to be fully elucidated, the promising results from analogous benzofuran derivatives in other cancer models underscore the therapeutic potential of this scaffold.
Future research should focus on:
-
Conducting comprehensive in vivo studies of this compound in prostate cancer xenograft models to establish its efficacy and safety profile.
-
Elucidating the detailed molecular mechanisms underlying its anticancer activity.
-
Optimizing the structure of 2-arylbenzofurans to enhance their potency, selectivity, and pharmacokinetic properties.
The continued investigation of these promising compounds holds the potential to deliver novel and effective therapeutic options for prostate cancer and other malignancies.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 2-(4-Nitrophenyl)-1-benzofuran
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the synthetic compound, 2-(4-Nitrophenyl)-1-benzofuran. While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information on the well-established biological activities of the 2-arylbenzofuran scaffold and the known liabilities of the 4-nitrophenyl moiety to propose a rational, evidence-based strategy for its comprehensive profiling.
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The addition of a 4-nitrophenyl group at the 2-position can significantly influence the electronic and steric properties of the molecule, potentially modulating its biological activity and introducing new, unforeseen interactions. Understanding the potential for off-target activity, or cross-reactivity, is a critical step in the early stages of drug discovery to mitigate the risk of adverse effects and to ensure the validity of preclinical findings.[3][4]
This guide will first explore the hypothesized biological targets of this compound based on its structural components. Subsequently, it will provide detailed, step-by-step experimental protocols for assessing its activity against these putative targets and for broader, unbiased screening to uncover novel interactions.
Hypothesized Biological Targets and Rationale
The structure of this compound suggests potential interactions with several classes of biological macromolecules. This hypothesis is derived from the extensive research conducted on analogous 2-arylbenzofuran compounds.
Table 1: Potential Molecular Targets for this compound
| Target Class | Specific Examples | Rationale |
| Enzymes | Cholinesterases (AChE, BuChE)[5][6], BACE1[5], COX-2[7], Protein Kinases (e.g., VEGFR-2, EGFR)[8][9], Farnesyltransferase[9] | 2-Arylbenzofurans are known inhibitors of these enzymes, implicated in Alzheimer's disease, inflammation, and cancer. |
| Nuclear Receptors | PPARα[10] | Certain benzofuran derivatives have been identified as agonists of PPARα, a key regulator of lipid metabolism. |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1)[11] | Some 2-arylbenzofurans have shown modulatory activity at the CB1 receptor, which is involved in various physiological processes. |
| Structural Proteins | Tubulin[8] | Disruption of tubulin polymerization is a known anticancer mechanism for some benzofuran derivatives. |
The presence of the 4-nitrophenyl group warrants special consideration. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, which may lead to oxidative stress and potential genotoxicity.[1][12][13] Therefore, assessing the cytotoxic and genotoxic potential of this compound is a crucial aspect of its cross-reactivity profiling.
Experimental Approach to Cross-Reactivity Profiling
A tiered approach to experimental validation is recommended, starting with focused assays against the hypothesized targets, followed by broader, unbiased screens.
Experimental Protocols
The following are detailed, step-by-step methodologies for key assays. These protocols are based on established methods and can be adapted for the specific compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay determines the ability of a compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[11]
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution (0.1 U/mL in Tris-HCl buffer)
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) solution (10 mM in deionized water)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in Tris-HCl buffer)
-
Test compound stock solution in DMSO
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in triplicate:
-
25 µL of Tris-HCl buffer (blank)
-
25 µL of test compound or positive control at various concentrations
-
125 µL of DTNB solution
-
25 µL of AChE or BuChE solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCh or BTCh solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
Calculate the rate of reaction for each well. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the inhibition of a specific kinase (e.g., VEGFR-2, EGFR) by quantifying the amount of ATP remaining after the kinase reaction.[8][14]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP solution
-
Test compound stock solution in DMSO
-
Positive control (e.g., Staurosporine)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
In a white plate, add:
-
Kinase buffer (blank)
-
Test compound or positive control
-
Kinase enzyme
-
-
Incubate at room temperature for 10-30 minutes.
-
Initiate the reaction by adding a mixture of substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the compound's cytotoxicity.[7][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound stock solution in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broad-Panel Screening Services
For a comprehensive and unbiased assessment of cross-reactivity, utilizing commercial screening services is highly recommended. These services offer access to large, validated panels of targets.
-
Broad-Panel Kinase Screening: Companies like Eurofins Discovery and Reaction Biology offer screening against hundreds of kinases to identify potential off-target kinase interactions.
-
GPCR Profiling: Services from companies such as Eurofins Discovery and Multispan provide screening against a wide range of G-protein coupled receptors to assess selectivity.[2][3][16]
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled and analyzed to build a comprehensive cross-reactivity profile for this compound.
Table 2: Example Data Summary for Cross-Reactivity Profile
| Assay | Target/Cell Line | Result (e.g., IC50, EC50) | Comparison to a Standard Inhibitor/Agonist |
| Cholinesterase Inhibition | AChE | > 100 µM | Donepezil: 0.085 µM[5] |
| BuChE | 5.2 µM | ||
| Kinase Inhibition | VEGFR-2 | 0.8 µM | Sunitinib: 0.01 µM |
| EGFR | 12.5 µM | Gefitinib: 0.02 µM | |
| Cell Viability | MCF-7 (Breast Cancer) | 2.1 µM | Doxorubicin: 0.5 µM |
| HEK293 (Non-cancerous) | 35.7 µM | ||
| PPARα Agonism | PPARα | EC50 = 1.5 µM | GW7647: 0.002 µM |
This structured approach will allow for an objective comparison of the compound's potency and selectivity against various targets, providing invaluable insights for its future development. A high degree of selectivity for a primary target with minimal off-target interactions at therapeutic concentrations is the desired outcome for a promising drug candidate. Conversely, significant cross-reactivity may necessitate further medicinal chemistry efforts to improve the compound's profile or, in some cases, lead to the discontinuation of its development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. multispaninc.com [multispaninc.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. broadpharm.com [broadpharm.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of 2-(4-Nitrophenyl)-1-benzofuran
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Among the myriad of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties, including significant antimicrobial effects.[1][2] This guide focuses on the in-vitro evaluation of a specific derivative, 2-(4-Nitrophenyl)-1-benzofuran , a compound that marries the established antimicrobial potential of the benzofuran nucleus with the electron-withdrawing properties of a nitrophenyl substituent, a feature often associated with enhanced biological activity.[3]
This document provides a comprehensive framework for benchmarking the antimicrobial performance of this compound against well-established, clinically relevant antimicrobial agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic; Ampicillin , a beta-lactam antibiotic; and Fluconazole , a triazole antifungal agent. We will delve into the experimental methodologies for determining antimicrobial susceptibility, present a comparative analysis of their efficacy against representative Gram-negative bacteria, Gram-positive bacteria, and fungi, and discuss the potential structure-activity relationships that underpin the observed antimicrobial effects.
Materials and Methods: A Framework for Robust Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, all antimicrobial susceptibility testing should be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The following protocols outline the standardized procedures for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Test Organisms
A panel of representative microorganisms should be selected to assess the spectrum of activity:
-
Gram-negative bacterium: Escherichia coli (ATCC 25922)
-
Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)
-
Fungus (Yeast): Candida albicans (ATCC 90028)
Test Compounds and Control Agents
-
Test Compound: this compound (synthesized and purified, with identity and purity confirmed by NMR and mass spectrometry).
-
Control Antibacterial Agents: Ciprofloxacin and Ampicillin (obtained from a reputable supplier).
-
Control Antifungal Agent: Fluconazole (obtained from a reputable supplier).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Prepare stock solutions of Ciprofloxacin, Ampicillin, and Fluconazole in their recommended solvents.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compound and control agents across the wells of the plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Grow the bacterial and fungal strains in their respective optimal media to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspensions to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized inoculum to the final required concentration in the appropriate broth.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Comparative Performance Analysis
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against the selected microorganisms, benchmarked against the known activities of Ciprofloxacin, Ampicillin, and Fluconazole.
Note on Hypothetical Data: To the best of our knowledge, specific experimental MIC data for this compound against the selected strains have not been published. The values presented below are hypothetical and are extrapolated based on structure-activity relationship studies of similar benzofuran and nitrophenyl-containing antimicrobial compounds for illustrative purposes within this guide.
| Antimicrobial Agent | Mechanism of Action | MIC (µg/mL) |
| Escherichia coli (Gram-negative) | ||
| This compound | Proposed: Disruption of cell membrane/enzyme inhibition | 16 |
| Ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV[4][5][6][7] | ≤ 1.0 |
| Ampicillin | Inhibition of cell wall synthesis[8][9][10][11] | 8 |
| Staphylococcus aureus (Gram-positive) | ||
| This compound | Proposed: Disruption of cell membrane/enzyme inhibition | 8 |
| Ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV[4][5][6][7] | ≤ 1.0 |
| Ampicillin | Inhibition of cell wall synthesis[8][9][10][11] | 0.25 - 2.0 |
| Candida albicans (Fungus) | ||
| This compound | Proposed: Disruption of cell membrane/enzyme inhibition | 32 |
| Fluconazole | Inhibition of ergosterol synthesis[12][13][14][15][16] | 0.25 - 2.0 |
Discussion: Interpreting the Benchmarking Data
The hypothetical data suggests that this compound may possess moderate antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The proposed activity against Escherichia coli is less potent, a common trend for many emerging antimicrobial compounds. The antifungal activity against Candida albicans appears to be the weakest among the tested activities.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzofuran derivatives is often influenced by the nature and position of their substituents.[1][2]
-
The Benzofuran Scaffold: The core benzofuran ring system is a recurring motif in many biologically active natural products and synthetic compounds, providing a rigid framework for interaction with microbial targets.[1]
-
The 4-Nitrophenyl Group: The presence of a nitro group, particularly at the para-position of the phenyl ring, is a well-known pharmacophore in antimicrobial agents. Its strong electron-withdrawing nature can enhance the molecule's ability to interact with biological targets and may contribute to its mechanism of action, potentially through oxidative stress or inhibition of essential enzymes.[3]
Compared to the standard agents, the hypothetical performance of this compound is modest. Ciprofloxacin and Ampicillin exhibit significantly lower MIC values against their target bacteria, and Fluconazole is substantially more potent against Candida albicans. This is expected, as these are established drugs that have undergone extensive optimization. However, the potential for this compound to serve as a lead compound for further development should not be dismissed. Its novel chemical scaffold could be a starting point for synthesizing more potent derivatives, potentially with a mechanism of action that could circumvent existing resistance pathways.
Visualizing the Scientific Workflow and Mechanisms
To further clarify the experimental process and the mechanisms of action of the comparator drugs, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: Mechanisms of action for comparator drugs.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative antimicrobial evaluation of this compound. While the hypothetical data suggests that this specific compound may not surpass the efficacy of current gold-standard antibiotics and antifungals, its unique chemical structure warrants further investigation. The true value of this and similar benzofuran derivatives may lie in their potential for further chemical modification to enhance potency and spectrum of activity. Future research should focus on synthesizing analogs with varied substitution patterns on both the benzofuran and phenyl rings to elucidate a more detailed structure-activity relationship. Such studies could lead to the development of a new class of antimicrobial agents with novel mechanisms of action, a critical step in addressing the global challenge of antimicrobial resistance.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Ampicillin - Wikipedia [en.wikipedia.org]
- 10. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 12. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. atlas.org [atlas.org]
- 15. droracle.ai [droracle.ai]
- 16. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(4-Nitrophenyl)-1-benzofuran: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Nitrophenyl)-1-benzofuran, a nitroaromatic benzofuran derivative. As a compound combining two moieties of toxicological concern, understanding the causality behind each disposal step is paramount to ensuring laboratory safety and environmental stewardship.
Understanding the Hazard: The Rationale Behind Stringent Disposal
This compound is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral) with the hazard statement H302: Harmful if swallowed. It is also a combustible solid. However, the potential hazards extend beyond this classification.
-
Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity. Many nitroaromatic compounds are known to be mutagenic, and several are suspected or established carcinogens.[1] Their electron-withdrawing nature makes them resistant to oxidative degradation, contributing to their environmental persistence.[1]
-
Benzofuran Derivatives: The parent compound, 2,3-benzofuran, has been shown to be carcinogenic in animal studies, causing tumors in the kidney, lung, liver, and stomach in rats and mice.[2][3] Chronic exposure can lead to liver and kidney damage.[2][4][5]
Therefore, this compound must be handled as a hazardous substance with potential carcinogenic and organ-toxic effects, in addition to its acute oral toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to have the proper safety measures in place.
Personal Protective Equipment (PPE)
Given the inferred hazards, a comprehensive PPE strategy is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Butyl rubber gloves. | Protects against skin contact. Butyl gloves are particularly effective against nitro-compounds.[6] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Lab Coat | Flame-resistant lab coat. | Protects against chemical splashes and is a safeguard as the compound is combustible. |
| Respiratory Protection | NIOSH-approved respirator. | Necessary when handling the solid compound outside of a fume hood to prevent inhalation of dust particles. |
Engineering Controls
All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management system.
-
Solid Waste: Collect all solid waste contaminated with this compound, including the pure compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container designated for halogenated or nitroaromatic organic waste. Do not mix with other waste streams, especially acids, bases, or strong oxidizing agents, to prevent potentially violent reactions.[7][8]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
Step 2: Containerization and Labeling
-
Container Choice: Use a robust, chemically compatible, and sealable container. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a designated solvent waste container.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability if in a flammable solvent).
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and clearly marked as a hazardous waste storage area. Ensure the storage location is cool, dry, and well-ventilated.
Step 4: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-Temperature Incineration: The standard and most effective disposal method for nitroaromatic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][9] This process ensures the complete destruction of the compound, minimizing its release into the environment.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your colleagues and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of its nitroaromatic and benzofuran components, implementing robust safety protocols, and adhering to a stringent, multi-step disposal process, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. journals.asm.org [journals.asm.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 787-64-4|2-(4-Nitrophenyl)benzofuran|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
